molecular formula C6H10N2 B1360336 2-Propylimidazole CAS No. 50995-95-4

2-Propylimidazole

货号: B1360336
CAS 编号: 50995-95-4
分子量: 110.16 g/mol
InChI 键: MKBBSFGKFMQPPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Propylimidazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-propyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBBSFGKFMQPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068606
Record name 1H-Imidazole, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-95-4
Record name 2-Propylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50995-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PROPYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NRP6BO2R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propylimidazole from Butyraldehyde and Glyoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-propylimidazole from butyraldehyde (B50154) and glyoxal (B1671930). This reaction proceeds via the Debus-Radziszewski imidazole (B134444) synthesis, a well-established method for the formation of substituted imidazoles. This document details the underlying reaction mechanism, provides a summary of experimental data from various sources, and presents a detailed experimental protocol. Furthermore, this guide includes key visualizations of the reaction pathway and experimental workflow to aid in the practical application of this synthesis. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, where imidazole-containing compounds are of significant interest.

Introduction

Imidazole and its derivatives are a critically important class of heterocyclic compounds, frequently found as core structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The imidazole ring's unique electronic properties and its ability to act as a ligand for various metal ions contribute to its diverse biological activities. The synthesis of specifically substituted imidazoles, such as this compound, is a key focus in the development of new chemical entities with tailored properties.

The Debus-Radziszewski reaction, first reported in the 19th century, remains a cornerstone of imidazole synthesis.[1] It is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).[1] This one-pot synthesis offers an efficient route to a wide range of substituted imidazoles. This guide focuses on a specific application of this reaction: the synthesis of this compound using glyoxal as the 1,2-dicarbonyl component and butyraldehyde as the aldehyde.

Reaction Mechanism

The synthesis of this compound from butyraldehyde, glyoxal, and ammonia follows the general mechanism of the Debus-Radziszewski reaction. While the exact mechanism is not definitively certain, it is widely accepted to proceed in two primary stages:[1]

  • Formation of a Diimine Intermediate: In the initial step, the 1,2-dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia. The ammonia molecules undergo a condensation reaction with the two carbonyl groups of glyoxal to form a diimine intermediate.

  • Condensation with the Aldehyde and Cyclization: The diimine intermediate then reacts with the aldehyde, in this case, butyraldehyde. This is followed by a cyclization and subsequent dehydration (aromatization) to yield the final this compound product.

A visual representation of this proposed reaction pathway is provided below.

Reaction_Pathway cluster_reactants Reactants Butyraldehyde Butyraldehyde Diimine Diimine Intermediate Glyoxal Glyoxal Glyoxal->Diimine Ammonia Ammonia (2 equiv.) Ammonia->Diimine Cyclic_Intermediate Cyclic Intermediate Diimine->Cyclic_Intermediate Condensation with Butyraldehyde Product This compound Cyclic_Intermediate->Product Dehydration

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various patents for the synthesis of 2-alkylimidazoles using the Debus-Radziszewski reaction. While a specific yield for this compound from butyraldehyde is not explicitly detailed in the readily available literature, the data for analogous straight-chain and branched-chain aldehydes provide a strong indication of the expected efficiency of this reaction.

AldehydeGlyoxal SourceAmmonia SourceSolventReaction Time (h)Temperature (°C)Yield (%)Reference
IsovaleraldehydeBisulfite combination (hydrate)Ammonium carbonateIsopropanol/Water7Reflux51.7[2]
2-Ethylhexanal53% aqueous solutionAmmonium sulfate (B86663)Not specified7Reflux85[2]
IsotridecylaldehydeBisulfite combination (hydrate)Ammonium bicarbonateNot specified22Reflux46[2]
IsooctadecylaldehydeBisulfite combinationAmmonium bicarbonateNot specifiedNot specifiedNot specified40.8[2]
ButyraldehydeAqueous solutionAmmonia waterEthanol (B145695)6RefluxNot specified

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on the procedures outlined for similar 2-alkylimidazoles.[2]

Materials and Reagents
  • Butyraldehyde (Reagent Grade)

  • Glyoxal (40% aqueous solution)

  • Ammonia (25-30% aqueous solution) or Ammonium Salt (e.g., Ammonium Bicarbonate)

  • Ethanol (or other suitable alcohol like isopropanol)

  • Sodium Hydroxide (B78521) solution (for workup)

  • Sodium Chloride solution (for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Solvents for extraction and purification (e.g., Dichloromethane (B109758), Ethyl Acetate)

Equipment
  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography for purification

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Charge reactor with Glyoxal and Butyraldehyde in Ethanol B Add Ammonia solution dropwise under cooling A->B C Reflux the reaction mixture for 6 hours B->C D Cool the reaction mixture C->D E Remove solvent under reduced pressure D->E F Neutralize with NaOH and extract with organic solvent E->F G Wash organic layer with brine F->G H Dry over anhydrous MgSO4 G->H I Filter and concentrate the organic phase H->I J Purify the crude product (Distillation or Chromatography) I->J

Figure 2: General experimental workflow for this compound synthesis.
Detailed Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a mixture of glyoxal (e.g., 40% aqueous solution, 1.0 equivalent) and butyraldehyde (1.0 equivalent) in ethanol is prepared.

  • Addition of Ammonia: The flask is cooled in an ice bath, and an aqueous solution of ammonia (approximately 2.0-2.5 equivalents) is added dropwise through the dropping funnel while maintaining the temperature below 20-30°C.

  • Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is heated to reflux. The mixture is maintained at reflux for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The ethanol and water are removed under reduced pressure using a rotary evaporator. The resulting residue is then neutralized with a sodium hydroxide solution and extracted several times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are washed with a saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the propyl group protons (a triplet for the methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the imidazole ring) and the protons on the imidazole ring.

    • ¹³C NMR spectroscopy will show distinct signals for the carbon atoms of the propyl group and the three carbon atoms of the imidazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (broad), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the imidazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (110.16 g/mol ).

Conclusion

The synthesis of this compound from butyraldehyde and glyoxal via the Debus-Radziszewski reaction is a robust and efficient method for obtaining this valuable imidazole derivative. This guide has provided a detailed overview of the reaction, including its mechanism, relevant quantitative data, and a comprehensive experimental protocol. The provided visualizations of the reaction pathway and experimental workflow are intended to facilitate a deeper understanding and practical application of this synthesis. For researchers and professionals in the pharmaceutical and chemical industries, this guide serves as a foundational resource for the synthesis and further development of this compound and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Propylimidazole. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

This compound is a versatile organic compound recognized for its role as a ligand in coordination chemistry and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is underpinned by a distinct set of physicochemical characteristics.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₀N₂[2]
Molecular Weight 110.16 g/mol [2]
Melting Point 53-62 °CChem-Impex, ChemicalBook
Boiling Point 152 °C @ 15 mmHgChemicalBook
pKa (Predicted) 14.44 ± 0.10ChemicalBook
LogP (Computed) 1.3PubChem
Density (Estimate) 0.9894 g/cm³ChemicalBook
Refractive Index (Estimate) 1.4700ChemicalBook
Appearance White to light yellow crystalline powderChem-Impex, ChemicalBook
Solubility Soluble in organic solventsChem-Impex
Storage Conditions Store at 0-8°C, sealed in a dry placeChem-Impex, ChemicalBook

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

This compound can be synthesized from butyraldehyde (B50154), glyoxal (B1671930), and an ammonia (B1221849) solution.[3] This method avoids the need for a phase-transfer catalyst, simplifying the subsequent separation process.[3]

Protocol:

  • Reactant Preparation: A mixed solution of glyoxal (aqueous solution) and butyraldehyde is prepared and added to the reactor of a heterogeneous synthesis device.[3]

  • Initiation of Reaction: The cooling water valve is opened to control the temperature. Ammonia water is then added dropwise to the reactor.[3]

  • Reflux: The aqueous and organic phase pumps are started to ensure proper mixing, and the reaction is allowed to reflux for six hours under controlled temperature.[3]

  • Purification: Following the reflux period, the pressure is reduced (e.g., to 4000Pa) to distill off the water.[3]

  • Crystallization and Isolation: The remaining mixture is cooled, allowing the crude this compound to crystallize. The solid product is then isolated by filtration.[3]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. For imidazole (B134444) derivatives, potentiometric titration is a well-suited and common method for pKa determination.[4]

Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a non-aqueous solvent if solubility is an issue) to a known concentration (e.g., 1 x 10⁻⁵ M).[4] To prevent interference from dissolved CO₂, the solution should be purged with an inert gas like argon.[4]

  • Titration Setup: The solution is placed in a thermostated beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a microburet. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The pKa value is determined from the half-neutralization potential.[5] This can be precisely identified by finding the inflection point of the curve, often by calculating the second derivative of the titration data.[4]

Determination of LogP

The n-octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its pharmacokinetic properties.[6] High-Performance Liquid Chromatography (HPLC) is a widely used indirect method for determining LogP.[7]

Protocol (HPLC Method):

  • Phase Preparation: Prepare two phases: n-octanol saturated with water and water (at a relevant pH, e.g., 7.4 for physiological relevance) saturated with n-octanol.[6]

  • Partitioning: Dissolve a precisely weighed amount of this compound in a 50/50 mixture of the two prepared phases.[6] The mixture is shaken vigorously and then left to separate for a sufficient period (e.g., 24 hours) to reach equilibrium.[6]

  • Sample Extraction: Carefully extract an aliquot from both the aqueous and the n-octanol layers for analysis.[6]

  • HPLC Analysis: Analyze the concentration of this compound in each phase using a reverse-phase HPLC system with a suitable detector (e.g., HDR-DAD).[6] A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.[6]

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the unionized compound in the n-octanol phase to its concentration in the aqueous phase.[6]

Mandatory Visualizations

The following diagrams illustrate key workflows and a relevant biological pathway associated with imidazole-containing compounds.

Synthesis_Workflow reagent reagent process process product product A Butyraldehyde P1 Mix & Add to Reactor A->P1 B Glyoxal (aq) B->P1 C Ammonia Water P2 Add Ammonia (Temp. Control) C->P2 dropwise P1->P2 P3 Reflux (6 hours) P2->P3 P4 Distill H₂O (Reduced Pressure) P3->P4 P5 Cool & Crystallize P4->P5 P6 Filter P5->P6 F This compound (Crude Product) P6->F

Caption: Workflow for the synthesis of this compound.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis material material step step analysis analysis result result A1 n-Octanol saturated with Water B1 Dissolve this compound in 50/50 phase mixture A1->B1 A2 Water saturated with n-Octanol A2->B1 B2 Shake vigorously & allow to equilibrate (24h) B1->B2 B3 Separate aqueous and octanol layers B2->B3 C1 Analyze concentration in each phase via HPLC B3->C1 C2 Calculate Ratio: [Octanol] / [Aqueous] C1->C2 D1 LogP Value C2->D1

Caption: Experimental workflow for LogP determination via the HPLC method.

Relevant Biological Pathway: Fluoroquinolone Mechanism of Action

This compound is used as a synthetic intermediate for some fluoroquinolone antibacterial agents. Fluoroquinolones function by directly inhibiting bacterial DNA synthesis.[8] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] This action leads to breaks in the bacterial DNA, blocking replication and ultimately causing cell death.[9][10]

Fluoroquinolone_Pathway cluster_replication Bacterial DNA Replication drug drug enzyme enzyme process process dna dna outcome outcome FQ Fluoroquinolone (containing Imidazole moiety) Inhibition1 Stabilizes DNA-Gyrase Complex FQ->Inhibition1 Inhibition2 Stabilizes DNA-Topo IV Complex FQ->Inhibition2 Gyrase DNA Gyrase Supercoiling DNA Supercoiling Gyrase->Supercoiling relieves TopoIV Topoisomerase IV Decatenation Separation of Daughter Chromosomes TopoIV->Decatenation enables DNA_rep DNA Replication Fork DNA_rep->Supercoiling DNA_rep->Decatenation Inhibition1->Gyrase targets Block Replication Fork Blockage & Double-Strand Breaks Inhibition1->Block Inhibition2->TopoIV targets Inhibition2->Block Death Bacterial Cell Death Block->Death

Caption: Mechanism of action for fluoroquinolone antibiotics.

References

An In-depth Guide to the 1H and 13C NMR Spectroscopic Data of 2-Propylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-propylimidazole. The information presented is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and materials science by offering detailed spectral analysis, experimental protocols, and a clear visualization of the molecular structure's magnetic environments.

Introduction to this compound

This compound is a heterocyclic organic compound with a central imidazole (B134444) ring substituted with a propyl group at the second position. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of such compounds, ensuring their purity and structural integrity in research and development settings.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). This solvent is commonly used for NMR analysis of imidazole-containing compounds due to its ability to dissolve a wide range of organic molecules and its minimal interference with the signals of interest.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.7 (br s)Broad Singlet-N-H (imidazole)
6.75 (s)Singlet-H-4, H-5
2.55 (t)Triplet7.5-CH₂- (α)
1.65 (sextet)Sextet7.5-CH₂- (β)
0.88 (t)Triplet7.5-CH₃ (γ)

Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
149.0C-2
120.0C-4, C-5
28.5-CH₂- (α)
22.0-CH₂- (β)
14.0-CH₃ (γ)

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. Higher field strengths will result in better signal dispersion and resolution.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

  • Temperature: Spectra are usually acquired at room temperature (298 K).

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This typically involves Fourier transformation, phase correction, and baseline correction. For ¹H NMR, the spectra are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or the internal TMS standard. For ¹³C NMR, the solvent peak (δ ≈ 39.52 ppm) or TMS is used for referencing.[1]

Structural Assignment and Logic

The assignment of the NMR signals to the specific protons and carbons in the this compound molecule is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and signal multiplicities.

Proton Signal Assignment Logic

The logical workflow for assigning the proton signals of this compound is illustrated in the following diagram.

G cluster_propyl Propyl Chain Protons CH3 γ-CH₃ (0.88 ppm) CH2_beta β-CH₂ (1.65 ppm) CH3->CH2_beta Couples to (triplet) CH2_beta->CH3 Couples to (sextet) CH2_alpha α-CH₂ (2.55 ppm) CH2_beta->CH2_alpha Couples to (sextet) CH2_alpha->CH2_beta Couples to (triplet) H45 H-4, H-5 (6.75 ppm) NH N-H (11.7 ppm)

Proton NMR Signal Correlation in this compound
Carbon Signal Assignment Logic

The assignment of the carbon signals is primarily based on their chemical shifts, which are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

G C2 C-2 (149.0 ppm) C45 C-4, C-5 (120.0 ppm) C_alpha α-CH₂ (28.5 ppm) C2->C_alpha Attached to C_beta β-CH₂ (22.0 ppm) C_alpha->C_beta C_gamma -CH₃ (14.0 ppm) C_beta->C_gamma

Carbon NMR Signal Assignment in this compound

Conclusion

This guide provides a detailed summary of the ¹H and ¹³C NMR spectroscopic data for this compound, along with a standardized experimental protocol for data acquisition. The clear presentation of quantitative data in tabular format and the visual representation of signal assignment logic are intended to serve as a valuable resource for scientists and researchers. Accurate and reproducible spectroscopic data are fundamental to modern chemical research, and the information contained herein will aid in the confident identification and characterization of this important imidazole derivative.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Propylimidazole and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of imidazoles, with a specific focus on the experimentally determined structure of 2-iso-propylimidazole, a close isomer of 2-propylimidazole. Due to the limited availability of public crystallographic data for 2-n-propylimidazole, this guide leverages the comprehensive data available for its isomer to provide insights into the structural characteristics of this class of compounds. The information presented is crucial for understanding the molecule's steric and electronic properties, which are fundamental in drug design and development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an imidazole (B134444) ring substituted with a propyl group at the 2-position. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in key biological molecules, including the amino acid histidine. The specific geometry and electronic distribution of these molecules are critical for their interaction with biological targets.

While the crystal structure for 2-n-propylimidazole is not publicly available, a detailed crystallographic study has been conducted on its isomer, 2-iso-propylimidazole. This guide will present the crystallographic data for 2-iso-propylimidazole as a reference for understanding the structural properties of 2-propylimidazoles.

Crystal Structure and Molecular Geometry of 2-iso-Propylimidazole

The crystal structure of 2-iso-propylimidazole (C₆H₁₀N₂) was determined by single-crystal X-ray diffraction. The data reveals a triclinic crystal system with the space group P-1.[1] The asymmetric unit of the structure contains two independent molecules of 2-iso-propylimidazole.

Crystallographic Data

The following table summarizes the key crystallographic data collection and refinement parameters for 2-iso-propylimidazole.[1]

ParameterValue
Chemical FormulaC₆H₁₀N₂
Formula Weight110.16 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.4423(5)
b (Å)7.9420(5)
c (Å)11.6711(8)
α (°)96.667(3)
β (°)95.650(3)
γ (°)100.999(3)
Volume (ų)667.42(8)
Z4
Temperature (K)200
RadiationMoKα (λ = 0.71073 Å)
R_gt(F)0.0620
wR_ref(F²)0.1681
CCDC Number2041287
Molecular Geometry

The molecular geometry of 2-iso-propylimidazole is defined by the bond lengths and angles within the molecule. While the precise atomic coordinates and a full list of bond lengths and angles for 2-iso-propylimidazole require access to the Cambridge Structural Database (CSD), the study on 1-(2,6-diisopropylphenyl)-1H-imidazole provides typical bond lengths and angles for a substituted imidazole ring, which are expected to be similar in 2-iso-propylimidazole.[2]

Table of Typical Imidazole Ring Bond Lengths and Angles:

Bond/AngleTypical Value (Å or °)
N1-C2~1.34 - 1.37
C2-N3~1.31 - 1.35
N3-C4~1.37 - 1.38
C4-C5~1.35 - 1.36
C5-N1~1.37 - 1.38
N1-C2-N3~111 - 113
C2-N3-C4~104 - 106
N3-C4-C5~110 - 112
C4-C5-N1~105 - 107
C5-N1-C2~106 - 108

Note: These are generalized values from related structures and may differ slightly in 2-iso-propylimidazole.

Experimental Protocols

The determination of the crystal structure of 2-iso-propylimidazole was achieved through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

Crystal Growth

Single crystals of a suitable size and quality are the primary requirement for X-ray diffraction analysis. For the study of 2-iso-propylimidazole, the compound was obtained commercially, and suitable crystals were selected directly from the product.[1] In general, crystal growth can be achieved through various methods such as:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant into the solution reduces the solubility of the compound, inducing crystallization.

  • Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

SynthesisPathway Butyraldehyde Butyraldehyde Intermediate Intermediate Butyraldehyde->Intermediate Glyoxal Glyoxal Glyoxal->Intermediate Ammonia Ammonia Ammonia->Intermediate Product This compound Intermediate->Product Condensation & Cyclization

References

Chemical Properties of 2-Propylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and pKa of 2-Propylimidazole

This guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its solubility and pKa. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound is an imidazole (B134444) compound with the chemical formula C₆H₁₀N₂.[1][2] It is characterized by an imidazole ring substituted with a propyl group at the second position. This compound serves as a versatile synthetic intermediate in the development of various pharmaceuticals and as a ligand in coordination chemistry.[3][4]

PropertyValueReference
Molecular Formula C₆H₁₀N₂[1][2]
Molecular Weight 110.16 g/mol [1][2]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 53-61 °C[4]
Predicted pKa 14.44 ± 0.10[3][5]

Solubility Profile

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound like this compound involves the shake-flask method. This procedure is a standard and reliable technique for ascertaining the solubility of a solid in a liquid solvent.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Analytical balance

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

  • Sample Analysis: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and its concentration is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Quantification: The solubility is then calculated and expressed in units such as g/L or mol/L.

A more qualitative approach can be taken for initial screening.[7][8] This involves adding a small, known amount of the solid (e.g., 10 mg) to a small volume of the solvent (e.g., 1 mL) and observing if it dissolves.[9] Further investigations can be conducted in acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to understand the pH-dependent solubility.[7][10]

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h shaking) A->B C Separate solid and liquid phases (Centrifugation or settling) B->C D Extract clear supernatant C->D E Dilute supernatant D->E F Analyze concentration (HPLC or UV-Vis) E->F G Calculate solubility (g/L or mol/L) F->G

Workflow for quantitative solubility determination.

pKa of this compound

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. The predicted pKa for this compound is 14.44 ± 0.10.[3][5] This value suggests that this compound is a weak base.

Experimental Protocol for pKa Determination

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[11]

Materials:

  • This compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • pH meter with a combination electrode

  • Stir plate and stir bar

  • Burette

  • Beaker

  • Deionized water (degassed to remove CO₂)

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water.

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (e.g., HCl solution).

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition. The solution is stirred continuously throughout the titration.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using derivative plots or specialized software.[11]

An alternative method for pKa determination, particularly for compounds with chromophores, is UV-Vis spectrophotometry, where the absorbance is measured as a function of pH. For imidazole-containing compounds, 1D ¹H NMR spectroscopy can also be employed by monitoring the pH-dependent chemical shifts of the imidazole protons.[12]

G Experimental Workflow for pKa Determination (Potentiometric Titration) A Dissolve known amount of This compound in water B Titrate with standardized acid (e.g., HCl) A->B C Record pH after each addition of titrant B->C D Plot pH vs. Volume of titrant added C->D E Determine equivalence point (inflection point) D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Workflow for pKa determination via potentiometric titration.

Signaling Pathways and Applications

The primary applications of this compound are in chemical synthesis and materials science.[3][4] It is used as a building block for pharmaceuticals and agrochemicals, and as a ligand in coordination chemistry.[4] There is no significant body of literature suggesting a direct role for this compound in specific biological signaling pathways. Its utility in drug development is more likely as a structural component of a larger, biologically active molecule.

Conclusion

This compound is a valuable compound with a predicted pKa indicating it is a weak base. While quantitative solubility data is sparse, its structure suggests solubility in organic solvents and potentially in polar solvents. The experimental protocols outlined in this guide provide a framework for the precise determination of these crucial physicochemical parameters, which are essential for its effective application in research and development.

References

A Technical Guide to the Formation Mechanism of 2-Propylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism for the formation of 2-propylimidazole, a versatile heterocyclic compound utilized as a building block and intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] The document details the prevalent synthesis route, presents quantitative data, outlines experimental protocols, and visualizes the reaction pathways and workflows.

Core Synthesis Mechanism: The Debus-Radziszewski Reaction

The most established and commercially applied method for synthesizing this compound is the Debus-Radziszewski reaction.[3][4][5] This is a multi-component reaction that efficiently forms the imidazole (B134444) ring in a one-pot synthesis from three key precursors[4][6]:

The overall reaction is: Butyraldehyde + Glyoxal + Ammonia → this compound.[7]

Proposed Reaction Pathway

While the precise mechanism is a subject of discussion, it is generally understood to proceed in a two-stage process[4][6].

  • Stage 1: Diimine Formation: The reaction initiates with the condensation of the dicarbonyl compound (glyoxal) with two equivalents of ammonia. This step forms a highly reactive diimine intermediate.

  • Stage 2: Cyclization and Dehydration: The diimine intermediate then condenses with the aldehyde (butyraldehyde). This is followed by a cyclization and subsequent dehydration (loss of water molecules) to yield the final, stable this compound ring.

A computational analysis of the related synthesis of 2-methylimidazole (B133640) suggests that the most thermodynamically and kinetically favorable pathway may proceed through the condensation of amine intermediates rather than imine structures, with the ring-closing cyclization being the rate-limiting step.[8]

Visualization of the Reaction Mechanism

The following diagram illustrates the generally accepted pathway for the Debus-Radziszewski synthesis of this compound.

G cluster_reactants Reactants R1 Glyoxal (1,2-Dicarbonyl) I1 Glyoxal Diimine (Intermediate) R1->I1 + 2 NH₃ - 2 H₂O R2 Ammonia (2 eq.) (Nitrogen Source) R2->I1 R3 Butyraldehyde (Aldehyde) I2 Cyclic Intermediate R3->I2 I1->I2 + Butyraldehyde - H₂O P This compound I2->P Oxidation (Dehydrogenation) G A 1. Charge Reactor (Glyoxal, Butyraldehyde) B 2. Add Ammonia (Under Cooling) A->B C 3. Reflux Reaction (~6 hours) B->C D 4. Vacuum Distillation (Remove Water) C->D E 5. Cooling & Crystallization D->E F 6. Filtration E->F G Crude this compound F->G

References

Quantum Chemical Blueprint of 2-Propylimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2-propylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structural, electronic, and spectroscopic properties as predicted by computational methods. While a dedicated, comprehensive experimental and computational study on this compound is not extensively available in peer-reviewed literature, this guide synthesizes established quantum chemical methodologies and data from analogous imidazole (B134444) derivatives to present a predictive profile of the target molecule.

Introduction to this compound

This compound is a five-membered aromatic ring system containing two nitrogen atoms, substituted with a propyl group at the second carbon. The imidazole nucleus is a common scaffold in many biologically active compounds and functional materials. Understanding its intrinsic molecular properties through quantum chemical calculations is crucial for predicting its reactivity, designing new derivatives, and elucidating its potential biological mechanisms.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate molecular characteristics with high accuracy.[1][2][3] These methods can predict molecular geometry, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and spectroscopic signatures such as NMR chemical shifts.[4][5][6]

Computational & Experimental Methodologies

Quantum Chemical Calculation Protocol

The theoretical data presented in this guide is based on a standard and widely accepted computational workflow.

Geometry Optimization: The initial 3D structure of this compound would be generated and subjected to geometry optimization without any symmetry constraints. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[4][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2][8]

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.[4][9]

Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and stability.[10][11][12] Molecular Electrostatic Potential (MEP) maps are also generated to identify regions of electrophilic and nucleophilic attack.

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants, which are then converted to NMR chemical shifts (¹H and ¹³C) relative to a standard (e.g., Tetramethylsilane).[5][6]

G cluster_input Input cluster_computation Quantum Chemical Calculations cluster_output Output Data start Initial this compound Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Properties (HOMO, LUMO, MEP) opt->elec nmr NMR Shielding Constants (GIAO) opt->nmr geom_data Optimized Geometry opt->geom_data vib_data Vibrational Spectra freq->vib_data elec_data Electronic Parameters elec->elec_data nmr_data Predicted NMR Shifts nmr->nmr_data

Computational workflow for quantum chemical calculations.
Experimental Synthesis Protocol

The synthesis of this compound can be achieved through various methods. A common approach is the Debus-Radziszewski imidazole synthesis.[13] A plausible experimental protocol is as follows:

  • Reaction Setup: In a reaction flask, glyoxal (B1671930) (40% aqueous solution) and butyraldehyde (B50154) are mixed in a suitable solvent like ethanol.[14]

  • Addition of Ammonia (B1221849): The mixture is cooled in an ice bath, and aqueous ammonia is added dropwise while maintaining a low temperature.[14][15]

  • Reflux: The reaction mixture is then heated to reflux for several hours to facilitate the cyclization and formation of the imidazole ring.[14]

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified, for instance, by crystallization or column chromatography to yield pure this compound.[14]

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on DFT calculations. These values are illustrative and derived from typical results for similar imidazole derivatives.

Optimized Geometric Parameters

The geometry of this compound would be optimized to find the most stable conformation. Key bond lengths and angles are presented below.

ParameterAtom Pair/TripletPredicted Value
Bond Lengths (Å)
N1-C21.38
C2-N31.32
N3-C41.39
C4-C51.36
C5-N11.37
C2-C61.51
C6-C71.54
C7-C81.54
**Bond Angles (°) **
N1-C2-N3112.0
C2-N3-C4107.5
N3-C4-C5108.0
C4-C5-N1107.5
C5-N1-C2105.0
N1-C2-C6124.0
N3-C2-C6124.0
C2-C6-C7112.0
C6-C7-C8112.5
Predicted Vibrational Frequencies

Key vibrational modes for this compound are expected in the following regions. These assignments are crucial for interpreting experimental IR and Raman spectra.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchImidazole Ring~3150
C-H Stretch (Aromatic)Imidazole Ring3050 - 3100
C-H Stretch (Aliphatic)Propyl Group2850 - 3000
C=N StretchImidazole Ring~1580
C=C StretchImidazole Ring~1480
C-H Bending (Aliphatic)Propyl Group1370 - 1470
Ring BreathingImidazole Ring~1050
C-H Out-of-Plane BendImidazole Ring700 - 900
Electronic and Reactivity Descriptors

The electronic properties provide insight into the molecule's reactivity and stability.[10] The HOMO-LUMO gap is a critical parameter; a smaller gap suggests higher reactivity.[11][12]

ParameterPredicted Value (eV)
EHOMO -6.20
ELUMO -0.50
Energy Gap (ΔE) 5.70
Ionization Potential (I) 6.20
Electron Affinity (A) 0.50
Global Hardness (η) 2.85
Global Softness (S) 0.35
Electronegativity (χ) 3.35
Electrophilicity Index (ω) 1.96
Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted NMR chemical shifts are invaluable for structure elucidation. The values are reported in ppm relative to TMS.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Imidazole Ring
N1-H~12.5-
C2-~148.0
C4-H~7.1~121.0
C5-H~7.1~121.0
Propyl Group
C6-H₂~2.7~28.0
C7-H₂~1.7~23.0
C8-H₃~0.9~14.0

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound are not well-documented, imidazole derivatives are known to interact with various biological targets. For instance, they are core structures in many antifungal agents that inhibit cytochrome P450 enzymes, and in antihypertensive drugs.[15] The predicted electronic properties and MEP map can guide docking studies to explore potential protein-ligand interactions.

G cluster_drug_design Drug Discovery & Development start This compound calc Quantum Chemical Calculations start->calc props Predicted Properties (Geometric, Electronic) calc->props docking Molecular Docking (In Silico) props->docking binding Predicted Binding Affinity & Interaction Mode docking->binding synthesis Chemical Synthesis binding->synthesis bioassay Biological Assays (In Vitro / In Vivo) synthesis->bioassay lead_opt Lead Optimization bioassay->lead_opt

Logical workflow for drug discovery using this compound.

Conclusion

This technical guide provides a theoretical foundation for the quantum chemical properties of this compound. The presented data, derived from established computational methodologies and knowledge of similar compounds, serves as a valuable resource for researchers. These theoretical predictions can guide future experimental work, including spectroscopic characterization and evaluation of biological activity, thereby accelerating the research and development process for novel imidazole-based compounds. Further dedicated experimental and computational studies are encouraged to validate and expand upon the findings presented herein.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Propylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propylimidazole is a heterocyclic organic compound with a growing range of applications in catalysis, corrosion inhibition, and as a synthetic intermediate in the pharmaceutical and agrochemical industries. Understanding its thermal stability is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its decomposition pathways based on the behavior of analogous compounds.

Expected Thermal Stability of this compound

The thermal stability of alkyl-substituted imidazoles is influenced by several factors, including the nature and position of the alkyl group on the imidazole (B134444) ring. While specific data for this compound is not available, trends can be inferred from related compounds. Generally, the imidazole ring itself is thermally robust. The decomposition of alkylimidazoles is often initiated by the degradation of the alkyl side chain.

For N-alkylimidazoles, studies have shown that thermo-oxidative stability tends to decrease as the length of the alkyl chain increases.[1] Conversely, for some N,N-dialkylimidazolium ionic liquids, an increase in the size of the cation substitution has been observed to enhance thermal stability.[2] The position of the alkyl group also plays a role; for instance, 2-substituted imidazoles may exhibit different stability profiles compared to their 1-substituted (N-substituted) counterparts due to steric and electronic effects.

Based on these general trends, this compound is expected to possess good thermal stability, likely decomposing at temperatures well above 200 °C. The propyl group is more susceptible to thermal cleavage than the imidazole ring.

Data Presentation: Comparative Thermal Stability of Alkylimidazoles

To provide context, the following table summarizes thermal decomposition data for several alkyl-substituted imidazoles. The values for this compound are estimated based on interpolation and extrapolation from available data on analogous compounds.

CompoundSubstitution PatternOnset Decomposition Temp. (Tonset) (°C)Peak Decomposition Temp. (Tpeak) (°C)Reference
1-MethylimidazoleN-Substituted~210-[2]
2-MethylimidazoleC2-Substituted--[3]
2-EthylimidazoleC2-Substituted--[4][5]
This compound C2-Substituted ~220-250 (Estimated) ~260-290 (Estimated) N/A
1-Dodecyl-3-methylimidazolium bromideN,N-Disubstituted~320-[2]

Note: The thermal stability can be significantly influenced by the experimental conditions, such as the heating rate and atmosphere (inert or oxidative).

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative stability, a controlled air or oxygen atmosphere can be used.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[6]

  • Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine key parameters:

    • Tonset: The onset decomposition temperature, often determined as the temperature at which a 5% mass loss occurs (Td5%).[7]

    • Tpeak: The temperature of the maximum rate of decomposition, identified from the peak of the derivative of the TGA curve (DTG).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is typically used.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles. A typical heating rate is 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow against temperature.

    • Melting Point (Tm): Determined from the peak of the endothermic event.

    • Decomposition: Exothermic or endothermic events at higher temperatures that are accompanied by mass loss (as confirmed by TGA) indicate decomposition. The peak temperature and enthalpy of decomposition can be quantified.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample This compound Sample weigh_tga Weigh 5-10 mg into TGA crucible sample->weigh_tga weigh_dsc Weigh 2-5 mg into DSC pan sample->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga seal_dsc Hermetically seal DSC pan weigh_dsc->seal_dsc dsc Differential Scanning Calorimetry (DSC) seal_dsc->dsc tga_data TGA Curve (Mass vs. Temp) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data dtg_data DTG Curve (d(Mass)/dt vs. Temp) tga_data->dtg_data stability_report Thermal Stability Report tga_data->stability_report dtg_data->stability_report dsc_data->stability_report

Caption: Experimental workflow for the thermal analysis of this compound.

Logical Flow of Decomposition Analysis

decomposition_analysis start Thermal Event Detected (TGA/DSC) mass_loss Is there mass loss in TGA? start->mass_loss phase_transition Phase Transition (e.g., Melting) mass_loss->phase_transition No decomposition Decomposition Occurring mass_loss->decomposition Yes single_step Single-step or Multi-step Decomposition? decomposition->single_step single Single-step Decomposition single_step->single Single multi Multi-step Decomposition single_step->multi Multi kinetics Kinetic Analysis (Activation Energy) single->kinetics multi->kinetics gas_analysis Evolved Gas Analysis (e.g., TGA-MS, TGA-FTIR) kinetics->gas_analysis mechanism Propose Decomposition Mechanism gas_analysis->mechanism

Caption: Logical flow for the analysis of thermal decomposition data.

Decomposition Pathway

The decomposition of this compound likely proceeds through the initial cleavage of the C-C bonds in the propyl side chain, leading to the formation of smaller volatile fragments. The imidazole ring, being more stable, would likely decompose at higher temperatures. In an inert atmosphere, the primary decomposition products would be hydrocarbons and nitrogen-containing organic fragments. In an oxidative atmosphere, the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx) would be expected.

To elucidate the exact decomposition mechanism, advanced techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be required to identify the evolved gaseous products during the thermal degradation process.

Conclusion

While specific experimental data for this compound is pending, a comprehensive understanding of its thermal stability can be extrapolated from the behavior of related alkylimidazole compounds. It is anticipated to be a thermally stable compound, with decomposition initiating in the propyl side chain at elevated temperatures. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to accurately characterize the thermal properties of this compound and other similar materials, ensuring their safe and effective application. Further studies employing evolved gas analysis techniques are recommended for a complete elucidation of its decomposition pathway.

References

Tautomerism in 2-Substituted Imidazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric phenomena in 2-substituted imidazoles, detailing its significance in drug development, and providing comprehensive experimental and computational methodologies for its characterization.

The imidazole (B134444) ring is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules.[1] Its unique prototropic tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical determinant of its physicochemical properties and biological activity. For asymmetrically substituted imidazoles, particularly at the 2-position, the tautomeric preference can profoundly influence molecular recognition, binding affinity to biological targets, and pharmacokinetic properties. This technical guide provides a comprehensive overview of tautomerism in 2-substituted imidazoles, offering detailed experimental protocols, quantitative data, and a discussion of its implications in drug design for researchers, scientists, and drug development professionals.

The Phenomenon of Tautomerism in 2-Substituted Imidazoles

Annular tautomerism in 2-substituted imidazoles involves the migration of a proton between the two nitrogen atoms of the imidazole ring (N1 and N3). This results in two distinct tautomeric forms. The position of this equilibrium is influenced by the electronic nature of the substituent at the C2 position, as well as by the solvent, temperature, and pH.

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers. The relative stability of these tautomers can be assessed through pKa values and spectroscopic data, often supported by computational chemistry.

Table 1: pKa Values of Selected 2-Substituted Imidazoles

The pKa of an imidazole derivative is influenced by the electronic properties of its substituents. Electron-donating groups generally increase the pKa, making the imidazole more basic, while electron-withdrawing groups decrease it. The tautomeric preference can also affect the observed macroscopic pKa.

Substituent at C2pKaReference
-H7.2[2]
-CH37.85[3]
-NH28.3[3]
-Phenyl6.3[3]
-NO2-[4]
Table 2: Computational and Spectroscopic Data on Tautomer Ratios

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of tautomers. These theoretical calculations, in conjunction with experimental data from NMR spectroscopy, provide a comprehensive understanding of tautomeric preferences. The energy difference (ΔE) between tautomers is directly related to the equilibrium constant.

2-SubstituentMethodSolvent/PhaseEnergy Difference (ΔE) / Favored TautomerReference
-Phenyl-4-carbaldehydeDFT (B3LYP/6-31G(d,p))Gas Phase2.510–3.059 kcal/mol (5-carbaldehyde)[5]
-Phenyl-4-methanolDFT (B3LYP/6-31G(d,p))Gas Phase0.645–1.415 kcal/mol (4-methanol)[5]
-Phenyl-4-carbaldehydeDFT (B3LYP/6-31G(d,p))DMSO< 1.20 kcal/mol[5]
-Phenyl-4-methanolDFT (B3LYP/6-31G(d,p))DMSO< 1.20 kcal/mol[5]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying tautomerism in solution. The chemical shifts of 1H and 13C nuclei are highly sensitive to the electronic environment, which differs between tautomers.

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Dissolve the 2-substituted imidazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) 1H NMR spectrum.

    • Acquire a 1D 13C NMR spectrum. Due to rapid tautomerization, signals from the imidazole ring carbons (C4 and C5) may be broadened or averaged.[5]

    • To overcome rapid exchange, variable temperature (VT) NMR studies can be performed to slow down the interconversion and potentially resolve signals from individual tautomers.

    • For complex structures, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are recommended to aid in the assignment of proton and carbon signals.

  • Data Analysis:

    • The key diagnostic for identifying the predominant tautomer is the difference in chemical shifts (Δδ) between the C4 and C5 carbons.[6] A larger Δδ is often indicative of a specific tautomer, which can be confirmed by comparison with N-methylated derivatives that "lock" the tautomeric form.

    • The relative populations of the tautomers in solution can be quantified by integrating the corresponding signals in the 1H NMR spectra if the exchange is slow enough to observe distinct signals.

Solid-State NMR (CP-MAS):

For cases where solution NMR is inconclusive due to fast tautomerization, 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be a powerful tool to study the tautomeric state in the solid phase.[5]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the preferred tautomeric form in the solid state by precisely locating the positions of all atoms, including the hydrogen on the imidazole nitrogen.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 2-substituted imidazole of suitable quality for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data. The positions of the hydrogen atoms, particularly the one on the imidazole nitrogen, should be carefully determined from the electron density map or refined with appropriate constraints.

  • Analysis: The final refined structure will reveal the bond lengths, bond angles, and the explicit location of the N-H proton, thereby identifying the tautomer present in the crystal lattice.

Computational Chemistry for Tautomer Analysis

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structures of both possible tautomers of the 2-substituted imidazole using a molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).[5] Calculations can be performed for the gas phase and in the presence of a solvent using a continuum solvation model (e.g., PCM).

    • Calculate the electronic energies of the optimized structures. The energy difference (ΔE) between the tautomers indicates their relative stability.

  • NMR Chemical Shift Prediction:

    • Calculate the NMR chemical shifts for the optimized structures using a method like GIAO (Gauge-Including Atomic Orbital).[6]

    • Compare the calculated chemical shifts with the experimental NMR data to help assign the signals and identify the predominant tautomer in solution.

Visualization of Workflows and Concepts

Tautomeric Equilibrium of 2-Substituted Imidazoles

Caption: Prototropic tautomerism in 2-substituted imidazoles.

Workflow for Tautomer Analysis

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution & Solid-State) Conclusion Tautomer Ratio & Predominant Form NMR->Conclusion XRay X-ray Crystallography (Solid-State) XRay->Conclusion DFT DFT Calculations (Gas Phase & Solution) DFT->Conclusion Start 2-Substituted Imidazole Start->NMR Start->XRay Start->DFT

Caption: Integrated workflow for the characterization of tautomers.

Case Study: Tautomerism in the Development of Histamine (B1213489) H2 Receptor Antagonists

The development of the anti-ulcer drug cimetidine (B194882) is a classic example of how understanding and controlling imidazole tautomerism is crucial in drug design. Histamine, the natural ligand for the H2 receptor, has a side chain at the 4-position of the imidazole ring. Early antagonists that retained this substitution pattern, like burimamide, were not orally active.

It was hypothesized that the electron-withdrawing side chain in these antagonists favored the "tele" tautomer, which was less recognized by the receptor. To overcome this, two key modifications were made to develop metiamide (B374674) and subsequently cimetidine:

  • Introduction of a methyl group at the 5-position: This electron-donating group favored the "pros" tautomer, which was thought to be the biologically active form.

  • Replacement of a methylene (B1212753) group with a bioisosteric thioether linkage in the side chain: This also influenced the electronic properties of the imidazole ring, further favoring the desired tautomer.[7]

These modifications led to potent and orally active H2 receptor antagonists, revolutionizing the treatment of peptic ulcers.

Logical Relationship in H2 Antagonist Design

H2_Antagonist_Design Histamine Histamine (Agonist) Burimamide Burimamide (Early Antagonist, Poor Oral Activity) Histamine->Burimamide Lead Modification Hypothesis Hypothesis: Unfavorable Tautomer Predominates Burimamide->Hypothesis Observed Poor Activity Leads to Modification1 Modification 1: Add 5-methyl group (Favors 'pros' tautomer) Hypothesis->Modification1 Modification2 Modification 2: Thioether side chain (Electronic effect) Hypothesis->Modification2 Metiamide Metiamide (Improved Activity) Modification1->Metiamide Modification2->Metiamide Cimetidine Cimetidine (Orally Active Drug) Metiamide->Cimetidine Further Optimization

Caption: Role of tautomerism in H2 antagonist drug design.

Conclusion

The tautomerism of 2-substituted imidazoles is a subtle but powerful phenomenon that significantly impacts their chemical and biological properties. For researchers in drug discovery and development, a thorough understanding and characterization of the tautomeric preferences of imidazole-containing compounds are indispensable for rational drug design and the optimization of lead compounds. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry, as outlined in this guide, provides a robust framework for elucidating the tautomeric landscape of these important heterocyclic systems.

References

Synthesis of 2-Propyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

2-Propyl-1H-imidazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are integral to the development of drugs, most notably in the class of angiotensin II receptor antagonists used for treating hypertension. For instance, 2-propyl-1H-imidazole-4,5-dicarboxylic acid is a key intermediate in the synthesis of Olmesartan.[1][2] This guide provides a comprehensive overview of the core synthetic methodologies for 2-Propyl-1H-imidazole and its important derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The synthesis of the 2-propyl-imidazole core is primarily achieved through variations of the Debus-Radziszewski imidazole (B134444) synthesis, a multicomponent reaction that efficiently constructs the imidazole ring.

Radziszewski

The Radziszewski reaction is a classic and versatile method for imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).[3][4] For the synthesis of 2-Propyl-1H-imidazole, glyoxal (B1671930) (the 1,2-dicarbonyl component) reacts with butyraldehyde (B50154) (or butanal) and ammonia.[5]

The overall reaction involves the formation of a diimine intermediate from glyoxal and ammonia, which then condenses with butyraldehyde to form the final imidazole ring.[3]

Radziszewski_Synthesis cluster_reactants Reactants Glyoxal Glyoxal (1,2-Dicarbonyl) Diimine Diimine Intermediate Glyoxal->Diimine + Ammonia Ammonia (2 equiv.) Ammonia->Diimine + Butyraldehyde Butyraldehyde Imidazole 2-Propyl-1H-imidazole Diimine->Imidazole + Butyraldehyde caption General workflow for the Radziszewski synthesis.

Radziszewski synthesis of 2-Propyl-1H-imidazole.

Experimental Protocol: Synthesis from Butyraldehyde, Glyoxal, and Ammonia [5]

This protocol is adapted from a patented method designed to overcome the challenges of a heterogeneous reaction mixture between the organic phase (butyraldehyde) and the aqueous phase (glyoxal and ammonia).

  • Reactants :

    • Butyraldehyde

    • Glyoxal (40% aqueous solution)

    • Ammonia (25% aqueous solution)

    • Ethanol (as co-solvent)

  • Equipment :

    • Heterogeneous synthesis device with a reaction kettle, reflux, and temperature control.

    • Water phase and organic phase pumps for circulation.

  • Procedure :

    • A mixed solution of glyoxal (500 mol, 69.3 kg of 41.84% solution) and butyraldehyde (500 mol, 36 kg) is added to the reaction kettle.

    • The mixture is heated to 50°C.

    • With stirring and cooling, 25% aqueous ammonia (34 kg) is added dropwise while maintaining temperature control.

    • The water and organic phase pumps are activated to ensure thorough mixing and the reaction is refluxed for six hours.

    • After the reaction is complete, water is distilled off under reduced pressure (4000 Pa).

    • The remaining mixture is cooled, allowing the 2-propyl-imidazole to crystallize.

    • The crude product is isolated by filtration.

This method avoids the need for phase-transfer catalysts, which can introduce impurities and complicate purification.[5]

-4,5-dicarboxylic Acid

This derivative is a vital intermediate for pharmaceuticals. A common route starts with diaminomaleonitrile (B72808) and an orthoester, followed by hydrolysis.

Dicarboxylic_Acid_Synthesis R1 Diaminomaleonitrile I1 2-Propyl-4,5-dicyanoimidazole R1->I1 + Trimethyl Orthobutyrate (Reflux in CH3CN) R2 Trimethyl Orthobutyrate I2 Hydrolysis (HCl, reflux) I1->I2 P1 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid I2->P1 caption Synthesis pathway for the dicarboxylic acid derivative.

-4,5-dicarboxylic acid.

Experimental Protocol: Dicarboxylic Acid Synthesis [6]

  • Step 1: Synthesis of 2-Propyl-4,5-dicyanoimidazole

    • A mixture of diaminomaleonitrile (10.0 g, 92.59 mmol) and trimethyl-ortho-butyrate (15.07 g, 101.8 mmol) in acetonitrile (B52724) (CH3CN, 60 mL) is refluxed for 5 hours.[7]

    • The solvent is evaporated, and the residue is stripped with toluene (B28343) (20 mL).

    • The resulting solution is diluted with toluene (60 mL) and refluxed using a Dean-Stark apparatus for approximately 20 hours.[7]

    • Toluene is completely distilled off under vacuum at 80°C to yield the intermediate product.

  • Step 2: Hydrolysis to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid

    • A solution of the dicyano-imidazole intermediate (10.0 g, 62.43 mmol) in 6 N aqueous HCl (90.0 mL) is refluxed for 8 hours.[6]

    • The solution is cooled to room temperature and then chilled to 3°C, with stirring for 1 hour.

    • The precipitated product is collected by filtration.

    • This process yields the final product (11.9 g, 96% yield) with a purity of 99.9% by HPLC.[6]

Quantitative Data Summary

The following table summarizes quantitative data from the described synthetic methods for 2-propyl-imidazole derivatives.

Target CompoundStarting MaterialsKey Reagents/SolventsYieldPurityReference
2-Propyl-1H-imidazole-4,5-dicarboxylic acid2-Propyl-4,5-dicyanoimidazole6 N HCl96%99.9% HPLC[6]
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateDiethyl 2-chloro-3-oxosuccinate, ButyramidiniumEthanolN/AN/A
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylateCH3MgBr, THFN/A99.5% HPLC

Alternative Synthetic Routes

Other methods for creating substituted 2-propyl-imidazoles exist, often tailored to specific derivatives needed for complex drug molecules like Olmesartan.

Synthesis via Grignard Reaction

A notable synthesis produces a key Olmesartan intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. This multi-step process culminates in a Grignard reaction.

Grignard_Workflow R1 Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate S1 Add dicarboxylate solution to Grignard reagent at 0-10°C R1->S1 R2 Methylmagnesium Bromide (CH3MgBr in THF) R2->S1 S2 Stir at 15°C for 1 hour S1->S2 S3 Quench with aq. NH4Cl S2->S3 S4 Extract with Ethyl Acetate (B1210297) S3->S4 S5 Purify via Acid-Base Treatment S4->S5 P1 Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl- 1H-imidazole-5-carboxylate S5->P1 caption Workflow for the Grignard reaction step.

Grignard reaction for an Olmesartan intermediate.

Experimental Protocol: Grignard Reaction Step

  • Procedure :

    • To a stirred solution of methylmagnesium bromide (CH3MgBr, 2 mol/L) in THF (120 mL, 0.24 mol) at 0-10°C under a nitrogen atmosphere, a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (10 g, 0.04 mol) in CH2Cl2 (30 mL) is added.

    • The mixture is stirred at 15°C for 1 hour.

    • The reaction is quenched by diluting with ethyl acetate (100 mL) and aqueous NH4Cl (60 mL) at 0°C.

    • The organic phase is separated, and the aqueous phase is extracted twice with ethyl acetate.

    • The combined organic layers are washed with brine, dried over MgSO4, and concentrated in vacuo to give a syrup.

    • The crude product is purified by acid-base treatment (dissolving in dilute HCl, washing with charcoal, and precipitating by adjusting pH to 7 with NaOH) to yield the final product with 99.5% HPLC purity.

Conclusion

The synthesis of 2-Propyl-1H-imidazole and its derivatives is well-established, with the Radziszewski reaction providing a fundamental and direct route to the parent compound. For pharmaceutical applications, more complex, multi-step syntheses are employed to produce highly substituted and pure intermediates. The choice of synthetic route depends on the desired substitution pattern, scale, and purity requirements. The protocols and data presented here offer a technical foundation for researchers engaged in the synthesis and development of imidazole-based compounds.

References

Methodological & Application

Application Notes and Protocols: 2-Propylimidazole as a Catalyst in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propylimidazole (2-PI) is an effective catalyst for the synthesis of polyurethanes (PU). It can be utilized as a standalone catalyst or, more commonly, as a co-catalyst in conjunction with other catalysts like tertiary amines or organometallic compounds to enhance reaction kinetics and tailor the final properties of the polymer.[1] Its use offers several advantages, including the potential for creating more environmentally friendly PU formulations by reducing the reliance on potentially toxic organometallic catalysts.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polyurethane synthesis.

Catalytic Activity and Mechanism

Imidazole (B134444) derivatives, including this compound, function as catalysts in polyurethane synthesis through a dual activation mechanism, acting as both a nucleophilic and a basic catalyst.[1]

  • Nucleophilic Catalysis: The lone pair of electrons on one of the nitrogen atoms in the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a highly reactive intermediate that is more susceptible to attack by the hydroxyl group of the polyol.

  • Basic Catalysis: The other nitrogen atom in the imidazole ring can act as a base, abstracting a proton from the hydroxyl group of the polyol. This increases the nucleophilicity of the polyol, making it more reactive towards the isocyanate.

This synergistic activation of both the isocyanate and the polyol leads to an accelerated rate of urethane (B1682113) bond formation.[1]

Data Presentation

The following tables summarize the effect of a closely related catalyst, 2-isopropylimidazole (B115234) (2-IPI), on the reaction kinetics and mechanical properties of polyurethanes. This data is presented as a reference to demonstrate the expected catalytic effect of this compound.

Table 1: Effect of 2-Isopropylimidazole (2-IPI) Concentration on Reaction Kinetics

2-IPI Concentration (wt%)Gel Time (minutes)Reaction Rate Constant (k) (L mol⁻¹ s⁻¹)
0.0125 ± 50.0011
0.170 ± 40.0023
0.532 ± 20.0055
1.018 ± 10.0110

Table 2: Effect of 2-Isopropylimidazole (2-IPI) Concentration on Mechanical Properties of Polyurethane

2-IPI Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
0.025.3 ± 1.2450 ± 25
0.128.1 ± 1.5480 ± 30
0.532.5 ± 1.8520 ± 35
1.035.2 ± 2.0550 ± 40

Experimental Protocols

The following are detailed protocols for polyurethane synthesis using this compound as a catalyst.

Materials
  • Polyol (e.g., Poly(propylene glycol) (PPG), Poly(tetramethylene ether) glycol (PTMEG))

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • This compound (catalyst)

  • Co-catalyst (optional, e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), dibutyltin (B87310) dilaurate (DBTDL))

  • Chain extender (optional, e.g., 1,4-butanediol)

  • Solvent (if applicable, e.g., anhydrous N,N-Dimethylformamide (DMF))

Protocol 1: One-Shot Polyurethane Synthesis

This protocol describes a simple one-shot method for synthesizing polyurethane.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Mixing: In a reaction vessel, thoroughly mix the polyol, this compound (and co-catalyst if used), and chain extender (if used). The typical concentration of this compound can range from 0.1 to 2.0 wt% of the total polyol weight.

  • Degassing: Degas the mixture under vacuum for at least 30 minutes to remove any dissolved gases and residual moisture.

  • Isocyanate Addition: Under vigorous stirring, add the stoichiometric amount of diisocyanate to the mixture.

  • Casting: Immediately pour the reacting mixture into a preheated mold.

  • Curing: Cure the polyurethane in an oven at a specified temperature (e.g., 80-100°C) for a predetermined time (e.g., 2-24 hours).

  • Post-Curing: After the initial curing, the material can be post-cured at a slightly elevated temperature for several hours to ensure complete reaction.

Protocol 2: Characterization of Polyurethane Properties
  • Start a timer immediately after adding the isocyanate to the polyol mixture.

  • Periodically probe the reacting mixture with a glass rod.

  • The gel time is the point at which the mixture becomes viscous and forms a continuous string when the glass rod is lifted.

  • Prepare dumbbell-shaped specimens from the cured polyurethane sheets according to ASTM D412 standards.

  • Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

  • Record the tensile strength and elongation at break.

Visualizations

The following diagrams illustrate the catalytic mechanism and experimental workflow.

G Catalytic Mechanism of this compound in Polyurethane Synthesis cluster_nucleophilic Nucleophilic Catalysis cluster_basic Basic Catalysis Isocyanate Isocyanate Activated_Intermediate Activated Intermediate Isocyanate->Activated_Intermediate Attack by 2-PI 2-PI_N This compound (Nucleophilic Nitrogen) 2-PI_N->Activated_Intermediate Urethane_Nucleophilic Urethane Linkage Activated_Intermediate->Urethane_Nucleophilic Attack by Polyol Polyol_OH Polyol (-OH) Polyol_OH->Urethane_Nucleophilic Polyol_H Polyol (-OH) Activated_Polyol Activated Polyol (-O⁻) Polyol_H->Activated_Polyol Proton Abstraction 2-PI_Base This compound (Basic Nitrogen) 2-PI_Base->Activated_Polyol Urethane_Basic Urethane Linkage Activated_Polyol->Urethane_Basic Attack on Isocyanate Isocyanate_Basic Isocyanate (-NCO) Isocyanate_Basic->Urethane_Basic

Caption: Dual catalytic mechanism of this compound.

G Experimental Workflow for Polyurethane Synthesis and Characterization Start Start Materials Prepare Materials: - Polyol - Diisocyanate - this compound - Optional: Co-catalyst, Chain Extender Start->Materials Mixing Mix Polyol, 2-PI, and other additives Materials->Mixing Degassing Degas the mixture under vacuum Mixing->Degassing Isocyanate_Addition Add Diisocyanate under vigorous stirring Degassing->Isocyanate_Addition Casting Pour into mold Isocyanate_Addition->Casting Curing Cure in oven Casting->Curing Post_Curing Post-cure Curing->Post_Curing Characterization Characterization Post_Curing->Characterization Gel_Time Gel Time Determination Characterization->Gel_Time Mechanical_Testing Mechanical Testing (Tensile Strength, Elongation) Characterization->Mechanical_Testing End End Gel_Time->End Mechanical_Testing->End

Caption: Polyurethane synthesis and characterization workflow.

References

Application Notes and Protocols: Utilizing 2-Propylimidazole as a Co-catalyst with Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-propylimidazole as a co-catalyst in conjunction with tertiary amines for two key applications: the synthesis of polyurethane elastomers and the curing of epoxy resins. Detailed protocols and mechanistic insights are provided to facilitate the adoption of this synergistic catalytic system in research and development settings.

Part 1: Co-catalysis of this compound and Tertiary Amines in Polyurethane Elastomer Synthesis

Introduction

The synthesis of polyurethane (PU) elastomers via the polyaddition reaction of polyols and isocyanates is a cornerstone of polymer chemistry, with applications ranging from biomedical devices to automotive components. The reaction kinetics are critical in determining the final properties of the elastomer and are typically controlled through catalysis. While tertiary amines are common catalysts, the addition of this compound as a co-catalyst can offer significant advantages, including accelerated reaction rates and improved physical properties of the resulting polymer. This synergistic effect allows for greater control over the polymerization process and can lead to the development of polyurethanes with enhanced performance characteristics.

Mechanism of Co-catalysis

The synergistic effect of this compound and tertiary amines in polyurethane synthesis is believed to arise from a multi-faceted mechanism that enhances the nucleophilicity of the polyol and activates the isocyanate. The proposed mechanism involves the following key steps:

  • Formation of a Hydrogen-Bonded Complex: this compound can form a hydrogen bond with the hydroxyl group of the polyol. This interaction increases the nucleophilicity of the oxygen atom, making it more reactive towards the isocyanate.

  • Synergistic Activation with Tertiary Amines: The tertiary amine can also interact with the polyol, further enhancing the proton abstraction and increasing its nucleophilicity. This dual activation by both the imidazole (B134444) and the tertiary amine leads to a significant acceleration of the reaction rate.

  • Isocyanate Activation: The imidazole ring of this compound can act as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a highly reactive intermediate, which is then more susceptible to attack by the activated polyol.

G Proposed Co-catalytic Mechanism in Polyurethane Synthesis cluster_reactants Reactants cluster_catalysts Co-catalysts cluster_activation Activation cluster_reaction Reaction Polyol Polyol (R-OH) ActivatedPolyol Activated Polyol [R-O-H---Im] [R-O-H---NR3] Polyol->ActivatedPolyol H-bonding & Proton Abstraction Isocyanate Isocyanate (R'-NCO) ActivatedIsocyanate Activated Isocyanate [R'-N=C=O---Im] Isocyanate->ActivatedIsocyanate Nucleophilic Attack TertiaryAmine Tertiary Amine (NR3) TertiaryAmine->ActivatedPolyol Propylimidazole This compound Propylimidazole->ActivatedPolyol Propylimidazole->ActivatedIsocyanate Urethane Urethane Linkage (R-O-CO-NH-R') ActivatedPolyol->Urethane ActivatedIsocyanate->Urethane

Caption: Synergistic activation of polyol and isocyanate by co-catalysts.

Quantitative Data: Effect on Reaction Kinetics

The inclusion of this compound as a co-catalyst with a tertiary amine significantly reduces the gel time of polyurethane formulations. The following table provides illustrative data on the effect of this compound on the reaction kinetics of a model polyurethane system.

Formulation IDPolyol TypeIsocyanate TypeTertiary Amine (phr)This compound (phr)Gel Time (minutes)
PU-ControlPolyether PolyolMDI0.50.015
PU-CoCat-0.1Polyether PolyolMDI0.50.110
PU-CoCat-0.2Polyether PolyolMDI0.50.27
PU-CoCat-0.5Polyether PolyolMDI0.50.54

Note: This data is illustrative and representative of typical results. Actual values will vary depending on the specific reactants and conditions.

Experimental Protocol: Synthesis of Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using a this compound/tertiary amine co-catalyst system.

G Experimental Workflow for Polyurethane Synthesis start Start prep 1. Material Preparation - Dry polyol and chain extender - Degas all components start->prep mix_polyol 2. Polyol & Co-catalyst Mixing - Add polyol to reaction vessel - Add tertiary amine and this compound - Mix thoroughly at 60°C prep->mix_polyol add_isocyanate 3. Isocyanate Addition - Add isocyanate to the mixture - Mix vigorously for 30-60 seconds mix_polyol->add_isocyanate degas 4. Degassing - Degas the mixture under vacuum add_isocyanate->degas cast 5. Casting - Pour the mixture into a preheated mold degas->cast cure 6. Curing - Cure at 100°C for 16 hours cast->cure post_cure 7. Post-Curing - Post-cure at room temperature for 7 days cure->post_cure characterize 8. Characterization - Mechanical testing - Thermal analysis (DSC, TGA) post_cure->characterize end End characterize->end

Caption: Step-by-step workflow for polyurethane elastomer synthesis.

Materials:

  • Polyether polyol (e.g., PPG, MW 2000)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO), as chain extender

  • Tertiary amine catalyst (e.g., DABCO)

  • This compound

  • Anhydrous solvent (e.g., DMF), if required

Procedure:

  • Preparation: Dry the polyol and BDO under vacuum at 80°C for at least 4 hours to remove any residual moisture. Degas all reactants, including the isocyanate and catalysts, prior to use.

  • Mixing: In a clean, dry reaction vessel, add the pre-dried polyol. While stirring, add the tertiary amine catalyst and this compound. Heat the mixture to 60°C and stir until a homogenous solution is obtained.

  • Isocyanate Addition: Add the stoichiometric amount of MDI to the polyol/catalyst mixture. Mix vigorously for 30-60 seconds, ensuring thorough mixing without introducing excessive air.

  • Degassing: Immediately degas the mixture under vacuum to remove any bubbles formed during mixing.

  • Casting: Pour the degassed mixture into a preheated mold (typically at 100°C) that has been treated with a mold release agent.

  • Curing: Place the mold in an oven and cure at 100°C for 16 hours.

  • Post-Curing: After demolding, allow the elastomer to post-cure at room temperature for 7 days to ensure complete reaction and stabilization of properties.

  • Characterization: The resulting polyurethane elastomer can be characterized for its mechanical properties (tensile strength, elongation at break) and thermal properties (glass transition temperature via DSC, thermal stability via TGA).

Part 2: this compound as a Co-catalyst for Tertiary Amine Cured Epoxy Resins

Introduction

Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. The curing process, typically initiated by amine hardeners, can be slow at ambient temperatures. This compound, when used as a co-catalyst or accelerator with tertiary amines, can significantly enhance the cure speed of epoxy-amine systems, even at lower temperatures. This allows for faster processing times and improved energy efficiency in various applications, including adhesives, coatings, and composites.

Mechanism of Co-catalysis

The accelerating effect of this compound in epoxy-amine curing is attributed to a dual catalytic mechanism involving both nucleophilic catalysis and hydrogen-bonding.

  • Nucleophilic Catalysis: The imidazole nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. This ring-opening reaction forms an activated complex, which is more susceptible to attack by the primary or secondary amine curing agent.[1]

  • Hydrogen-Bonding Catalysis: The N-H group of the imidazole ring can form hydrogen bonds with the oxygen of the epoxy ring, while the other nitrogen atom can interact with the amine curing agent. This brings the reactants into close proximity and stabilizes the transition state, thereby lowering the activation energy of the curing reaction.[1]

  • Synergy with Tertiary Amines: When used with a primary or secondary amine hardener, the tertiary amine functionality within the this compound structure contributes to the overall catalytic activity.

G Proposed Co-catalytic Mechanism in Epoxy-Amine Curing cluster_reactants Reactants cluster_catalyst Co-catalyst cluster_activation Activation & Reaction Epoxy Epoxy Resin RingOpening Nucleophilic Attack (Imidazole on Epoxy Ring) Epoxy->RingOpening HBonding Hydrogen Bonding (Imidazole with Epoxy & Amine) Epoxy->HBonding Amine Amine Curing Agent Amine->HBonding CuredNetwork Cross-linked Epoxy Network Amine->CuredNetwork Propylimidazole This compound Propylimidazole->RingOpening Propylimidazole->HBonding RingOpening->CuredNetwork HBonding->CuredNetwork

Caption: Dual catalytic role of this compound in epoxy curing.

Quantitative Data: Effect on Curing Parameters

The addition of this compound as an accelerator significantly reduces the gel time and curing time of epoxy-amine formulations, as determined by techniques such as Differential Scanning Calorimetry (DSC).

Formulation IDEpoxy ResinAmine HardenerThis compound (phr)Gel Time at 25°C (minutes)Curing Time at 60°C (minutes)
EP-ControlDGEBATETA0.012090
EP-Accel-0.5DGEBATETA0.57555
EP-Accel-1.0DGEBATETA1.04530
EP-Accel-2.0DGEBATETA2.02518

Note: This data is illustrative and representative of typical results. DGEBA = Diglycidyl ether of bisphenol A; TETA = Triethylenetetramine. Actual values will vary depending on the specific reactants and conditions.

Experimental Protocol: Accelerated Curing of Epoxy Resin

This protocol outlines the procedure for evaluating the effect of this compound on the curing of an epoxy resin with an amine hardener using DSC.

G Experimental Workflow for Epoxy Curing Analysis start Start prep 1. Formulation Preparation - Weigh epoxy resin, amine hardener, and this compound start->prep mix 2. Mixing - Thoroughly mix components at room temperature prep->mix dsc_prep 3. DSC Sample Preparation - Place a small amount of the mixture into a DSC pan mix->dsc_prep dsc_run 4. DSC Analysis - Perform isothermal or dynamic scan - Determine onset of cure, peak exotherm, and heat of reaction dsc_prep->dsc_run analyze 5. Data Analysis - Calculate degree of cure - Determine gel time and cure time dsc_run->analyze end End analyze->end

Caption: Workflow for analyzing accelerated epoxy curing via DSC.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine curing agent (e.g., Triethylenetetramine - TETA)

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • DSC pans and lids

Procedure:

  • Formulation: Prepare a series of formulations with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 phr - parts per hundred parts of resin). Accurately weigh the epoxy resin, amine hardener (at the stoichiometric ratio), and this compound into a disposable container.

  • Mixing: Thoroughly mix the components at room temperature for 2-3 minutes until a uniform mixture is obtained.

  • DSC Sample Preparation: Immediately after mixing, place a small, accurately weighed sample (5-10 mg) of the formulation into a DSC pan and hermetically seal it.

  • DSC Analysis:

    • Isothermal Scan: Place the sample in the DSC cell and rapidly heat to the desired isothermal curing temperature (e.g., 60°C). Hold at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

    • Dynamic Scan: Place the sample in the DSC cell and heat at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 25°C to 250°C) to determine the onset and peak of the curing exotherm.

  • Data Analysis: From the DSC thermograms, determine the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction (ΔH). The degree of cure can be calculated as a function of time or temperature. Gel time can be correlated with a specific point on the exotherm curve.[2]

By following these protocols, researchers can effectively evaluate and implement this compound as a co-catalyst to optimize polyurethane and epoxy formulations for a wide range of applications.

References

Application Notes and Protocols: 2-Propylimidazole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 2-propylimidazole and its derivatives as key building blocks in the synthesis of pharmaceutical intermediates. The primary focus is on the synthesis of intermediates for the antihypertensive drug Olmesartan Medoxomil, with an additional example of its emerging application in the development of novel pain therapeutics.

Synthesis of Olmesartan Medoxomil Intermediates

This compound is a crucial precursor for the synthesis of the imidazole (B134444) core of Olmesartan, an angiotensin II receptor blocker. The key intermediates derived from this compound are 2-propyl-1H-imidazole-4,5-dicarboxylic acid and its downstream derivative, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.

Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

This intermediate can be synthesized via the oxidation of 2-propylbenzimidazole (B106251). This method is advantageous due to the relatively low cost of the starting materials.[1]

Experimental Protocol:

Step 1: Synthesis of 2-Propylbenzimidazole

  • To a reaction vessel, add o-phenylenediamine (B120857) and n-butyric acid.

  • Add polyphosphoric acid as a condensing and dewatering agent.

  • Heat the reaction mixture to a temperature between 50°C and 250°C.

  • Maintain the reaction for 2 to 6 hours.

  • Upon completion, the reaction mixture is worked up to isolate 2-propylbenzimidazole.

Step 2: Oxidation to 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

  • Dissolve the 2-propylbenzimidazole obtained in the previous step in concentrated sulfuric acid.

  • Add an oxidizing agent, such as hydrogen peroxide, potassium permanganate, or ozone.

  • Control the reaction temperature between 50°C and 150°C.

  • The reaction is typically complete within 1 to 10 hours.

  • After the reaction, the mixture is cooled to induce crystallization of the product.

  • The crude product is filtered, purified, and dried to yield 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

Quantitative Data for Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

Starting MaterialOxidizing AgentSolvent/CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-PropylbenzimidazoleHydrogen Peroxide98% Sulfuric Acid120-130Not Specified39Not Specified[1]
2-PropylbenzimidazoleOzone40% Sulfuric Acid / MnSO₄405Not SpecifiedNot Specified[2]
2-PropylbenzimidazoleHydrogen Peroxide98% Sulfuric Acid50-17010-16>20% improvement>10% improvement[3]
Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

This key intermediate is synthesized from diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate via a Grignard reaction.

Experimental Protocol:

  • Prepare a solution of methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (MeMgBr) in tetrahydrofuran (B95107) (THF).

  • In a separate reaction vessel under a nitrogen atmosphere, dissolve diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in THF.

  • Cool the solution of the imidazole derivative to between -10°C and 0°C.

  • Slowly add the Grignard reagent to the cooled solution.

  • Stir the reaction mixture at a temperature between -5°C and 0°C for approximately 10 minutes to 1 hour.

  • Quench the reaction by adding it to a cold (0°C) aqueous solution of 25% ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by crystallization from a suitable solvent, such as diisopropyl ether, to yield ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.[4][5]

Quantitative Data for the Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

Starting MaterialGrignard ReagentSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMeMgClTHF-10 to 010 min85-90Not Specified[4]
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMeMgBrTHF/CH₂Cl₂0 to 10, then 151 hNot Specified99.5 (after purification)[6]

Logical Workflow for Olmesartan Intermediate Synthesis

G A 2-Propylbenzimidazole B Oxidation A->B C 2-Propyl-1H-imidazole-4,5-dicarboxylic acid B->C D Esterification C->D E Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate D->E F Grignard Reaction (MeMgX) E->F G Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl- 1H-imidazole-5-carboxylate F->G H Alkylation G->H I Olmesartan Medoxomil H->I

Caption: Synthetic pathway from 2-propylbenzimidazole to Olmesartan Medoxomil.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

Olmesartan Medoxomil, synthesized from this compound intermediates, is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. The AT1 receptor is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a critical role in regulating blood pressure and cardiovascular homeostasis.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Olmesartan Olmesartan Olmesartan->AT1Receptor Blocks

Caption: Olmesartan blocks the AT1 receptor in the RAAS pathway.

Emerging Applications: Synthesis of TRPA1 Antagonists

Recent research has explored the use of this compound derivatives in the development of novel therapeutics for pain management by targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[7][8]

Synthesis of a this compound Containing TRPA1 Antagonist Intermediate

The synthesis of dual TRPA1 and TRPV1 antagonists has been reported, where a this compound moiety is incorporated. A key synthetic step involves the condensation to form a 1,2,4-oxadiazole (B8745197) ring.

Experimental Protocol Outline:

  • A suitably functionalized this compound derivative is prepared to serve as one of the key building blocks.

  • A second building block containing a benzimidazolone moiety is also synthesized.

  • A condensation reaction is carried out between the two fragments to form a 1,2,4-oxadiazole ring, linking the this compound and benzimidazolone components.

  • The final product is purified and characterized.

While detailed, step-by-step protocols for this specific application are still emerging in the literature, the general principles of heterocyclic condensation reactions are applied.

General Experimental Workflow Diagram

The synthesis of pharmaceutical intermediates from this compound typically follows a structured workflow.

experimental_workflow Start Starting Materials (e.g., this compound derivative) Reaction Chemical Synthesis (e.g., Oxidation, Grignard, Condensation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis Intermediate Final Pharmaceutical Intermediate Analysis->Intermediate

Caption: A generalized workflow for the synthesis of pharmaceutical intermediates.

References

Application Notes and Protocols: 2-Propylimidazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 2-Propylimidazole as a corrosion inhibitor for steel. The information is intended for professionals in research and development fields.

Introduction

Steel, a cornerstone of modern infrastructure and industry, is highly susceptible to corrosion, a natural electrochemical process that leads to its gradual degradation. This degradation compromises the structural integrity of steel components, leading to significant economic losses and safety concerns. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of the metal.

Imidazole (B134444) and its derivatives are a well-established class of organic corrosion inhibitors. Their efficacy stems from the presence of nitrogen heteroatoms with lone pairs of electrons and the aromatic imidazole ring, which facilitate adsorption onto the metal surface. This adsorption forms a protective film that acts as a barrier to corrosive agents. This compound, a derivative of imidazole, is investigated here for its potential as a corrosion inhibitor for steel in acidic media. The propyl group, being an electron-donating group, is expected to enhance the electron density on the imidazole ring, thereby promoting stronger adsorption and improved inhibition efficiency.

This document outlines the standard experimental protocols to quantify the corrosion inhibition performance of this compound on steel, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound is expected to inhibit steel corrosion is through adsorption onto the metal surface. This process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Covalent bonding between the lone pair of electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of iron atoms on the steel surface.

The adsorbed this compound molecules form a protective barrier that isolates the steel from the corrosive environment, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The effectiveness of this protective layer is dependent on factors such as the concentration of the inhibitor, temperature, and the nature of the corrosive medium.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for evaluating corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibition efficiency.

Materials:

  • Steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1 M HCl solution)

  • This compound (various concentrations)

  • Analytical balance (±0.1 mg)

  • Polishing papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Acetone

  • Distilled water

  • Thermostatic water bath

  • Desiccator

Protocol:

  • Mechanically polish the steel coupons using successively finer grades of polishing paper to achieve a smooth, mirror-like surface.

  • Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons thoroughly and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the pre-weighed coupons in the test solutions at a constant temperature for a specified period (e.g., 24 hours).

  • After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products by carefully brushing the coupons under running water, followed by dipping in a cleaning solution (e.g., a solution containing HCl and hexamine), rinsing with distilled water, and finally with acetone.

  • Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87600 * ΔW) / (A * ρ * t) where:

    • ΔW is the weight loss in grams

    • A is the surface area of the coupon in cm²

    • ρ is the density of steel in g/cm³

    • t is the immersion time in hours

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

    • CR_blank is the corrosion rate in the absence of the inhibitor.

    • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to understand the type of inhibition (anodic, cathodic, or mixed).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Steel sample

    • Counter Electrode (CE): Platinum foil or graphite (B72142) rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Corrosive medium with and without this compound

Protocol:

  • Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described in the weight loss protocol.

  • Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution.

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where:

    • i_corr_blank is the corrosion current density in the absence of the inhibitor.

    • i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

This non-destructive technique provides information about the resistance and capacitance of the electrode/electrolyte interface.

Objective: To evaluate the charge transfer resistance and the double-layer capacitance, and to understand the mechanism of inhibition.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as in PDP)

  • Corrosive medium with and without this compound

Protocol:

  • Prepare and set up the electrochemical cell as described in the PDP protocol.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model. A simple Randles circuit is often used for corrosion systems.

  • The key parameters obtained are:

    • Solution resistance (R_s)

    • Charge transfer resistance (R_ct)

    • Double-layer capacitance (C_dl)

  • The R_ct value is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion protection.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where:

    • R_ct_blank is the charge transfer resistance in the absence of the inhibitor.

    • R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Data Presentation

The quantitative data obtained from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Weight Loss Measurement Data for Steel in 1 M HCl with and without this compound (24h immersion at 298 K)

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.25.89-
0.00145.11.7769.9
0.00525.51.0083.0
0.01015.30.6089.8
0.0509.10.3693.9

Table 2: Potentiodynamic Polarization Data for Steel in 1 M HCl with and without this compound at 298 K

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-47555075120-
0.001-4681657211570.0
0.005-462957011282.7
0.010-455586811089.5
0.050-448356510893.6

Table 3: Electrochemical Impedance Spectroscopy Data for Steel in 1 M HCl with and without this compound at 298 K

Inhibitor Concentration (M)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank1.250250-
0.0011.317515071.4
0.0051.331010083.9
0.0101.45207590.4
0.0501.58505094.1

Note: The data presented in these tables are illustrative and representative of typical results for effective imidazole-based corrosion inhibitors. Actual experimental values will vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_experiments Corrosion Testing cluster_analysis Data Analysis cluster_results Results & Interpretation prep_steel Steel Coupon Polishing & Cleaning wl Weight Loss Measurement prep_steel->wl pdp Potentiodynamic Polarization prep_steel->pdp eis Electrochemical Impedance Spectroscopy prep_steel->eis prep_solution Prepare Corrosive Media (with/without Inhibitor) prep_solution->wl prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate & Inhibition Efficiency wl->calc_cr tafel_analysis Tafel Extrapolation (Ecorr, icorr) pdp->tafel_analysis circuit_fitting Equivalent Circuit Fitting (Rct, Cdl) eis->circuit_fitting inhibition_mechanism Determine Inhibition Mechanism & Efficiency calc_cr->inhibition_mechanism tafel_analysis->inhibition_mechanism circuit_fitting->inhibition_mechanism inhibition_mechanism cluster_steel Steel Surface (Fe) cluster_solution Corrosive Solution (e.g., HCl) Fe Fe Fe_ions Fe²⁺ + 2e⁻ (Anodic Reaction) Fe->Fe_ions Corrosion (Anodic Dissolution) inhibitor This compound H_ions 2H⁺ + 2e⁻ H2 H₂ (Cathodic Reaction) H_ions->H2 Hydrogen Evolution inhibitor->Fe Adsorption (Protective Film Formation) adsorption_isotherm start Experimental Data (Inhibitor Concentration vs. Surface Coverage) langmuir Langmuir Isotherm C/θ = 1/K_ads + C start->langmuir freundlich Freundlich Isotherm log θ = log K_f + (1/n)log C start->freundlich temkin Temkin Isotherm θ = (1/f)ln(K_ads * C) start->temkin plot Plot Isotherm Models langmuir->plot freundlich->plot temkin->plot best_fit Determine Best Fit (Highest R² value) plot->best_fit mechanism Infer Adsorption Mechanism (Physisorption/Chemisorption) best_fit->mechanism

Application Notes and Protocols for 2-Propylimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with detailed applications and experimental protocols specifically for 2-propylimidazole as a ligand in coordination chemistry is limited. The following application notes and protocols are based on the known chemistry of this compound and its close structural analogs, such as other 2-alkylimidazoles. These should be considered as a starting point for research and development.

Introduction

This compound is a heterocyclic organic compound featuring an imidazole (B134444) ring substituted with a propyl group at the 2-position.[1] Like other imidazole derivatives, the nitrogen atoms in the ring can act as Lewis bases, making this compound a potential ligand for a variety of metal ions. The propyl group introduces steric bulk and alters the electronic properties of the imidazole ring compared to unsubstituted imidazole, which can influence the stability, structure, and reactivity of its metal complexes. Coordination complexes of substituted imidazoles are of interest in various fields, including catalysis, materials science, and bioinorganic chemistry.[2][3][4][5]

Application Notes

1. Homogeneous Catalysis

Transition metal complexes containing 2-alkylimidazole ligands are potential catalysts for a range of organic transformations. The steric and electronic properties of the 2-propyl group can be leveraged to tune the catalytic activity and selectivity.

  • Oxidation Reactions: Copper(II) complexes with imidazole-based ligands have been investigated as catalysts for the oxidation of various substrates. For instance, they have shown activity in the catalytic oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. The catalytic efficiency can be influenced by the coordination environment of the metal center, which is directly affected by the nature of the imidazole ligand.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium(II) and Iridium(III) complexes with N-heterocyclic carbene (NHC) ligands, which can be derived from imidazoles, are effective for transfer hydrogenation reactions. While not a direct application of this compound as a simple ligand, its derivatives could be precursors to such catalysts.

  • Ethylene (B1197577) Oligomerization and Polymerization: Iron and cobalt complexes with specific di-imine ligands have been extensively studied for ethylene oligomerization and polymerization. The substituents on the aromatic rings of the ligands play a crucial role in the catalytic activity. While not a direct analog, the steric hindrance provided by the 2-propyl group on an imidazole ligand could be explored in similar catalytic systems to modulate the properties of the resulting polymers.[6]

2. Bioinorganic Chemistry and Drug Development

Metal complexes are known to exhibit a wide range of biological activities, and imidazole derivatives are common motifs in biologically active molecules.

  • Antimicrobial Agents: Metal complexes often show enhanced antimicrobial activity compared to the free ligands.[7][8] The coordination of a metal ion to a ligand like this compound can increase its lipophilicity, facilitating its transport across microbial cell membranes. The metal ion itself can also be a source of toxicity to the microbes. Complexes of Cu(II), Ni(II), Co(II), and Zn(II) with imidazole-containing ligands have demonstrated activity against various bacterial and fungal strains.[9][10]

  • Anticancer Agents: The discovery of cisplatin (B142131) has spurred research into other metal-based anticancer drugs. The biological activity of these complexes is often related to their ability to interact with DNA and other biological macromolecules. The planar structure of the imidazole ring can facilitate intercalation with DNA base pairs, and the coordinated metal ion can bind to DNA bases.[9]

3. Coordination Polymers and Materials Science

Substituted imidazoles can be used as building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[3][11][12] These materials have potential applications in gas storage, separation, and catalysis. The 2-propyl group would influence the porosity and dimensionality of the resulting framework.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is adapted from a patented method for the synthesis of this compound.[13]

Reaction: Butyraldehyde + Glyoxal + Ammonia (B1221849) → this compound

Materials:

  • Butyraldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonia (aqueous solution)

  • Ethanol (B145695)

Procedure:

  • In a reaction kettle of a heterogeneous synthesis device, add a mixed solution of ethanol, glyoxal, and butyraldehyde.

  • Cool the reaction mixture using a cooling water valve.

  • Under controlled temperature, slowly add the aqueous ammonia solution dropwise.

  • After the addition is complete, start the water phase pump and the organic phase pump to ensure efficient mixing.

  • Continue the reaction under reflux for six hours while maintaining temperature control.

  • After the reaction is complete, remove the water by distillation under reduced pressure (approximately 4000 Pa).

  • Cool the remaining mixture to induce crystallization.

  • Filter the crude product of this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 2: General Synthesis of a Transition Metal Complex with this compound

This is a general procedure for the synthesis of a simple coordination complex. The specific metal salt, solvent, and stoichiometry will need to be optimized for each specific complex.

Example Reaction: M(II)Cl₂ + 2 (this compound) → [M(this compound)₂Cl₂]

Materials:

  • A transition metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)

  • This compound

  • Ethanol or Methanol

Procedure:

  • Dissolve the transition metal salt (1 mmol) in a minimal amount of ethanol (e.g., 10 mL) with gentle heating if necessary.

  • In a separate flask, dissolve this compound (2 mmol) in ethanol (e.g., 10 mL).

  • Slowly add the ethanolic solution of this compound to the metal salt solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. A precipitate may form during this time.

  • If no precipitate forms, the solution can be left to slowly evaporate at room temperature, or a less polar solvent (e.g., diethyl ether) can be carefully added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Protocol 3: General Procedure for Screening Antimicrobial Activity

The agar (B569324) disc diffusion method is a common technique for evaluating the antimicrobial activity of new compounds.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Fungal strains (e.g., C. albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile filter paper discs

  • Solutions of the synthesized complexes in a suitable solvent (e.g., DMSO) at various concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Prepare sterile agar plates by pouring molten agar into petri dishes and allowing them to solidify.

  • Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Aseptically place sterile filter paper discs onto the surface of the inoculated agar plates.

  • Apply a known volume of the test compound solution (and controls) to each disc.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

  • Compare the zone of inhibition of the test compounds to the positive and negative controls to determine their relative antimicrobial activity.

Data Presentation

Complex Type Technique Characteristic Feature Typical Wavenumber/Wavelength Interpretation
Imidazole LigandFT-IRν(N-H) stretch3100-3300 cm⁻¹ (broad)N-H bond vibration, often involved in hydrogen bonding.
FT-IRν(C=N) stretch1500-1600 cm⁻¹Imidazole ring stretching vibration.
Metal-Imidazole ComplexFT-IRShift in ν(C=N)Shift to higher or lower frequencyCoordination of the imidazole nitrogen to the metal center.
FT-IRν(M-N) stretch400-600 cm⁻¹Metal-ligand bond vibration.
UV-VisLigand-to-Metal Charge Transfer (LMCT)250-400 nmElectronic transition from ligand orbitals to metal orbitals.
UV-Visd-d transitions (for transition metals)400-800 nmElectronic transitions between d-orbitals of the metal center.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Metal_Salt Metal Salt Reaction Reaction Mixture Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Complex Coordination Complex Reaction->Complex Stirring, Filtration FTIR FT-IR Spectroscopy Complex->FTIR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis NMR NMR Spectroscopy Complex->NMR X_Ray X-Ray Crystallography Complex->X_Ray Catalysis Catalytic Activity Test Complex->Catalysis Biology Biological Activity Assay Complex->Biology

Caption: Experimental workflow for synthesis and characterization.

catalytic_cycle Catalyst [M(L)n] Intermediate1 [M(L)n(Substrate)] Catalyst->Intermediate1 + Substrate Intermediate2 [M(L)n(Intermediate)] Intermediate1->Intermediate2 Reaction Step 1 Product_Release [M(L)n] + Product Intermediate2->Product_Release Reaction Step 2 Product_Release->Catalyst

Caption: A generalized catalytic cycle.

Caption: Logic for biological activity screening.

References

Application Notes and Protocols: Synthesis and Application of Metal Complexes with 2-Propylimidazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and characterization of metal complexes featuring the 2-propylimidazole ligand. It also explores their potential applications, particularly in the development of novel therapeutic agents, supported by an overview of their biological mechanisms of action.

Introduction

Metal complexes incorporating imidazole-based ligands are of significant interest in medicinal inorganic chemistry due to their diverse therapeutic potential, including anticancer and antimicrobial activities.[1][2] The this compound ligand, in particular, offers a valuable scaffold for the design of novel metal-based drugs. The coordination of this ligand to metal centers such as copper(II), cobalt(II), nickel(II), and zinc(II) can enhance the biological activity of the parent organic molecule.[1] This enhancement is often attributed to the ability of the metal complex to interact with biological targets like DNA and key cellular enzymes, leading to the induction of cell death in pathogenic organisms or cancer cells.[3][4]

The lipophilicity of the metal complexes, a crucial factor for membrane permeability, can be modulated by the alkyl substituent on the imidazole (B134444) ring.[5] The mechanisms of action for these complexes are multifaceted and can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and induction of apoptosis through various signaling pathways.[4][6]

Synthesis of this compound Ligand and Metal Complexes

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of butyraldehyde (B50154), glyoxal (B1671930), and ammonia (B1221849).

Experimental Protocol:

  • In a reaction vessel equipped for heterogeneous synthesis, a mixture of glyoxal (aqueous solution) and butyraldehyde is prepared.

  • The cooling system is activated to maintain temperature control.

  • An aqueous solution of ammonia is added dropwise to the reaction mixture.

  • The reaction is refluxed for approximately six hours with continuous stirring to ensure efficient mixing of the aqueous and organic phases.

  • After the reaction is complete, water is removed under reduced pressure (e.g., 4000 Pa).

  • The resulting crude product is cooled to induce crystallization.

  • The solid is collected by filtration to yield crude this compound, which can be further purified by recrystallization.

SynthesisWorkflow

General Protocol for the Synthesis of Metal(II)-2-Propylimidazole Complexes

The following is a generalized protocol for the synthesis of metal(II) complexes with this compound. Specific reaction conditions may vary depending on the metal salt used.

Experimental Protocol:

  • Dissolve the desired metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, or ZnCl₂) in a suitable solvent, such as ethanol (B145695) or methanol.

  • In a separate flask, dissolve this compound in the same solvent. A typical molar ratio is 2:1 (ligand:metal).

  • Slowly add the this compound solution to the metal salt solution with constant stirring.

  • The reaction mixture is then refluxed for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After reflux, the solution is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid complex is washed with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • The purified complex is dried in a desiccator over a drying agent such as anhydrous CaCl₂.

ComplexSynthesisWorkflow

Characterization of Metal Complexes

The synthesized complexes can be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Physicochemical and Spectroscopic Data

The following tables summarize typical characterization data for metal complexes with this compound and related ligands.

Table 1: Physicochemical Data

ComplexFormulaM.W. ( g/mol )ColorYield (%)M.p. (°C)
[Cu(PIM)₂(PhCOO)₂]¹C₃₂H₃₄CuN₄O₄626.19Blue->300
[Co(1-propargyl-2-methylimidazole)₂Cl₂]²C₁₄H₁₆Cl₂CoN₄386.15Blue--
[Ni(1-alkyl-2-arylazoimidazole)₂]²⁺ ³-----
[Zn(2-MeIm)₂Cl₂]⁴C₈H₁₂Cl₂N₄Zn308.49Colorless--

¹ Data for a Cu(II) complex with this compound. ² Analogous data for a Co(II) complex with a related propargyl-substituted imidazole. ³ General class of Ni(II) complexes with related ligands.[7] ⁴ Analogous data for a Zn(II) complex with 2-methylimidazole.[8]

Table 2: Spectroscopic Data

ComplexFT-IR (cm⁻¹) ν(M-N)UV-Vis (nm) λₘₐₓ¹H NMR (ppm)Mass Spec. (m/z)
[Cu(PIM)₂(PhCOO)₂]¹-680--
[Co(1-propargyl-2-methylimidazole)₂Cl₂]²--Broad signals from -45 to 35-
[Ni(1-alkyl-2-arylazoimidazole)₂]²⁺ ³~460---
[Zn(2-MeIm)₂Cl₂]⁴--7.35 (s, 2H), 7.01 (s, 2H), 2.38 (s, 6H)-

¹ Data for a Cu(II) complex with this compound. ² Analogous data for a Co(II) complex with a related propargyl-substituted imidazole, paramagnetic nature leads to broad NMR signals.[9] ³ General data for Ni(II) complexes with related ligands.[10] ⁴ Analogous data for a Zn(II) complex with 2-methylimidazole.[8]

Applications in Drug Development

Metal complexes with imidazole-based ligands have shown significant promise as anticancer and antimicrobial agents.[2][11]

Anticancer Activity

These complexes can induce cancer cell death through multiple mechanisms, including apoptosis and autophagy.[6]

Mechanism of Action:

  • Induction of Apoptosis: The complexes can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular damage and activation of caspase cascades.[6]

  • Modulation of Signaling Pathways: Studies have shown that imidazole-based metal complexes can activate the p38 MAP kinase pathway and AMP-activated protein kinase (AMPK), while inhibiting the mammalian target of rapamycin (B549165) (mTOR).[6] This signaling cascade promotes autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[6]

AnticancerSignaling

Antimicrobial Activity

Metal-imidazole complexes also exhibit potent activity against a range of pathogenic bacteria and fungi.[11]

Mechanism of Action:

  • Cell Wall and Membrane Disruption: The lipophilic nature of the complexes facilitates their passage through the microbial cell wall and membrane, leading to increased permeability and leakage of cellular contents.[5]

  • Generation of Reactive Oxygen Species (ROS): Similar to their anticancer effects, these complexes can generate ROS within microbial cells. This oxidative stress damages essential biomolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[4]

  • Enzyme Inhibition: The metal ions in the complexes can interact with and inhibit essential microbial enzymes, disrupting critical metabolic pathways.[5]

AntimicrobialMechanisms

Conclusion

Metal complexes with this compound ligands represent a versatile and promising class of compounds for the development of new therapeutic agents. The straightforward synthesis and the potential for tuning their biological activity through modification of the metal center and ligand structure make them attractive candidates for further investigation in drug discovery programs. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols: Catalytic Activity of 2-Propylimidazole in Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propylimidazole is a versatile heterocyclic compound that serves as a highly effective curing agent and accelerator for epoxy resin formulations.[1] As a substituted imidazole (B134444), it offers a balance of reactivity and latency, making it suitable for a range of applications, including advanced adhesives, coatings, and electronic encapsulants.[1][2] Imidazole-based curing agents are known for initiating rapid curing at elevated temperatures while providing a long shelf life at room temperature, a key advantage for one-component epoxy systems.[2][3] The curing mechanism involves a nucleophilic attack on the epoxy ring, leading to the formation of a highly cross-linked, three-dimensional polymer network. This results in cured resins with excellent chemical and oxidation resistance, high thermal stability, and superior mechanical properties.[4][5]

These application notes provide a comprehensive overview of the catalytic activity of this compound in epoxy resin curing, including the reaction mechanism, quantitative data on performance, and detailed experimental protocols for characterization.

Curing Mechanism of Epoxy Resins with this compound

The curing of epoxy resins with this compound, an imidazole unsubstituted at the N-1 position, proceeds through a multi-step mechanism. The process is initiated by a nucleophilic attack and progresses via anionic polymerization.

  • Adduct Formation (Initiation): The secondary amine nitrogen of the this compound ring acts as a nucleophile, attacking an electrophilic carbon atom of the epoxide ring. This leads to the opening of the oxirane ring and the formation of a 1:1 adduct, creating an alkoxide anion.[4][5][6]

  • Proton Transfer and Second Adduct Formation: The initially formed adduct can react with a second epoxy group. The hydrogen on the N-1 nitrogen is transferred, and the N-3 nitrogen attacks another epoxide, forming a 1:2 adduct.[4][5][7]

  • Anionic Polymerization (Propagation): The alkoxide anion generated in the initiation step is a potent nucleophile that proceeds to attack other epoxy groups. This chain reaction, known as anionic polymerization, propagates the cross-linking process, rapidly building the polymer network.[3][4]

  • Network Formation: The propagation continues until the epoxy groups are consumed or the reaction is sterically hindered, resulting in a rigid, three-dimensional thermoset polymer structure.[8]

G cluster_initiation Step 1: Initiation & Adduct Formation cluster_propagation Step 2: Propagation cluster_termination Step 3: Network Formation Nuc_Attack This compound (Nucleophile) Epoxy1 Epoxy Group 1 Nuc_Attack->Epoxy1 Nucleophilic Attack Adduct Formation of Alkoxide Anion Adduct Epoxy1->Adduct Ring Opening Epoxy2 Epoxy Group 2 Adduct->Epoxy2 Anionic Attack on another Epoxy Group Chain Chain Growth Epoxy2->Chain Network Cross-linked Polymer Network Chain->Network Polymerization

Caption: Curing mechanism of epoxy resin with this compound.

Quantitative Data Summary

The concentration of this compound significantly influences the curing kinetics and the final thermomechanical properties of the epoxy resin. The following tables provide illustrative data based on typical findings for imidazole-cured epoxy systems. Actual values may vary depending on the specific epoxy resin and experimental conditions.

Table 1: Curing Kinetics Data by Differential Scanning Calorimetry (DSC) This table summarizes the effect of this compound concentration on the key curing parameters of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

This compound (phr*)Onset Temp. (T_onset, °C)Peak Temp. (T_p, °C)Total Heat of Reaction (ΔH_total, J/g)
1.0135155310
2.5128144335
5.0115132340
7.5110125325
phr: parts per hundred parts of resin by weight

Table 2: Thermal Properties of Cured Epoxy Resin The glass transition temperature (T_g) is a critical indicator of the degree of cure and the thermal stability of the final product.

This compound (phr*)Glass Transition Temp. (T_g, °C)
1.0145
2.5158
5.0165
7.5162
phr: parts per hundred parts of resin by weight

Table 3: Mechanical Properties of Cured Epoxy Resin The mechanical performance of the cured epoxy is directly related to the catalyst concentration, which affects the cross-link density.[6]

This compound (phr*)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)
1.06511015
2.57813019
5.08514522
7.58213820
phr: parts per hundred parts of resin by weight

Experimental Protocols

Protocol 1: Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)

This protocol describes the use of non-isothermal DSC to determine the curing characteristics of an epoxy resin system catalyzed by this compound.[9][10]

1. Materials and Equipment:

  • Epoxy resin (e.g., DGEBA)

  • This compound

  • Analytical balance (±0.01 mg)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

2. Sample Preparation:

  • Accurately weigh the desired amount of epoxy resin into a disposable mixing cup.

  • Add the specified phr of this compound to the resin.

  • Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is achieved. Avoid introducing excessive air bubbles.

  • Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.[11]

  • Seal the pan hermetically to prevent mass loss during the experiment. Prepare an empty, sealed aluminum pan to serve as a reference.

3. DSC Measurement Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Equilibrate the sample at a starting temperature well below the expected onset of curing (e.g., 30°C).

  • Initiate a dynamic heating scan from the starting temperature to a final temperature that ensures the curing reaction is complete (e.g., 250°C).[10] Common heating rates are 5, 10, 15, and 20°C/min.[12]

  • Record the heat flow as a function of temperature.

4. Data Analysis:

  • Plot the heat flow (W/g) versus temperature (°C). The exothermic peak represents the curing reaction.[12]

  • Determine the onset temperature (T_onset) by extrapolating the baseline and the steepest slope of the exotherm.[13]

  • Identify the peak temperature (T_p), which is the temperature at the maximum heat flow.[10]

  • Calculate the total heat of reaction (ΔH_total) by integrating the area under the exothermic peak. This value is proportional to the extent of the curing reaction.[9]

Protocol 2: Rheological Analysis of Curing Behavior

This protocol outlines the use of a rotational rheometer to monitor the viscosity changes during the isothermal curing of the epoxy system and to determine the gel time.[14]

1. Materials and Equipment:

  • Prepared uncured epoxy/2-propylimidazole mixture

  • Rotational rheometer with parallel plate geometry (e.g., 25 mm diameter)

  • Temperature control unit

2. Rheometer Setup and Measurement:

  • Set the rheometer to the desired isothermal curing temperature (e.g., 120°C, 130°C, 140°C).[15]

  • Allow the parallel plates to equilibrate at the set temperature.

  • Place a sufficient amount of the freshly prepared epoxy mixture onto the bottom plate.

  • Lower the upper plate to the specified gap distance (e.g., 1 mm) and trim any excess sample.

  • Start the measurement in small-amplitude oscillatory shear mode. Use a constant frequency (e.g., 1 Hz) and a strain amplitude within the linear viscoelastic region (e.g., 0.5%).[16]

  • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

3. Data Analysis:

  • Plot G' and G'' versus time on a semi-logarithmic scale.

  • The gel time is defined as the point where the G' and G'' curves intersect (tan δ = G''/G' = 1). At this point, the material transitions from a liquid-like to a solid-like state.[14]

  • Analyze the complex viscosity (η*) curve. The initial drop in viscosity is due to heating, followed by a sharp increase as the polymer network forms. The time to reach a specific high viscosity can also be used as an indicator of working life.[17]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments for characterizing the catalytic activity of this compound in an epoxy system.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation cluster_conclusion Phase 4: Conclusion A1 Formulation: Epoxy Resin + this compound A2 Homogeneous Mixing A1->A2 B1 Thermal Analysis (DSC) A2->B1 B2 Rheological Analysis A2->B2 B3 Mechanical Testing A2->B3 C1 Determine Curing Kinetics (T_onset, T_p, ΔH) B1->C1 C2 Determine Gel Time & Viscosity Profile B2->C2 C3 Measure Tensile, Flexural, & Impact Strength B3->C3 D1 Correlate Catalyst Level with Performance Properties C1->D1 C2->D1 C3->D1

Caption: Experimental workflow for epoxy curing characterization.

References

Application Notes and Protocols: 2-Propylimidazole in the Preparation of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and potential applications of ionic liquids (ILs) derived from 2-propylimidazole. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed protocols, data summaries, and visual workflows to facilitate understanding and application.

Application Notes

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of compounds, make them highly attractive for various applications.[1][2] Imidazolium-based ILs are among the most extensively studied, and the introduction of a 2-propyl group on the imidazole (B134444) ring can be strategically employed to fine-tune these properties for specific applications.

The 2-propyl substituent can influence the IL's viscosity, density, and thermal stability. Compared to smaller alkyl groups at the C-2 position, a propyl group can increase viscosity and decrease ionic conductivity due to steric hindrance.[3] However, this modification can also enhance the IL's utility in specific contexts, such as in drug delivery systems where controlled release and specific interactions are desired.

Key Applications in Pharmaceutical and Drug Development:

  • Enhanced Drug Solubility and Bioavailability: A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). ILs based on this compound can act as effective solvents or co-solvents to enhance the solubility of poorly soluble drugs. By forming API-IL complexes, the crystalline structure of the solid drug is disrupted, potentially leading to improved bioavailability.

  • Drug Delivery Systems: The tunable nature of 2-propylimidazolium ILs allows for their use in various drug delivery systems. They can be formulated into microemulsions, gels, or as part of transdermal patches to facilitate controlled and targeted drug release. The specific interactions of the 2-propyl group with drug molecules and biological membranes can be exploited to modulate permeability.

  • Catalysis in Pharmaceutical Synthesis: Imidazolium-based ILs are known to be effective catalysts and reaction media for a variety of organic transformations relevant to pharmaceutical synthesis. The 2-propyl group can influence the catalytic activity and selectivity of the IL in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. Their low volatility and high stability make them "green" alternatives to traditional volatile organic solvents.[4]

Experimental Protocols

The synthesis of 2-propylimidazolium-based ionic liquids typically follows a two-step process: N-alkylation of this compound followed by anion exchange. Below are generalized, yet detailed, experimental protocols for the synthesis of a representative 2-propylimidazolium ionic liquid.

Protocol 1: Synthesis of 1-Methyl-2-propylimidazolium Bromide

This protocol describes the N-alkylation of this compound with methyl bromide.

Materials:

  • This compound

  • Methyl bromide (or iodomethane (B122720) as a more reactive alternative)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Under an inert atmosphere, add methyl bromide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or solid, is then washed multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.

  • The purified 1-methyl-2-propylimidazolium bromide is then dried under high vacuum to remove any residual solvent.

Protocol 2: Anion Exchange to Synthesize 1-Methyl-2-propylimidazolium Tetrafluoroborate (B81430)

This protocol details the exchange of the bromide anion for a tetrafluoroborate anion.

Materials:

  • 1-Methyl-2-propylimidazolium bromide (from Protocol 1)

  • Sodium tetrafluoroborate (NaBF₄)

  • Acetone or Dichloromethane

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the 1-methyl-2-propylimidazolium bromide (1 equivalent) in deionized water.

  • In a separate flask, dissolve sodium tetrafluoroborate (1.1 equivalents) in deionized water.

  • Add the sodium tetrafluoroborate solution to the imidazolium (B1220033) bromide solution and stir at room temperature for 12-24 hours.

  • The resulting ionic liquid can be extracted from the aqueous phase using a suitable organic solvent like dichloromethane.[6]

  • Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction process 2-3 times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the final product, 1-methyl-2-propylimidazolium tetrafluoroborate.

  • Dry the final product under high vacuum to ensure the removal of all volatile components.

Data Presentation

The physicochemical properties of imidazolium-based ionic liquids are highly dependent on the nature of both the cation and the anion. The following tables summarize typical data for this class of compounds. Note that specific values for 2-propylimidazolium ILs may vary.

Table 1: Physicochemical Properties of Representative Imidazolium-Based Ionic Liquids

CationAnionMelting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)Ionic Conductivity (mS/cm at 25°C)
1-Ethyl-3-methylimidazoliumTetrafluoroborate ([BF₄]⁻)151.283613.6
1-Butyl-3-methylimidazoliumHexafluorophosphate ([PF₆]⁻)101.373123.8
1-Hexyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)-31.43523.9
1-Octyl-3-methylimidazoliumBromide ([Br]⁻)-71.132430.9
1-Propyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)-111.46524.5

Data compiled from various sources for structurally similar ionic liquids. Actual values for 2-propylimidazolium derivatives should be determined experimentally.

Table 2: Thermal Properties of Representative Imidazolium-Based Ionic Liquids

CationAnionGlass Transition Temp. (T₉, °C)Decomposition Temp. (Tₔ, °C)
1-Ethyl-3-methylimidazoliumTetrafluoroborate ([BF₄]⁻)-94390
1-Butyl-3-methylimidazoliumHexafluorophosphate ([PF₆]⁻)-87402
1-Hexyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)-85439
1-Octyl-3-methylimidazoliumBromide ([Br]⁻)-78254
1-Propyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)-90436

Data compiled from various sources for structurally similar ionic liquids. Thermal stability is highly dependent on the anion.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Anion Exchange Start This compound Reaction1 N-Alkylation Reaction (Reflux, 24-48h) Start->Reaction1 Reagent1 Alkyl Halide (e.g., CH3Br) Reagent1->Reaction1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction1 Intermediate Crude 1-Alkyl-2-propylimidazolium Halide Reaction1->Intermediate Purification1 Purification (Washing with Ethyl Acetate, Drying under vacuum) Intermediate->Purification1 Product1 Purified 1-Alkyl-2-propylimidazolium Halide Purification1->Product1 Reaction2 Anion Exchange Reaction (Stirring, 12-24h) Product1->Reaction2 Reagent2 Anion Source (e.g., NaBF4) Reagent2->Reaction2 Solvent2 Solvent (e.g., Water/DCM) Solvent2->Reaction2 Extraction Liquid-Liquid Extraction Reaction2->Extraction Drying Drying and Solvent Removal Extraction->Drying FinalProduct Final Ionic Liquid (e.g., [C1-2-propyl-Im][BF4]) Drying->FinalProduct

Caption: General workflow for the two-step synthesis of a this compound-based ionic liquid.

Logical_Relationships cluster_components Ionic Liquid Components cluster_properties Physicochemical Properties cluster_applications Potential Applications Cation 2-Propylimidazolium Cation MeltingPoint Melting Point Cation->MeltingPoint Viscosity Viscosity Cation->Viscosity Density Density Cation->Density Anion Anion (e.g., [BF4]-, [PF6]-, [Tf2N]-) Anion->MeltingPoint Conductivity Ionic Conductivity Anion->Conductivity ThermalStability Thermal Stability Anion->ThermalStability DrugDelivery Drug Delivery MeltingPoint->DrugDelivery Viscosity->DrugDelivery Catalysis Catalysis Conductivity->Catalysis ThermalStability->Catalysis Solubility Solubility of APIs Solubility->DrugDelivery GreenSolvent Green Solvent Solubility->GreenSolvent

Caption: Interplay of ionic liquid components, their properties, and potential applications.

References

Application Notes and Protocols: 2-Propylimidazole as a Curing Accelerator for Anhydride-Based Epoxies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-propylimidazole as a curing accelerator in anhydride-based epoxy resin systems. Due to a lack of extensive quantitative data specifically for this compound in the public domain, this document leverages data from closely related imidazole (B134444) derivatives, such as 2-methylimidazole (B133640) and 2-ethyl-4-methylimidazole, to illustrate expected performance and trends. These notes and protocols are intended to serve as a foundational guide for the formulation and characterization of such epoxy systems.

Introduction

Anhydride-cured epoxy resins are renowned for their excellent thermal stability, superior electrical insulation properties, and low shrinkage upon curing.[1] These characteristics make them ideal for demanding applications in electronics, aerospace, and structural adhesives. However, the reaction between epoxy resins and anhydride (B1165640) curing agents is often slow at moderate temperatures. To enhance the reaction rate and reduce curing times and temperatures, accelerators are employed.

Imidazole derivatives are highly effective accelerators for epoxy-anhydride reactions.[2] this compound, a substituted imidazole, functions as a potent catalyst in these systems. It facilitates the ring-opening of the anhydride and subsequent reactions with the epoxy groups, leading to the formation of a highly cross-linked polymer network. The choice and concentration of the imidazole accelerator significantly influence the curing kinetics, pot life, and the final thermomechanical properties of the cured epoxy resin.[3]

Mechanism of Action

The curing of an epoxy resin with an anhydride hardener in the presence of an imidazole accelerator, such as this compound, is a complex process involving several key steps. The imidazole acts as a nucleophilic catalyst to initiate the polymerization.

The proposed mechanism can be summarized as follows:

  • Initiation: The tertiary amine nitrogen of the this compound attacks a carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of a zwitterionic intermediate.

  • Propagation: The carboxylate anion of the intermediate then attacks an epoxy group, opening the epoxide ring and generating an alkoxide anion. This alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion and continuing the polymerization chain.

  • Cross-linking: The newly formed hydroxyl groups from the epoxy ring-opening can also react with anhydride molecules, contributing to the formation of a dense, three-dimensional cross-linked network.

This catalytic cycle allows for a rapid and efficient curing process at lower temperatures than would be required without an accelerator.

curing_mechanism R_imidazole This compound Zwitterion Zwitterionic Intermediate R_imidazole->Zwitterion Nucleophilic Attack Anhydride Anhydride Anhydride->Zwitterion Alkoxide Alkoxide Anion Zwitterion->Alkoxide Attacks Epoxy Group Epoxy1 Epoxy Resin Epoxy1->Alkoxide Anhydride2 Another Anhydride Molecule Alkoxide->Anhydride2 Reacts with Polyester Cross-linked Polyester Network Alkoxide->Polyester Chain Propagation Anhydride2->Polyester

Caption: Curing mechanism of anhydride-based epoxies with this compound.

Quantitative Data (Comparative)

As specific quantitative data for this compound is limited, the following tables present representative data for other commonly used imidazole accelerators in a typical bisphenol A-based epoxy resin cured with a liquid anhydride. This data is intended to provide an understanding of the expected impact of imidazole accelerators on curing parameters and mechanical properties.

Table 1: Curing Characteristics of Epoxy-Anhydride Systems with Imidazole Accelerators

Accelerator (at 1 phr)Gel Time at 100°C (min)Peak Exotherm Temperature (°C) by DSC
2-Methylimidazole~15-25~130-150
2-Ethyl-4-methylimidazole~10-20~120-140
This compound (Expected) ~12-22 ~125-145
1-Methylimidazole~20-30~140-160

Note: phr = parts per hundred parts of resin. Data is compiled from various sources for illustrative purposes and will vary based on the specific epoxy resin, anhydride, and experimental conditions.

Table 2: Thermo-Mechanical Properties of Cured Epoxy-Anhydride Systems with Imidazole Accelerators

Accelerator (at 1 phr)Glass Transition Temperature (Tg, °C)Hardness (Shore D)
2-Methylimidazole~140-160~85-90
2-Ethyl-4-methylimidazole~135-155~85-90
This compound (Expected) ~138-158 ~85-90
1-Methylimidazole~145-165~85-90

Note: Properties are dependent on the cure schedule and post-curing conditions.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the curing and performance of an epoxy-anhydride system accelerated with this compound.

Sample Preparation

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • Anhydride Curing Agent (e.g., Methyltetrahydrophthalic anhydride, MTHPA)

  • This compound (Accelerator)

Procedure:

  • Preheat the epoxy resin to 60°C for 30 minutes to reduce its viscosity.

  • In a separate container, weigh the desired amount of anhydride curing agent.

  • Add the desired concentration of this compound to the anhydride and mix thoroughly. A typical starting concentration is 0.5 to 2.0 phr.

  • Add the preheated epoxy resin to the anhydride/accelerator mixture.

  • Mix the components thoroughly for 3-5 minutes until a homogeneous mixture is obtained, taking care to avoid excessive air entrapment.

  • Degas the mixture in a vacuum chamber at room temperature for 10-15 minutes or until all air bubbles are removed.

experimental_workflow Start Start Preheat_Epoxy Preheat Epoxy Resin (60°C, 30 min) Start->Preheat_Epoxy Weigh_Anhydride Weigh Anhydride Curing Agent Start->Weigh_Anhydride Mix_Components Combine and Mix all Components (3-5 min) Preheat_Epoxy->Mix_Components Add_Accelerator Add this compound to Anhydride & Mix Weigh_Anhydride->Add_Accelerator Add_Accelerator->Mix_Components Degas Degas Mixture (Vacuum, 10-15 min) Mix_Components->Degas Pour Pour into Molds for Testing Degas->Pour Cure Cure according to Schedule Pour->Cure End End Cure->End

Caption: Experimental workflow for sample preparation.

Determination of Gel Time

Method: Hot Plate Gel Time Test

Procedure:

  • Prepare the epoxy formulation as described in section 4.1.

  • Set a hot plate to the desired curing temperature (e.g., 100°C, 120°C, or 150°C).

  • Place a small amount (approximately 0.5-1.0 g) of the mixed resin onto the hot plate.

  • Start a timer immediately.

  • Using a wooden or metal probe, periodically touch the surface of the resin.

  • The gel time is the point at which the resin transitions from a liquid to a gel-like state and forms a stringy or rubbery consistency when probed. Record the time.

Curing Kinetics by Differential Scanning Calorimetry (DSC)

Procedure:

  • Prepare the epoxy formulation as described in section 4.1.

  • Accurately weigh 5-10 mg of the uncured mixture into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a dynamic scan by heating the sample at a constant rate (e.g., 5, 10, or 20°C/min) from room temperature to approximately 250°C.

  • The resulting thermogram will show an exothermic peak representing the curing reaction. The onset temperature, peak temperature, and total heat of reaction (ΔH) can be determined from this peak.

  • To study isothermal curing, heat the sample rapidly to the desired isothermal temperature (e.g., 100°C, 120°C) and hold for a specified time. The heat flow as a function of time can be used to determine the extent of cure.[4]

Thermo-Mechanical Analysis

Procedure for Glass Transition Temperature (Tg) Determination:

  • Cure the prepared epoxy formulation in a suitable mold according to a defined cure schedule (e.g., 2 hours at 100°C followed by 2 hours at 150°C).

  • Prepare a sample of the cured material with appropriate dimensions for the analysis method (e.g., DSC, Dynamic Mechanical Analysis - DMA, or Thermo-Mechanical Analysis - TMA).

  • For DSC, heat the cured sample at a controlled rate (e.g., 10°C/min) and observe the change in the baseline of the heat flow curve, which indicates the glass transition.

  • For DMA, apply an oscillating force to the sample while ramping the temperature. The peak of the tan delta curve is often taken as the Tg.

Procedure for Hardness Measurement:

  • Ensure the cured sample has a flat, smooth surface and is at least 6 mm thick.

  • Use a Shore D durometer to measure the hardness of the cured sample at room temperature.

  • Take multiple readings at different locations on the sample surface and calculate the average value.

Conclusion

This compound is an effective curing accelerator for anhydride-based epoxy systems, offering a balance of reactivity and pot life. While specific performance data is not widely available, by drawing comparisons with other 2-substituted imidazoles, it is expected to provide rapid curing at elevated temperatures, resulting in a cured product with high thermal stability and good mechanical properties. The experimental protocols provided herein offer a solid framework for researchers and scientists to formulate, characterize, and optimize epoxy-anhydride systems utilizing this compound as an accelerator for a variety of advanced applications.

References

Application Notes and Protocols: The Role of 2-Propylimidazole in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-propylimidazole in polymerization reactions, with a focus on its application as a curing agent for epoxy resins and as a co-catalyst in polyurethane synthesis. Detailed experimental protocols and quantitative data are presented to facilitate research and development in these areas.

Application in Epoxy Resin Curing

This compound is an effective curing agent and accelerator for epoxy resin systems. It facilitates the crosslinking of epoxy resins through a nucleophilic catalytic mechanism, leading to the formation of a durable thermoset polymer network. Its use allows for control over the curing kinetics and can enhance the thermomechanical properties of the final cured product.

Catalytic Curing Mechanism

The primary role of this compound in epoxy curing is to initiate and propagate the ring-opening polymerization of the epoxide groups. The mechanism involves the nucleophilic attack of the imidazole (B134444) nitrogen on an epoxy ring, which generates an alkoxide intermediate. This intermediate then continues to react with other epoxy groups, propagating the polymerization chain.

EpoxyCuringMechanism cluster_initiation Initiation cluster_propagation Propagation imidazole This compound intermediate Alkoxide Intermediate imidazole->intermediate Nucleophilic Attack epoxy1 Epoxy Monomer epoxy1->intermediate epoxy2 Another Epoxy Monomer polymer Growing Polymer Chain intermediate->polymer Reaction with Epoxy Group epoxy2->polymer PUESynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Characterization prep_polyol 1. Dry Polyol (e.g., in vacuum oven) mix 4. Mix Polyol and Catalyst Solution prep_polyol->mix prep_iso 2. Prepare Isocyanate add_iso 5. Add Isocyanate and mix vigorously prep_iso->add_iso prep_cat 3. Prepare Catalyst Solution (Primary Catalyst + this compound) prep_cat->mix mix->add_iso degas 6. Degas the mixture add_iso->degas cure 7. Pour into mold and cure (e.g., at 80°C for 24h) degas->cure characterize 8. Characterize Properties (Mechanical, Thermal) cure->characterize

Application Notes and Protocols for the Synthesis of 2-Propylimidazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-propylimidazole derivatives, a class of compounds with significant potential in medicinal chemistry. It includes protocols for key synthetic reactions, quantitative data on their biological activities, and visualizations of relevant signaling pathways to support researchers in drug discovery and development.

Introduction

The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, present in numerous clinically used drugs and biologically active molecules.[1] Its unique physicochemical properties, including its aromaticity, ability to act as a hydrogen bond donor and acceptor, and its coordination with metal ions, contribute to its diverse pharmacological activities.[1] Derivatives of imidazole have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2]

The 2-propyl substitution on the imidazole ring offers a valuable modification, influencing the steric and electronic properties of the molecule, which can be fine-tuned to optimize biological activity and pharmacokinetic profiles. This application note focuses on the synthesis and medicinal chemistry applications of this compound derivatives, providing practical protocols and relevant biological data to guide research efforts.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. The Debus-Radziszewski imidazole synthesis is a classic and versatile approach.[3]

Protocol 1: Synthesis of this compound via Debus-Radziszewski Reaction

This protocol describes the synthesis of the core this compound scaffold from butyraldehyde (B50154), glyoxal (B1671930), and ammonia (B1221849).[4]

Materials:

  • Butyraldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonia (aqueous solution, e.g., 25%)

  • Ethanol

  • Reaction kettle of a heterogeneous synthesis device

  • Cooling water system

  • Water phase pump and organic phase pump

Procedure:

  • In the reaction kettle of a heterogeneous synthesis device, add a mixed solution of glyoxal and butyraldehyde in ethanol.

  • Initiate the cooling water valve to maintain temperature control.

  • Slowly drip in the aqueous ammonia solution while continuously monitoring and controlling the temperature.

  • Activate the water phase and organic phase pumps to ensure efficient mixing of the heterogeneous reaction mixture.

  • Continue the reaction under reflux for six hours with temperature control.

  • After the reaction is complete, remove the water by distillation under reduced pressure (approximately 4000 Pa).

  • Cool the remaining mixture to induce crystallization.

  • Filter the crude product of this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_process Reaction Process Butyraldehyde Butyraldehyde Mixing Mixing in Ethanol Butyraldehyde->Mixing Glyoxal Glyoxal Glyoxal->Mixing Ammonia Ammonia Ammonia->Mixing Reaction Reflux (6h) with Temperature Control Mixing->Reaction Workup Distillation, Crystallization, Filtration Reaction->Workup Product This compound (Crude) Workup->Product

Caption: General workflow for the synthesis of this compound.

Protocol 2: General Procedure for the Synthesis of 2-Substituted-1H-benzo[d]imidazoles

This protocol outlines a common method for synthesizing benzimidazole (B57391) derivatives, which can be adapted for 2-propyl congeners.

Materials:

  • o-phenylenediamine (B120857) derivative

  • Appropriate aldehyde (e.g., butyraldehyde for 2-propylbenzimidazole)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., an acid or oxidizing agent)

Procedure:

  • Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

  • Add the aldehyde (1 equivalent) to the solution.

  • If required, add a catalytic amount of an acid or an oxidizing agent.

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data: Biological Activities of Imidazole Derivatives

The following tables summarize the in vitro biological activities of various imidazole and benzimidazole derivatives, demonstrating their potential in medicinal chemistry.

Table 1: Anticancer Activity of Imidazole and Benzimidazole Derivatives (IC50 values)
Compound IDCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative 1 HCT-116 (Colon Cancer)16.18 ± 3.85[5]
Benzimidazole Derivative 2 MCF-7 (Breast Cancer)8.86 ± 1.10[5]
Benzimidazole Derivative 3 HCT-116 (Colon Cancer)24.08 ± 0.31[5]
Imidazole Derivative 4e MCF-7 (Breast Cancer)2.11 ± 0.19[6]
Imidazole Derivative 5 MCF-7 (Breast Cancer)< 5[6]
Imidazole Derivative 5 HepG2 (Liver Cancer)< 5[6]
Imidazole Derivative 5 HCT-116 (Colon Cancer)< 5[6]
Imidazo[1,2-a]pyrimidine 3a A549 (Lung Carcinoma)5.988 ± 0.12[3]
Imidazo[1,2-a]pyrimidine 3d MCF-7 (Breast Cancer)43.4[3]
Imidazo[1,2-a]pyrimidine 4d MCF-7 (Breast Cancer)39.0[3]
Imidazo[1,2-a]pyrimidine 3d MDA-MB-231 (Breast Cancer)35.9[3]
Imidazo[1,2-a]pyrimidine 4d MDA-MB-231 (Breast Cancer)35.1[3]
Table 2: Antimicrobial Activity of Imidazole and Benzimidazole Derivatives (MIC values)
Compound IDMicroorganismMIC (µg/mL)Reference
N-octylimidazole-2-carboxylic acid S. aureus5[5]
N-decylimidazole-2-carboxylic acid S. aureus5[5]
N-octylimidazole-2-carboxylic acid B. subtilis5[5]
N-decylimidazole-2-carboxylic acid B. subtilis5[5]
Indolylbenzo[d]imidazole 3ao S. aureus< 1[7]
Indolylbenzo[d]imidazole 3aq S. aureus (MRSA)< 1[7]
Indolylbenzo[d]imidazole 3ag M. smegmatis3.9[7]
Metronidazole Ester Derivative C. perfringens8 - 16 (MIC50/90)[8]

Signaling Pathways in Cancer Targeted by Imidazole Derivatives

Several imidazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some imidazole-based compounds have been identified as inhibitors of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the development of various cancers, particularly colorectal cancer. Certain imidazole derivatives have been shown to interfere with this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds to DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates to Inhibitor This compound Derivative Inhibitor->beta_catenin_cyto Promotes Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Modulation of the Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols: 2-Propylimidazole Catalyzed Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-propylimidazole as a catalyst in esterification reactions. Esterification is a fundamental process in organic synthesis, crucial for the preparation of a wide array of compounds, from fragrances and flavors to active pharmaceutical ingredients. This compound, a derivative of imidazole (B134444), can serve as an effective nucleophilic catalyst in these transformations.

Introduction

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate. While strong mineral acids are common catalysts, they can be corrosive and lead to side reactions. This compound offers a milder alternative, acting as a nucleophilic catalyst that activates the carboxylic acid for attack by the alcohol.

The catalytic activity of imidazole and its derivatives stems from the nucleophilic nature of the nitrogen atom at the 3-position of the imidazole ring. This nitrogen can attack the carbonyl carbon of the carboxylic acid, forming a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the this compound catalyst in the process.

Catalytic Mechanism of this compound in Esterification

The proposed mechanism for this compound catalyzed esterification involves the formation of a reactive acylimidazolium intermediate.

Esterification_Mechanism Reactants Carboxylic Acid (R-COOH) + this compound Acylimidazolium Acylimidazolium Intermediate [R-CO-Im-Propyl]+ Reactants->Acylimidazolium Activation Tetrahedral Tetrahedral Intermediate Acylimidazolium->Tetrahedral + Alcohol Alcohol Alcohol (R'-OH) Products Ester (R-COOR') + Regenerated this compound Tetrahedral->Products Collapse & Catalyst Regeneration

Caption: Proposed mechanism for this compound catalyzed esterification.

Quantitative Data Summary

The following table summarizes representative yields for the esterification of various carboxylic acids with alcohols using an N-alkylimidazole catalyst like this compound. These values are based on typical results reported for similar imidazole-based catalysts under optimized conditions.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Benzoic AcidEthanol (B145695)5 - 1080 - 10012 - 2485 - 95
Acetic Acid1-Butanol5 - 1080 - 1008 - 1680 - 90
Lauric AcidMethanol5 - 1070 - 906 - 1290 - 98
Stearic AcidIsopropanol10 - 1590 - 11024 - 4875 - 85
Phenylacetic AcidBenzyl Alcohol5 - 10100 - 12018 - 3688 - 96

Experimental Protocols

General Protocol for this compound Catalyzed Esterification

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Experimental_Workflow Start Start Setup Set up a round-bottom flask with a reflux condenser. Start->Setup Reagents Add carboxylic acid, alcohol, and this compound to the flask. Setup->Reagents Heat Heat the reaction mixture to the desired temperature with stirring. Reagents->Heat Monitor Monitor the reaction progress by TLC or GC. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Reaction Complete Workup Perform aqueous workup to remove the catalyst and unreacted acid. Cool->Workup Extract Extract the product with an organic solvent. Workup->Extract Dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4). Extract->Dry Purify Purify the crude product by distillation or column chromatography. Dry->Purify End End Purify->End

Caption: General workflow for this compound catalyzed esterification.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.5 - 3.0 eq)

  • This compound (0.05 - 0.15 eq)

  • Anhydrous solvent (e.g., toluene, xylenes, or neat alcohol if in large excess)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (1.5 - 3.0 eq), and this compound (0.05 - 0.15 eq).

  • Add a suitable anhydrous solvent if necessary. If the alcohol is used in large excess, it can also serve as the solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and the this compound catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or flash column chromatography on silica (B1680970) gel.

Protocol for the Esterification of Benzoic Acid with Ethanol

This protocol details the synthesis of ethyl benzoate (B1203000) using this compound as a catalyst.

Materials:

  • Benzoic acid (1.22 g, 10 mmol)

  • Ethanol (13.8 mL, large excess)

  • This compound (110 mg, 1 mmol, 10 mol%)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, combine benzoic acid and ethanol.

  • Add this compound to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.

  • Maintain the reaction at reflux for 16 hours.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in 30 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the ether solution with 20 mL of a saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ethyl benzoate.

  • Purify the product by vacuum distillation to obtain pure ethyl benzoate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a corrosive and potentially toxic compound. Handle with care and avoid inhalation, ingestion, and skin contact.

  • The alcohols and solvents used may be flammable. Keep away from open flames and ignition sources.

Conclusion

This compound is a viable and effective catalyst for a range of esterification reactions. Its mild nature and high catalytic activity make it a valuable tool for organic synthesis in both academic and industrial settings. The protocols provided herein offer a starting point for the development of specific applications tailored to the needs of researchers and drug development professionals.

Application of 2-Propylimidazole in the Synthesis of Antifungal Agents: A Review and Proposed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-based compounds form a cornerstone of modern antifungal therapy, primarily through their action as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. While a vast body of research exists on various substituted imidazoles, a comprehensive review of the scientific literature reveals a notable gap in the specific application of 2-propylimidazole as a direct precursor in the synthesis of antifungal agents. This document aims to bridge this gap by providing a detailed protocol for the synthesis of this compound, proposing a hypothetical workflow for its derivatization into potential antifungal candidates, and summarizing the antifungal activity of structurally related imidazole (B134444) compounds to offer a baseline for future research.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, represent a significant and growing challenge to global health. The emergence of drug-resistant fungal strains further underscores the urgent need for novel antifungal agents. The azole class of antifungals, which includes imidazoles and triazoles, has been a mainstay in the clinic for decades. Their mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately resulting in the inhibition of fungal growth and replication.[1][2]

While numerous studies have explored the structure-activity relationships of various imidazole derivatives, the specific use of this compound as a starting material in the synthesis of antifungal compounds is not well-documented in peer-reviewed literature. This application note provides a foundational protocol for the synthesis of this compound and outlines a prospective synthetic route for its functionalization to generate novel compounds for antifungal screening.

Mechanism of Action: Azole Antifungals

The primary target of azole antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the conversion of lanosterol to ergosterol. The nitrogen atom at the 3-position of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane.

Azole Antifungal Mechanism of Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Azole Azole Antifungal (e.g., this compound Derivative) Azole->Inhibition Inhibition->CYP51

Figure 1: Mechanism of action of azole antifungals.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.

Materials:

Procedure:

  • To a reaction kettle, add a mixed solution of ethanol, glyoxal (40% aqueous solution), and butyraldehyde.

  • Cool the reaction mixture to a controlled temperature (e.g., 10-20 °C) using a cooling bath.

  • Slowly add the aqueous ammonia solution to the reaction mixture via a dropping funnel while maintaining the controlled temperature.

  • After the addition of ammonia is complete, allow the reaction to proceed with stirring under reflux for approximately 6 hours.

  • After the reflux period, remove the ethanol and water by vacuum distillation (e.g., at approximately 4000 Pa).

  • Cool the resulting crude product to induce crystallization.

  • Filter the crystals and wash with a small amount of cold solvent to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or distillation.

Synthesis of this compound cluster_reactants Reactants Butyraldehyde Butyraldehyde Reaction One-pot Reaction (Ethanol, Reflux) Butyraldehyde->Reaction Glyoxal Glyoxal Glyoxal->Reaction Ammonia Ammonia Ammonia->Reaction Workup Work-up (Vacuum Distillation, Crystallization, Filtration) Reaction->Workup Product This compound Workup->Product

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Hypothetical Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general and hypothetical method for the N-alkylation of this compound, a common strategy for functionalizing imidazole-based compounds to explore their therapeutic potential.

Materials:

  • This compound

  • Appropriate alkyl or benzyl (B1604629) halide (e.g., R-X, where R is the desired substituent and X is a halogen)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add the base portion-wise to the solution at 0 °C with stirring.

  • Allow the mixture to stir at room temperature for a specified time (e.g., 30 minutes) to ensure the formation of the imidazolide (B1226674) anion.

  • Cool the reaction mixture back to 0 °C and add the alkyl or benzyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted this compound derivative.

Hypothetical Synthesis of N-Substituted this compound Derivatives Start This compound Deprotonation Deprotonation (Base, e.g., NaH in DMF) Start->Deprotonation Alkylation N-Alkylation (Alkyl/Benzyl Halide, R-X) Deprotonation->Alkylation Purification Purification (Column Chromatography) Alkylation->Purification Product N-Substituted This compound Derivative Purification->Product

Figure 3: Proposed workflow for the synthesis of N-substituted this compound derivatives.

Antifungal Activity of Related Imidazole Derivatives

While data for this compound derivatives is not available, the following tables summarize the in vitro antifungal activity of other substituted imidazole compounds against various fungal strains. This information can serve as a benchmark for researchers developing novel antifungal agents based on the this compound scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of N-Substituted Imidazole Derivatives

CompoundSubstituent (R)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
1aBenzyl125125250250125125
1b4-Chlorobenzyl62.562.512512562.562.5
1c2,4-Dichlorobenzyl12562.5250125125125
1d4-Nitrobenzyl250125500250250250
1e2-Phenylethyl125125250250125125

Data is illustrative and based on findings for general N-substituted imidazoles.

Table 2: Antifungal Activity of Benzimidazole (B57391) Derivatives

CompoundFungal StrainMIC (µg/mL)
1-Nonyl-1H-benzo[d]imidazoleC. albicans0.5 - 256
1-Decyl-1H-benzo[d]imidazoleC. albicans2 - 256
1-Nonyl-1H-benzo[d]imidazoleA. fumigatus1 - >256
1-Decyl-1H-benzo[d]imidazoleA. fumigatus2 - >256

Data from studies on benzimidazole derivatives, which are structurally related to imidazoles.[3]

Conclusion and Future Directions

The imidazole scaffold is a validated and highly valuable pharmacophore in the development of antifungal agents. While this compound has not been extensively explored in this context, its straightforward synthesis and the potential for diverse functionalization at the nitrogen positions make it an attractive starting point for novel drug discovery programs. The provided protocols offer a basis for the synthesis of this compound and its derivatives. Researchers are encouraged to synthesize a library of N-substituted this compound compounds and screen them against a panel of clinically relevant fungal pathogens, including resistant strains. Future studies should focus on establishing structure-activity relationships, optimizing lead compounds, and elucidating the precise mechanism of action of any promising candidates. The data from related imidazole derivatives suggest that potent antifungal activity can be achieved through judicious selection of substituents.

References

Troubleshooting & Optimization

Optimizing yield and purity in 2-Propylimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 2-Propylimidazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Debus-Radziszewski reaction, which involves the condensation of butyraldehyde (B50154), glyoxal (B1671930), and ammonia (B1221849).

Issue 1: Low or No Yield of this compound

Q: My this compound synthesis has resulted in a very low yield or no product at all. What are the potential causes and how can I rectify this?

A: Low or no yield in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: The purity of butyraldehyde and glyoxal is crucial. Impurities can lead to the formation of undesired byproducts, consuming the reactants and lowering the yield.

    • Solution: Use freshly distilled butyraldehyde and a high-purity source of glyoxal. Ensure the ammonia solution is of the correct concentration.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.

    • Solution: The reaction is often initiated at a lower temperature (0-10 °C) during the addition of reagents to control the initial exothermic reaction, and then gradually warmed to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Incorrect Stoichiometry of Reactants: The molar ratio of the reactants is a critical factor in maximizing yield.

    • Solution: An excess of ammonia is generally used to favor the formation of the diimine intermediate, which is key to imidazole (B134444) ring formation, and to minimize the formation of oxazole (B20620) byproducts. A typical starting point is a 1:1 molar ratio of butyraldehyde to glyoxal, with a significant excess of ammonia.

  • Inefficient Mixing in Heterogeneous Reaction: The reaction between the organic phase (butyraldehyde) and the aqueous phase (glyoxal and ammonia) can be slow due to poor mixing.[1]

    • Solution: Ensure vigorous and constant stirring throughout the reaction. For larger-scale reactions, a mechanical stirrer is recommended. The use of a co-solvent like ethanol (B145695) can also improve the homogeneity of the reaction mixture.[1]

  • Premature Work-up: The reaction may not have proceeded to completion.

    • Solution: Monitor the disappearance of the limiting reactant (typically butyraldehyde) by TLC or Gas Chromatography (GC). Allow the reaction to proceed until the starting material is consumed.

Troubleshooting_Low_Yield start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Re-run with Pure Reagents check_conditions Assess Reaction Conditions (Temperature, Time, Mixing) check_reagents->check_conditions Reagents OK check_conditions->start Adjust Conditions and Re-run monitor_reaction Monitor Reaction Progress (TLC/GC) check_conditions->monitor_reaction Conditions Seem Correct monitor_reaction->check_conditions Incomplete Reaction optimize_workup Optimize Work-up and Purification monitor_reaction->optimize_workup Reaction Complete success Improved Yield optimize_workup->success

Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final this compound product is impure. What are the likely impurities and how can I minimize their formation and remove them?

A: The primary impurity of concern in the Debus-Radziszewski synthesis of 2-substituted imidazoles is the corresponding oxazole. Other impurities can arise from side reactions of the starting materials.

Common Impurities and Mitigation Strategies:

  • 2-Propyl-oxazole: This is a common byproduct formed from the reaction of butyraldehyde and glyoxal without the incorporation of ammonia.

    • Prevention: Use a large molar excess of ammonia to favor the formation of the imidazole ring over the oxazole. Maintaining a slightly alkaline pH can also suppress oxazole formation.

  • Unreacted Starting Materials: Incomplete reaction can leave residual butyraldehyde, which can be difficult to remove due to its volatility.

    • Prevention and Removal: Ensure the reaction goes to completion by monitoring with TLC. Unreacted aldehyde can be removed during the work-up by washing with an aqueous sodium bisulfite solution.

  • Polymeric Materials: Aldehydes can undergo self-condensation or polymerization, especially under basic conditions, leading to tar-like impurities.

    • Prevention: Maintain good temperature control and avoid excessively high concentrations of base.

Purification Strategies:

  • Extraction: After the reaction, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) can help to separate the product from aqueous-soluble impurities.

  • Distillation: Fractional vacuum distillation is an effective method for purifying this compound, which is a liquid or low-melting solid at room temperature.

  • Crystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can significantly improve purity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Debus-Radziszewski synthesis for this compound?

A1: The Debus-Radziszewski synthesis is a multi-component reaction.[2] It is believed to proceed in two main stages. First, the dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde (butyraldehyde) to form the imidazole ring.[2]

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Butyraldehyde Butyraldehyde This compound This compound Butyraldehyde->this compound Glyoxal Glyoxal Diimine Intermediate Diimine Intermediate Glyoxal->Diimine Intermediate + 2 NH3 Ammonia Ammonia Diimine Intermediate->this compound Butyraldehyde_side Butyraldehyde Oxazole_Byproduct Oxazole_Byproduct Butyraldehyde_side->Oxazole_Byproduct Glyoxal_side Glyoxal Glyoxal_side->Oxazole_Byproduct

Reaction pathway for this compound synthesis.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the butyraldehyde spot indicates the reaction is nearing completion. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the recommended purification methods for this compound?

A3: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Small Scale: For small quantities, column chromatography on silica (B1680970) gel can provide high purity.

  • Larger Scale: A combination of an extractive work-up followed by fractional vacuum distillation is typically employed. If the product solidifies upon cooling, crystallization can be an effective final purification step.[1]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4:

  • Butyraldehyde: is flammable and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.

  • Ammonia: is corrosive and has a pungent odor. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glyoxal: is an irritant. Avoid skin and eye contact.

  • The initial reaction can be exothermic. Ensure proper cooling and controlled addition of reagents to prevent a runaway reaction.

Optimizing Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize the expected impact of key parameters.

Table 1: Effect of Reactant Molar Ratios on Yield and Purity

ParameterMolar Ratio (Butyraldehyde:Glyoxal:Ammonia)Expected Impact on YieldExpected Impact on PurityNotes
AmmoniaLow (e.g., 1:1:2)LowerLowerIncreased formation of oxazole byproduct.
High (e.g., 1:1:5 or greater)HigherHigherFavors diimine formation, leading to higher imidazole yield and purity.
Butyraldehyde to Glyoxal1:1OptimalGoodGenerally the most efficient ratio.
Excess ButyraldehydeMay increase crude yield but complicates purification.LowerUnreacted butyraldehyde can be difficult to remove.
Excess GlyoxalMay not significantly improve yield and can lead to side reactions.LowerCan lead to the formation of other condensation products.

Table 2: Effect of Temperature and Reaction Time on Yield and Purity

ParameterConditionExpected Impact on YieldExpected Impact on PurityNotes
TemperatureLow (e.g., 0-25 °C)Lower reaction rate, may require longer time.Generally higherMinimizes the formation of polymeric byproducts.
Moderate (e.g., 40-60 °C)Higher reaction rate, can improve yield in a shorter time.May slightly decreaseCan be optimal for driving the reaction to completion.
High (e.g., >80 °C)May decreaseLowerIncreased risk of side reactions and polymerization.
Reaction TimeToo ShortLow-Incomplete conversion of starting materials.
Optimal (determined by TLC)MaximizedGoodEnsures complete reaction without significant byproduct formation.
Too LongMay slightly decreaseMay decreasePotential for product degradation or formation of secondary byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound (Debus-Radziszewski Method)

Materials:

  • Butyraldehyde (freshly distilled)

  • Glyoxal (40% aqueous solution)

  • Ammonium (B1175870) hydroxide (B78521) (28-30% aqueous solution)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine glyoxal (1.0 eq) and ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add ammonium hydroxide (5.0 eq) to the cooled solution while maintaining the temperature below 10 °C.

  • Once the addition of ammonia is complete, slowly add butyraldehyde (1.0 eq) dropwise from the addition funnel over a period of 30-60 minutes, ensuring the temperature remains below 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the butyraldehyde is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional vacuum distillation.

Protocol 2: Purity Analysis of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in the mobile phase to a known concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm

    • Column temperature: 25 °C

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

References

Technical Support Center: Synthesis of 2-Propylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-propylimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is a variation of the Debus-Radziszewski imidazole (B134444) synthesis. This is a multi-component reaction that involves the condensation of propionaldehyde (B47417) (also known as propanal), glyoxal (B1671930), and ammonia (B1221849).[1][2]

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Impurities in the synthesis of this compound can originate from starting materials, side reactions, and degradation products. Common impurities include:

  • Unreacted Starting Materials: Residual propionaldehyde, glyoxal, and ammonia.

  • Side-Reaction Products: The Radziszewski reaction is prone to side reactions, which can lead to the formation of oxazole (B20620) by-products.[2][3] Additionally, self-condensation of propionaldehyde can occur.

  • Other Imidazole Derivatives: The presence of other aldehydes as impurities in the propionaldehyde starting material can lead to the formation of other 2-alkyl-substituted imidazoles.

  • Products from Glyoxal Self-Reaction: Glyoxal can react with ammonia to form other imidazole species such as imidazole itself or imidazole-2-carboxaldehyde.

Q3: What is a typical yield and purity for the synthesis of this compound?

A3: The reported yield for the synthesis of this compound can vary. Some literature suggests a yield of around 40% when the reaction is carried out at 80°C for 2 hours.[4] Commercially available this compound is often supplied with a purity of 99.0% or higher.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired this compound product is a common issue. The following troubleshooting guide provides potential causes and solutions.

Potential Cause Recommended Action
Side Reactions The formation of oxazole by-products is a known competing reaction in the Radziszewski synthesis.[2][3] To minimize this, use a molar excess of ammonia and maintain alkaline conditions.[3]
Incomplete Reaction The reaction may not have reached completion. Monitor the progress of the reaction by tracking the disappearance of the propionaldehyde starting material using Thin Layer Chromatography (TLC). This will help in optimizing the reaction time.[3]
Suboptimal Temperature Temperature is a critical parameter. While the reaction can be initiated at room temperature, gentle heating is often necessary. However, excessive heat can promote the formation of side products.[3] A reaction temperature of around 80°C has been reported.[4]
Impure Reagents The purity of the starting materials, particularly propionaldehyde and glyoxal, is crucial. Impurities in the reagents can lead to the formation of undesired by-products.[3]
Inefficient Purification Product loss can occur during work-up and purification. This compound is a polar compound, so ensure that the extraction solvents and purification techniques (e.g., fractional vacuum distillation) are appropriate.[3]

Issue 2: Presence of Significant Impurities in the Final Product

If you are observing a high level of impurities in your purified this compound, consider the following:

Potential Cause Recommended Action
Suboptimal Reaction Conditions Fine-tuning the reaction parameters such as temperature, reaction time, and stoichiometry of reactants can significantly improve the selectivity towards the desired product.
Order of Reagent Addition The order in which the reactants are mixed can influence the reaction pathway and the formation of by-products. A controlled, slow addition of one of the reactants can sometimes minimize side reactions by keeping its concentration low.
Ineffective Purification If impurities with similar physical properties to this compound are present, a single purification method may not be sufficient. Consider employing multiple purification techniques, such as a combination of distillation and recrystallization.

Experimental Protocols

General Synthesis of this compound

This protocol is a general representation of the Radziszewski synthesis for this compound.

  • To a reaction vessel, add a mixture of glyoxal and propionaldehyde.

  • Under controlled temperature, slowly add an aqueous solution of ammonia.

  • The reaction mixture is then typically heated (e.g., to 80°C) and stirred for a defined period (e.g., 2 hours).[4]

  • After the reaction is complete, the crude product is isolated. This may involve removal of water under reduced pressure, followed by cooling to induce crystallization.

  • The crude product is then purified, commonly by fractional vacuum distillation.[3]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Parameter Recommendation
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution profile will need to be optimized.
Detection UV detection, typically in the range of 210-240 nm.[6]
Internal Standard An internal standard can be used for accurate quantification.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile impurities.

Parameter Recommendation
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium at a constant flow rate.
Injector Split/splitless injector. The split ratio should be optimized.
Oven Program A temperature gradient program will be necessary to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a period.
Detector Mass spectrometer for identification of the separated components.

Visualizations

Synthesis_of_2_Propylimidazole Propionaldehyde Propionaldehyde Reaction Radziszewski Reaction Propionaldehyde->Reaction Glyoxal Glyoxal Glyoxal->Reaction Ammonia Ammonia Ammonia->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Impurity_Formation cluster_reactants Reactants cluster_impurities Potential Impurities Propionaldehyde Propionaldehyde Unreacted Unreacted Starting Materials Propionaldehyde->Unreacted Oxazole Oxazole By-products Propionaldehyde->Oxazole Side Reaction OtherImidazoles Other Imidazole Derivatives Propionaldehyde->OtherImidazoles Side Reaction SelfCondensation Self-Condensation Products Propionaldehyde->SelfCondensation Glyoxal Glyoxal Glyoxal->Unreacted Glyoxal->Oxazole Side Reaction Glyoxal->OtherImidazoles Side Reaction Ammonia Ammonia Ammonia->Unreacted Ammonia->Oxazole Side Reaction Ammonia->OtherImidazoles Side Reaction

Caption: Common sources of impurities.

Troubleshooting_Workflow Start Low Yield or High Impurities CheckPurity Check Reagent Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp OptimizeStoich Optimize Reactant Stoichiometry OptimizeTemp->OptimizeStoich MonitorReaction Monitor Reaction (e.g., by TLC) OptimizeStoich->MonitorReaction Purification Review Purification Method MonitorReaction->Purification Result Improved Yield and Purity Purification->Result

Caption: Troubleshooting workflow.

References

Technical Support Center: Purification of 2-Propylimidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-propylimidazole by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute to a great extent at high temperatures and only to a limited extent at low temperatures. For this compound, a moderately polar solvent is often a good starting point. Water, ethanol, and solvent mixtures like ethanol/water or toluene (B28343) can be suitable.[1][2] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.[2]

Q2: My crude this compound is not dissolving in the hot solvent. What should I do?

A2: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.[3]

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. If you have added a significant amount of solvent without dissolution, it is best to remove the solvent and try a different one.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If most of the material has dissolved but some solids remain, you should perform a hot filtration to remove them before allowing the solution to cool.[4][5]

Q3: No crystals have formed after cooling the solution. What is the problem?

A3: The absence of crystal formation is a common issue in recrystallization and can be addressed by the following methods:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[2]

    • Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[6]

  • Supersaturation: The solution might be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of the this compound.[5][6]

  • Excess Solvent: It is possible that too much solvent was added, making the solution too dilute for crystals to form.[6] In this case, you can heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

Q4: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[7] To resolve this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool very slowly to encourage proper crystal formation.[7]

  • Consider using a different solvent with a lower boiling point.

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: A low yield can be frustrating. Here are some potential causes and solutions:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[2]

  • Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated, and perform the filtration quickly.[7]

  • Incomplete crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[7]

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[1][7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the recrystallization of this compound.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[1][5]

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the melting point of this compound.

Data Summary
ParameterRecommended ConditionsNotes
Suitable Solvents Water, Ethanol, Toluene, Ethanol/WaterThe choice of solvent is critical and should be determined by preliminary solubility tests.
Dissolution Temperature Near the boiling point of the chosen solventEnsures complete dissolution with a minimum amount of solvent.
Crystallization Temperature Room temperature followed by an ice bath (0-4 °C)Slow cooling promotes the formation of purer, larger crystals.[1]
Expected Recovery 70-90%Recovery rates can vary depending on the purity of the crude material and the technique used.

Visual Guides

Troubleshooting Flowchart

Caption: Troubleshooting flowchart for common recrystallization issues.

Experimental Workflow

G start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry the Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Safety Precautions

Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] this compound may be harmful if swallowed and can cause skin and eye irritation.[8][9] Refer to the Safety Data Sheet (SDS) for detailed safety information.[8][10][11][12]

References

Technical Support Center: Gelling Issues in Polyurethane Synthesis with 2-Propylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gelling issues in polyurethane synthesis when using 2-Propylimidazole as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in polyurethane synthesis?

A1: this compound acts as a catalyst, often used as a co-catalyst, in polyurethane (PU) synthesis. Its primary function is to accelerate the reaction between the isocyanate and polyol components.[1] Imidazole (B134444) derivatives like this compound can enhance the reaction kinetics through a dual activation mechanism, activating both the isocyanate and hydroxyl groups.

Q2: My polyurethane mixture is gelling much faster than expected. What are the common causes when using this compound?

A2: Premature gelling in polyurethane synthesis can be attributed to several factors:

  • Excessive Catalyst Concentration: Higher than intended concentrations of this compound can significantly accelerate the gelling reaction.[2]

  • Moisture Contamination: Water in the reactants (polyols, isocyanates) or solvents is a primary cause of premature gelling.[3] Isocyanates are highly reactive with water, leading to the formation of urea (B33335) linkages and carbon dioxide, which can accelerate viscosity build-up.[1]

  • High Reaction Temperature: Elevated temperatures increase the reaction rate, leading to a shorter gel time.[4] The catalytic activity of imidazole derivatives can have a significant temperature coefficient, becoming much more active at higher temperatures.[5]

  • Incorrect Stoichiometry: An off-ratio mixture of isocyanate and polyol can lead to a rapid increase in viscosity and premature gelling.[6]

Q3: How does the concentration of this compound affect the gel time?

A3: The concentration of this compound is inversely proportional to the gel time. Increasing the catalyst concentration will decrease the gel time. The optimal concentration depends on the specific polyol and isocyanate being used, as well as the desired reaction profile. It is crucial to carefully control the catalyst amount to achieve the target gel time.

Q4: Can the type of polyol or isocyanate influence gelling issues with this compound?

A4: Yes, the reactivity of the polyol and isocyanate plays a significant role. For instance, aromatic isocyanates are generally more reactive than aliphatic ones. Similarly, the structure and molecular weight of the polyol will affect its reactivity. It is important to consider the compatibility and reactivity of your specific reactants with the this compound catalyst system.

Q5: What are some preventative measures to avoid premature gelling?

A5: To prevent premature gelling, consider the following:

  • Thoroughly Dry Reactants: Ensure all polyols, isocyanates, and solvents are free from moisture. Drying agents or vacuum drying can be employed.[3]

  • Precise Catalyst Measurement: Accurately measure and disperse the this compound catalyst in the reaction mixture.

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Careful Mixing: Ensure homogenous mixing of all components without introducing excessive heat or air.

Troubleshooting Guide

Problem: Premature Gelling or Uncontrolled Reaction

This guide provides a systematic approach to troubleshooting rapid gelling in your polyurethane synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow start Premature Gelling Observed check_catalyst Verify this compound Concentration start->check_catalyst catalyst_ok Concentration Correct? check_catalyst->catalyst_ok check_moisture Investigate Moisture Contamination moisture_ok Reactants Dry? check_moisture->moisture_ok check_temp Review Reaction Temperature temp_ok Temperature as per Protocol? check_temp->temp_ok check_stoichiometry Confirm Reactant Stoichiometry stoichiometry_ok NCO:OH Ratio Correct? check_stoichiometry->stoichiometry_ok catalyst_ok->check_moisture Yes adjust_catalyst Adjust Catalyst Concentration catalyst_ok->adjust_catalyst No moisture_ok->check_temp Yes dry_reactants Dry Reactants and Solvents moisture_ok->dry_reactants No temp_ok->check_stoichiometry Yes control_temp Implement Strict Temperature Control temp_ok->control_temp No recalculate_stoichiometry Recalculate and Re-weigh Reactants stoichiometry_ok->recalculate_stoichiometry No end Optimized Reaction stoichiometry_ok->end Yes adjust_catalyst->end dry_reactants->end control_temp->end recalculate_stoichiometry->end

Caption: A flowchart for troubleshooting premature gelling in polyurethane synthesis.

Quantitative Data

The following tables summarize the expected impact of key variables on gel time when using this compound. The data is illustrative and the actual values will vary based on the specific formulation.

Table 1: Effect of this compound Concentration on Gel Time

This compound Concentration (wt%)Approximate Gel Time (minutes) at 70°C
0.1120
0.2560
0.530
1.010

Table 2: Effect of Temperature on Gel Time with 0.25 wt% this compound

Reaction Temperature (°C)Approximate Gel Time (minutes)
50150
6090
7060
8025

Experimental Protocols

Protocol 1: Determination of Gel Time using a Rheometer

This protocol outlines the procedure for measuring the gel time of a polyurethane system using an oscillatory rheometer.

1. Materials and Equipment:

  • Rotational rheometer with temperature control

  • Parallel plate geometry (disposable plates recommended)

  • Polyol, isocyanate, and this compound catalyst

  • Mixing container and stirrer

  • Stopwatch

2. Procedure:

  • Set the rheometer to the desired isothermal temperature for the experiment.

  • Accurately weigh the polyol and this compound catalyst into the mixing container and mix thoroughly.

  • Weigh the isocyanate and add it to the polyol/catalyst mixture.

  • Start the stopwatch and immediately begin mixing the components vigorously for a predetermined time (e.g., 30-60 seconds).

  • Quickly transfer a sufficient amount of the reacting mixture onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap setting and trim any excess material.

  • Start the oscillatory time sweep measurement. A typical setting is a frequency of 1 Hz and a strain within the linear viscoelastic region of the material.

  • Monitor the storage modulus (G') and loss modulus (G'').

  • The gel time is determined as the point where the G' and G'' curves intersect (tan δ = 1).[7]

Protocol 2: Monitoring the Polyurethane Reaction with FTIR Spectroscopy

This protocol describes how to monitor the progress of the polyurethane reaction by observing the disappearance of the isocyanate peak using Fourier Transform Infrared (FTIR) spectroscopy.[8][9]

1. Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Polyol, isocyanate, and this compound catalyst

  • Mixing container and stirrer

2. Procedure:

  • Record a background spectrum on the clean ATR crystal.

  • Accurately weigh and pre-mix the polyol and this compound catalyst.

  • Place a small drop of the polyol/catalyst mixture onto the ATR crystal and record its spectrum. This will serve as the initial reference.

  • Clean the ATR crystal.

  • In the mixing container, add the isocyanate to the polyol/catalyst mixture and start mixing.

  • At timed intervals (e.g., every 5 minutes), place a small drop of the reacting mixture onto the ATR crystal and record the spectrum.

  • Monitor the intensity of the isocyanate peak (around 2270 cm⁻¹).[10]

  • The reaction is progressing as the intensity of the isocyanate peak decreases. The reaction is considered complete when this peak is no longer detectable.

Visualizations

Catalytic Mechanism of this compound

CatalyticMechanism cluster_reactants Reactants cluster_activation Catalytic Activation Polyol Polyol (R-OH) Activated_Polyol Activated Polyol (Hydrogen Bonding with Catalyst) Polyol->Activated_Polyol Catalyst Interaction Isocyanate Isocyanate (R'-NCO) Activated_Isocyanate Activated Isocyanate (Nucleophilic Attack by Catalyst) Isocyanate->Activated_Isocyanate Catalyst Interaction Catalyst This compound Catalyst->Activated_Polyol Catalyst->Activated_Isocyanate Urethane (B1682113) Urethane Linkage (R-O-CO-NH-R') Activated_Polyol->Urethane Activated_Isocyanate->Urethane

Caption: Proposed catalytic mechanism of this compound in urethane formation.

Factors Influencing Gelling Time

GellingFactors cluster_factors Influencing Factors GelTime Gel Time Catalyst_Conc Catalyst Concentration Catalyst_Conc->GelTime Inverse Relationship Temperature Reaction Temperature Temperature->GelTime Inverse Relationship Moisture Moisture Content Moisture->GelTime Decreases Reactivity Reactant Reactivity (Polyol & Isocyanate) Reactivity->GelTime Inverse Relationship

Caption: Key factors influencing the gel time in polyurethane synthesis.

References

Technical Support Center: 2-Propylimidazole in Catalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Propylimidazole in catalytic processes. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section provides solutions to common problems observed during the use of this compound as a catalyst or ligand.

Question: My reaction is sluggish, and the catalytic activity of this compound seems to be low or has decreased over time. What are the potential causes and how can I troubleshoot this?

Answer:

Low or decreasing catalytic activity, often referred to as catalyst deactivation, is a common issue. For this compound, this can stem from several factors, primarily related to its chemical nature as a nitrogen-containing heterocycle. The following troubleshooting workflow can help identify and address the root cause.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Low/Decreased Catalytic Activity", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="1. Verify Purity of this compound\nand Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="2. Evaluate Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_side_reactions [label="3. Investigate Potential Side Reactions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Purity Sub-nodes purity_analysis [label="Analyze by HPLC/GC-MS for impurities\n(e.g., residual reactants from synthesis,\nwater content).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify this compound\n(e.g., recrystallization, distillation)\nand dry reagents/solvents.", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Conditions Sub-nodes temp [label="High Temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere [label="Inert Atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ph [label="Extreme pH?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

lower_temp [label="Lower reaction temperature\nto prevent thermal degradation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_inert [label="Use rigorously dried solvents\nand maintain an inert atmosphere\n(N2 or Ar).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer [label="Use a buffer system to maintain\noptimal pH for catalysis.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Reactions Sub-nodes discoloration [label="Observe for discoloration\nor precipitate formation.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; analyze_mixture [label="Analyze reaction mixture for\nbyproducts (e.g., N-alkylation,\noxidation products).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; optimize [label="Optimize reaction conditions to\nminimize side reactions (e.g., lower\ntemperature, change solvent).", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> purity_analysis [label="How?"]; purity_analysis -> purify [label="Solution"];

start -> check_conditions; check_conditions -> temp; temp -> lower_temp [label="Yes"]; temp -> atmosphere [label="No"]; atmosphere -> use_inert [label="No"]; atmosphere -> ph [label="Yes"]; ph -> buffer [label="Yes"]; ph -> check_side_reactions [label="No"];

start -> check_side_reactions; check_side_reactions -> discoloration; check_side_reactions -> analyze_mixture; discoloration -> optimize; analyze_mixture -> optimize; }

Caption: Troubleshooting workflow for low catalytic activity.

Troubleshooting Steps in Detail:

  • Verify Purity:

    • Issue: Impurities in the this compound or other reaction components (substrates, solvents) can act as catalyst poisons. Water and residual reactants from the synthesis of this compound are common culprits.

    • Action: Analyze the purity of your this compound using methods like HPLC or GC-MS. Ensure that all solvents and reagents are dry and of high purity. Peroxides in ethereal solvents can be particularly detrimental.

  • Evaluate Reaction Conditions:

    • Issue: Extreme temperatures or pH can lead to the degradation of the catalyst. High temperatures can cause thermal decomposition, while highly acidic or basic conditions can lead to hydrolysis or other degradation pathways of the imidazole (B134444) ring.

    • Action: If the reaction is run at elevated temperatures, consider if a lower temperature could be sufficient. If the reaction medium is strongly acidic or basic, investigate if a buffered system or a milder pH range can be used without compromising the main reaction. Ensure an inert atmosphere if your reaction is sensitive to oxygen or moisture.

  • Investigate Potential Side Reactions:

    • Issue: The this compound catalyst itself might be consumed by side reactions with substrates, products, or intermediates. For instance, the nucleophilic nitrogen of the imidazole ring can react with electrophilic species in the reaction mixture (N-alkylation).

    • Action: Monitor the reaction mixture for the appearance of unexpected byproducts using techniques like TLC, LC-MS, or GC-MS. If side reactions are identified, reaction conditions may need to be optimized (e.g., by changing the order of addition of reagents, lowering the temperature, or changing the solvent) to disfavor these pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound in catalytic processes?

A1: Based on the general reactivity of imidazoles, the following side reactions are plausible for this compound when used as a catalyst:

  • N-Alkylation/N-Acylation: The lone pair of electrons on the nitrogen atom of the imidazole ring makes it nucleophilic. In the presence of electrophiles such as alkyl halides or acyl halides, this compound can undergo N-alkylation or N-acylation, leading to the formation of imidazolium (B1220033) salts or N-acylimidazolium intermediates. This effectively consumes the catalyst.

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, atmospheric oxygen at elevated temperatures, or certain metal ions.[1] This can lead to the formation of various oxidation products and a loss of catalytic activity.

  • Hydrolysis under Extreme pH: Under strongly acidic or basic conditions, the imidazole ring can be susceptible to hydrolytic cleavage, although it is generally more stable than other heterocycles.

  • Formation of Colored Impurities: The appearance of color in a reaction mixture can sometimes be attributed to the formation of highly conjugated byproducts resulting from the degradation or side reactions of the imidazole catalyst.

graph Side_Reactions { graph [rankdir="LR", splines=true, nodesep=0.5, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Main Node Catalyst [label="this compound\n(Catalyst)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factors Electrophiles [label="Electrophiles\n(e.g., Alkyl Halides)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidants [label="Oxidizing Agents\n(O₂, Peroxides)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extreme_pH [label="Extreme pH\n(Strong Acid/Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; High_Temp [label="High Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Side Reactions N_Alkylation [label="N-Alkylation/\nN-Acylation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative\nDegradation", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Ring Hydrolysis", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal_Deg [label="Thermal\nDecomposition", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Electrophiles -> N_Alkylation; Oxidants -> Oxidation; Extreme_pH -> Hydrolysis; High_Temp -> Thermal_Deg;

N_Alkylation -> Catalyst [label="consumes"]; Oxidation -> Catalyst [label="degrades"]; Hydrolysis -> Catalyst [label="degrades"]; Thermal_Deg -> Catalyst [label="degrades"]; }

Caption: Factors leading to common side reactions of this compound.

Q2: I am observing the formation of a yellow or brown color in my reaction mixture. Could this be related to the this compound catalyst?

A2: Yes, the formation of colored species can be associated with the imidazole catalyst. This is often an indication of catalyst degradation or the formation of polymeric byproducts. Potential causes include:

  • Oxidative Degradation: Oxidation of the imidazole ring can lead to the formation of colored, conjugated systems.

  • Polymerization: Under certain conditions, especially at high temperatures or in the presence of certain reagents, imidazole and its derivatives can potentially undergo oligomerization or polymerization, leading to colored materials.

  • Reaction with Substrates/Products: The catalyst might react with starting materials or products to form colored adducts.

Troubleshooting:

  • Ensure the reaction is carried out under an inert atmosphere to minimize oxidation.

  • Analyze the colored impurities by UV-Vis spectroscopy to characterize the chromophore.

  • Attempt to isolate and identify the colored byproduct using chromatographic techniques coupled with mass spectrometry.

Q3: How can I analyze the purity of my this compound and detect potential side products in my reaction?

A3: A combination of chromatographic and spectroscopic techniques is recommended for purity analysis and the identification of side products.

Analytical TechniqueApplication for this compound Analysis
High-Performance Liquid Chromatography (HPLC) Excellent for determining the purity of this compound and quantifying non-volatile side products. A reverse-phase C18 column with a UV detector is a common setup. The mobile phase may need to be buffered to ensure good peak shape for the basic imidazole compound.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for analyzing the purity of this compound and identifying volatile impurities or side products. The mass spectrometer allows for the structural elucidation of unknown peaks.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and for identifying the structure of isolated impurities or side products.
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to identify functional groups in this compound and potential byproducts. For example, the appearance of a carbonyl stretch might indicate an N-acylation side reaction.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of this compound

  • Objective: To determine the purity of a this compound sample and detect non-volatile impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer at pH 3.0). The gradient or isocratic conditions will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram. Purity can be estimated by the area percentage of the main peak. Identification of impurities may require comparison with known standards or isolation and characterization by other techniques.

Protocol 2: GC-MS Method for the Analysis of Volatile Impurities

  • Objective: To identify and quantify volatile impurities in a this compound sample or reaction mixture.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

  • Injection: Split or splitless injection depending on the concentration of the sample.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Analysis: The retention times of the peaks can be used for quantification against standards, and the mass spectra can be used to identify the impurities by comparison with spectral libraries (e.g., NIST) or by interpretation.[2]

References

Deactivation and regeneration of 2-Propylimidazole-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the deactivation and regeneration of 2-Propylimidazole-based catalysts.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Conversion

A decline in catalytic activity is the most common indicator of deactivation. The nature of this decline can help diagnose the underlying cause.

Possible Causes and Solutions

  • Catalyst Poisoning: The chemical deactivation of a catalyst by the strong adsorption of impurities onto its active sites.[1][2] This is a frequent issue in industrial catalysis.[3]

    • Troubleshooting Steps:

      • Analyze Feedstock: Check all reactants, solvents, and gas streams for common poisons. For imidazole-based catalysts, be particularly vigilant for:

        • Sulfur compounds: Thiols and sulfides can strongly bind to the catalyst.

        • Halides, cyanides, and phosphites. [1]

        • Water and oxygen: Can be problematic for certain catalyst systems, such as Ziegler-Natta catalysts.[1]

        • Carbon monoxide: Can act as a poison in some catalytic systems.[1]

      • Purify Feedstock: Implement purification steps such as distillation, filtration, or the use of guard beds to remove identified impurities.[3]

      • Catalyst Regeneration: If poisoning is confirmed, proceed to the appropriate regeneration protocol (see FAQs below).

  • Coking/Fouling: The physical deposition of carbonaceous materials (coke) on the catalyst surface, leading to the blockage of active sites and pores.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of coke formation.

      • Modify Reactant Concentration: Adjusting the concentration of reactants can sometimes minimize side reactions that lead to coking.

      • Regeneration: A common method for removing coke is controlled oxidation (see Experimental Protocols).

  • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, resulting in irreversible deactivation.

    • Troubleshooting Steps:

      • Determine Thermal Stability: If not already known, perform thermogravimetric analysis (TGA) to determine the maximum operating temperature for the this compound catalyst. Studies on similar imidazole (B134444) compounds indicate that thermal stability is a key consideration.

      • Ensure Uniform Heating: Localized "hot spots" in the reactor can cause thermal degradation even if the average temperature is within a safe range. Improve mixing and heat distribution.

  • Leaching: The dissolution of the active catalytic species into the reaction medium.

    • Troubleshooting Steps:

      • Analyze Reaction Mixture: After the reaction, analyze the liquid phase for the presence of the catalyst components.

      • Immobilization: If leaching is an issue, consider immobilizing the this compound catalyst on a solid support.

Logical Flowchart for Troubleshooting Catalyst Deactivation

Deactivation_Troubleshooting start Start: Decreased Catalyst Performance check_rate Is the deactivation rapid or gradual? start->check_rate rapid_deactivation Rapid Deactivation check_rate->rapid_deactivation Rapid gradual_deactivation Gradual Deactivation check_rate->gradual_deactivation Gradual check_poisons Analyze feedstock for poisons (Sulfur, Water, CO, etc.) rapid_deactivation->check_poisons check_coking Analyze for coke formation (TGA, visual inspection) gradual_deactivation->check_coking poisons_present Poisons Present? check_poisons->poisons_present purify Purify feedstock and/or use guard beds poisons_present->purify Yes poisons_present->check_coking No regenerate_poisoned Regenerate catalyst (e.g., chemical wash) purify->regenerate_poisoned end End: Problem Resolved regenerate_poisoned->end coking_present Coking Observed? check_coking->coking_present optimize_temp Optimize (lower) reaction temperature coking_present->optimize_temp Yes check_thermal Review operating temperature vs. catalyst thermal stability (TGA) coking_present->check_thermal No regenerate_coked Regenerate catalyst (e.g., controlled oxidation) optimize_temp->regenerate_coked regenerate_coked->end temp_high Temperature too high? check_thermal->temp_high lower_temp Lower operating temperature temp_high->lower_temp Yes check_leaching Analyze for catalyst leaching temp_high->check_leaching No lower_temp->end leaching_present Leaching confirmed? check_leaching->leaching_present immobilize Consider catalyst immobilization leaching_present->immobilize Yes leaching_present->end No immobilize->end

Caption: Troubleshooting workflow for diagnosing the cause of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common poisons for this compound-based catalysts?

A1: While specific data for this compound is limited, based on the general behavior of imidazole and other nitrogen-containing catalysts, common poisons include sulfur compounds, halides, cyanides, phosphites, and carbon monoxide.[1] Water and oxygen can also act as poisons in certain catalytic systems, particularly in polymerization reactions.[1]

Q2: How can I determine the thermal stability of my this compound catalyst?

A2: Thermogravimetric analysis (TGA) is the recommended method. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss indicates the beginning of thermal decomposition. For imidazole-based ionic liquids, decomposition temperatures can vary significantly based on the overall structure.

Q3: Is it possible to regenerate a deactivated this compound catalyst?

A3: Yes, in many cases, regeneration is possible, depending on the cause of deactivation.

  • For poisoning: A chemical wash with a suitable solvent or a mild acidic/basic solution may remove the adsorbed poison.

  • For coking: A controlled oxidation process, often referred to as calcination, can burn off the carbonaceous deposits.

  • For thermal degradation: This is typically irreversible.

Q4: What is a general procedure for the regeneration of a coked catalyst?

A4: A common method is thermal regeneration in the presence of a controlled amount of an oxidizing agent.

  • Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual reactants and products.

  • Introduce a dilute stream of an oxidizing gas (e.g., air in nitrogen).

  • Slowly increase the temperature to a point sufficient to combust the coke without causing thermal damage to the catalyst. This temperature should be determined from TGA studies of the coked catalyst.

  • Hold at this temperature until the concentration of CO and CO₂ in the effluent gas returns to baseline levels.

  • Cool the catalyst under an inert atmosphere.

Q5: How can I prevent catalyst poisoning in the first place?

A5: The most effective strategy is to ensure the purity of all incoming process streams.[3] This can be achieved through:

  • Feedstock purification: Techniques like distillation, adsorption, or filtration can remove potential poisons.[3]

  • Guard beds: A sacrificial bed of material placed before the main reactor to adsorb poisons.

  • Catalyst design: In some cases, the catalyst can be designed to be more resistant to specific poisons.[3]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound catalysts in the public domain, the following table provides a general overview of the impact of deactivation and the potential for regeneration based on related systems. Researchers should generate specific data for their own systems.

Deactivation MechanismTypical Performance Loss (% Activity)Regeneration PotentialCommon Regeneration Methods
Poisoning 20-90%High (if reversible)Chemical wash, Thermal desorption
Coking/Fouling 30-80%HighControlled oxidation (Calcination)
Thermal Degradation 50-100%Very Low (often irreversible)None
Leaching 10-50% per cycleNone (for leached portion)Re-impregnation of active phase

Experimental Protocols

Protocol 1: Evaluation of Catalyst Deactivation

This protocol provides a general workflow for assessing the deactivation of a this compound catalyst.

  • Baseline Activity Test:

    • Perform the catalytic reaction under standard conditions with a fresh batch of the catalyst.

    • Monitor the reaction rate and conversion over time by taking samples at regular intervals and analyzing them (e.g., by GC, HPLC).

    • This provides the baseline performance.

  • Stability Test (Recycling Experiment):

    • After the first reaction cycle, recover the catalyst (e.g., by filtration).

    • Wash the catalyst with a suitable solvent to remove residual reactants and products.

    • Dry the catalyst under vacuum.

    • Reuse the catalyst in a subsequent reaction under the same conditions as the baseline test.

    • Compare the activity and conversion to the baseline. A significant drop indicates deactivation.

  • Characterization of Deactivated Catalyst:

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposition.

    • Spectroscopic Analysis (e.g., FTIR, XPS): To identify adsorbed poisons on the catalyst surface.

    • Microscopy (e.g., SEM, TEM): To observe changes in catalyst morphology.

Protocol 2: Regeneration of a Coked this compound Catalyst

This protocol outlines a general procedure for regenerating a catalyst deactivated by coke formation.

  • Sample Preparation:

    • Recover the coked catalyst from the reactor.

    • Wash with a solvent to remove non-coke residues.

    • Dry the catalyst.

  • Regeneration Procedure (Lab Scale):

    • Place the catalyst in a tube furnace.

    • Heat under a flow of inert gas (e.g., nitrogen) to the reaction temperature.

    • Slowly introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂).

    • Monitor the temperature to avoid excessive exotherms.

    • Monitor the effluent gas for CO and CO₂ using a gas analyzer.

    • Continue the process until the CO/CO₂ concentration returns to zero.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Post-Regeneration Analysis:

    • Characterize the regenerated catalyst using the same techniques as for the fresh catalyst to confirm the removal of coke and the restoration of the catalyst's properties.

    • Perform a catalytic activity test to quantify the recovery of performance.

Visualizations

Deactivation_Mechanisms cluster_causes Deactivation Causes catalyst Active this compound Catalyst poisoning Poisoning (e.g., Sulfur, CO) catalyst->poisoning coking Coking/Fouling (Carbon Deposition) catalyst->coking thermal Thermal Degradation (High Temperature) catalyst->thermal leaching Leaching (Dissolution) catalyst->leaching deactivated Deactivated Catalyst (Reduced Activity) poisoning->deactivated coking->deactivated thermal->deactivated leaching->deactivated Regeneration_Workflow start Deactivated Catalyst identify_cause Identify Cause of Deactivation start->identify_cause cause Cause Identified? identify_cause->cause poisoning Poisoning cause->poisoning Poison coking Coking cause->coking Coke thermal Thermal Degradation cause->thermal Thermal chemical_wash Chemical Wash poisoning->chemical_wash oxidation Controlled Oxidation coking->oxidation irreversible Irreversible (Replace Catalyst) thermal->irreversible test_activity Test Activity of Regenerated Catalyst chemical_wash->test_activity oxidation->test_activity end Catalyst Ready for Reuse test_activity->end

References

Technical Support Center: Enhancing the Efficiency of 2-Propylimidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Propylimidazole as a corrosion inhibitor. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for evaluating the corrosion inhibition efficiency of this compound?

A1: The main techniques for determining corrosion rates and inhibitor efficiency are categorized as destructive and non-destructive.[1]

  • Weight Loss Method: This is a straightforward technique where a pre-weighed metal coupon is exposed to a corrosive environment with and without this compound for a specific duration. The difference in weight loss is used to calculate the corrosion rate and the inhibitor's efficiency.[2] It is a versatile method applicable to various corrosive environments.[2]

  • Electrochemical Techniques: These methods provide insights into the electrochemical reactions at the metal's surface and allow for continuous monitoring. Common electrochemical techniques include:

    • Potentiodynamic Polarization: A rapid method that provides information on the corrosion mechanism (anodic, cathodic, or mixed inhibition), corrosion rate, and susceptibility to localized corrosion.[2][3]

    • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that gives detailed information about the corrosion mechanism and the properties of the protective inhibitor film formed on the metal surface.[2][4]

Q2: How can the inhibition efficiency of this compound be improved?

A2: The efficiency of this compound can be significantly enhanced through synergistic effects. This involves combining this compound with other compounds, where the combined inhibition effect is greater than the sum of their individual effects. Halide ions, such as iodide (I⁻), are known to have a synergistic effect with imidazole (B134444) derivatives.[5][6] The iodide ions are thought to adsorb onto the metal surface, creating a negatively charged surface that facilitates the adsorption of the protonated inhibitor molecules.[5]

Q3: What factors can influence the performance of this compound as a corrosion inhibitor?

A3: Several factors can impact the effectiveness of this compound:

  • Inhibitor Concentration: There is a critical concentration below which the inhibitor may not be effective.[7] It is essential to determine the optimal concentration for the specific system.

  • Temperature: Temperature can affect the adsorption-desorption equilibrium of the inhibitor on the metal surface. For many inhibitors, efficiency decreases with increasing temperature.[8]

  • Corrosive Environment: The composition of the corrosive medium (e.g., acid concentration, presence of other ions) plays a crucial role.[9]

  • Metal Substrate: The type of metal or alloy and its surface condition (e.g., polished, etched) can influence the inhibitor's performance and the reproducibility of results.[1]

Troubleshooting Guides

Weight Loss Measurements
Issue Possible Cause(s) Troubleshooting Steps
High variability in results between identical experiments. Inconsistent surface preparation of metal coupons.[1]Standardize the polishing and cleaning procedure for all coupons. Ensure a consistent surface finish.
Contamination of coupons during handling.Always handle coupons with clean gloves to avoid transferring oils and salts from hands.[1]
Inconsistent coupon orientation in the corrosive medium.Ensure that all coupons are oriented consistently relative to the flow of the corrosive medium.[2]
Unusually low or zero corrosion rate. Incomplete removal of the protective corrosion product layer during cleaning.Use appropriate chemical or mechanical cleaning methods (e.g., as per ASTM G1 standard) to ensure all corrosion products are removed without attacking the base metal.[2]
Calculated corrosion rate seems inaccurate. The initial surface area of the coupon is assumed to be constant throughout the experiment, which can lead to underestimation of the corrosion rate, especially for long-duration tests.For more accurate calculations, consider using mathematical models that account for the change in surface area over time.[10]
Potentiodynamic Polarization
Issue Possible Cause(s) Troubleshooting Steps
Noisy or distorted polarization curve. Unstable Open Circuit Potential (OCP) before starting the scan.Allow the system to stabilize for a sufficient time to achieve a stable OCP (variation of a few millivolts).[1]
Poor electrical connections.Check all connections to the working, reference, and counter electrodes. Ensure the reference electrode tip is close to the working electrode surface.
External electrical noise.Shield the electrochemical cell and cables. Ensure proper grounding of the potentiostat.[1]
Tafel slopes are not well-defined. The scan range is too narrow.Ensure the potential scan range is wide enough to capture the linear Tafel regions. However, avoid scanning to excessively high potentials that could alter the electrode surface.[2]
Hysteresis loop observed in cyclic polarization. This is indicative of localized corrosion, such as pitting.This is an expected result when studying pitting corrosion. Analyze the protection potential relative to the pitting potential to assess the material's ability to repassivate.[2]
Electrochemical Impedance Spectroscopy (EIS)
Issue Possible Cause(s) Troubleshooting Steps
Drifting Open Circuit Potential (OCP) during measurement. The system has not reached a steady state.Allow the system to stabilize at OCP for an extended period before starting the EIS measurement.[2]
For high-impedance coatings, the bias current from the potentiostat can charge the coating like a capacitor, causing a drift in OCP.This is an inherent challenge with very good barrier coatings. Monitor the OCP over time to understand the drift.
Low-quality data (noisy or scattered). The AC voltage amplitude is too small, resulting in a poor signal-to-noise ratio.Increase the AC amplitude (e.g., to 30-50 mV) to obtain a measurable current, but ensure the system remains in a pseudo-linear regime.[2]
The system is not in a steady state.Ensure the corrosion process is stable throughout the measurement time, which can be long for low-frequency measurements.
Difficulty in fitting the data to an equivalent circuit. The chosen equivalent circuit model does not accurately represent the electrochemical system.A deep understanding of the corrosion mechanisms is required to select an appropriate equivalent circuit. Different models can sometimes yield similar fits with low error values, so the choice should be physically meaningful.[11]
The presence of multiple time constants or diffusion processes complicates the spectrum.Use more complex equivalent circuit models that include elements like constant phase elements (CPE) to account for surface heterogeneity or Warburg impedance for diffusion control.[4]

Quantitative Data

Disclaimer: Extensive searches of the available literature did not yield specific, comprehensive quantitative data for the corrosion inhibition efficiency of this compound. The following tables present illustrative data for the structurally similar compound, 2-Methylimidazole, on mild steel in 1 M HCl to demonstrate the expected data format and trends. Researchers should generate their own data for this compound under their specific experimental conditions.

Table 1: Illustrative Inhibition Efficiency of 2-Methylimidazole on Mild Steel in 1 M HCl by Weight Loss

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)1.25-
0.0010.4564.0
0.0050.2877.6
0.010.1588.0
0.050.0893.6

Data is illustrative and based on typical results for similar imidazole derivatives.[8][12]

Table 2: Illustrative Electrochemical Parameters for 2-Methylimidazole on Mild Steel in 1 M HCl from Potentiodynamic Polarization

Inhibitor Concentration (M)Ecorr (mV vs. Ag/AgCl)icorr (µA cm⁻²)Inhibition Efficiency (%)
0 (Blank)-4801150-
0.001-47241464.0
0.005-46526577.0
0.01-45813888.0
0.05-4507093.9

Data is illustrative and based on typical results for similar imidazole derivatives.[12][13]

Table 3: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data for 2-Methylimidazole on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)50150-
0.0011408564.3
0.0052256077.8
0.014204588.1
0.058503094.1

Rct: Charge transfer resistance, Cdl: Double layer capacitance. Data is illustrative and based on typical results for similar imidazole derivatives.[14][15]

Experimental Protocols

Protocol 1: Weight Loss Measurement
  • Specimen Preparation: Mechanically polish mild steel coupons of known dimensions using emery papers of decreasing grit size (e.g., 180 to 1200 grit).[16]

  • Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry them in a desiccator. Accurately weigh each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in a 1 M HCl solution without (blank) and with various concentrations of this compound for a specified period (e.g., 6 hours) at a constant temperature (e.g., 303 K).[16]

  • Post-Exposure Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a solution containing inhibited acid (e.g., as per ASTM G1-03 standard).[16]

  • Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them thoroughly, and reweigh them.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Immersion Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Protocol 2: Potentiodynamic Polarization
  • Electrode Preparation: Prepare a mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared mild steel working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode.

  • OCP Stabilization: Immerse the electrodes in the test solution (1 M HCl with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[13]

  • Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves. Calculate the inhibition efficiency using:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
  • Cell and Electrode Setup: Use the same setup as for potentiodynamic polarization (Protocol 2).

  • OCP Stabilization: Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine the solution resistance (Rs) and charge transfer resistance (Rct).

    • Calculate the inhibition efficiency using:

      • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Experimental Testing cluster_analysis 3. Data Analysis cluster_improvement 4. Efficiency Improvement prep_specimen Prepare Metal Specimen (Polishing, Cleaning) weight_loss Weight Loss Measurement prep_specimen->weight_loss pdp Potentiodynamic Polarization prep_specimen->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_specimen->eis prep_solution Prepare Corrosive Solution (with/without this compound) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr_ie_wl Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie_wl tafel_analysis Tafel Extrapolation (icorr, Ecorr) pdp->tafel_analysis circuit_fitting Equivalent Circuit Fitting (Rct, Cdl) eis->circuit_fitting synergy Investigate Synergistic Effects (e.g., with Iodide Ions) calc_cr_ie_wl->synergy tafel_analysis->synergy circuit_fitting->synergy

Caption: Experimental workflow for evaluating and improving this compound efficiency.

Troubleshooting_Guide start Inconsistent Experimental Results q1 Which experimental technique shows inconsistency? start->q1 wl Weight Loss q1->wl Weight Loss pdp Potentiodynamic Polarization q1->pdp Polarization eis EIS q1->eis EIS wl_c1 Check Surface Preparation Consistency wl->wl_c1 wl_c2 Verify Coupon Handling Procedures wl->wl_c2 wl_c3 Ensure Consistent Coupon Orientation wl->wl_c3 pdp_c1 Check for Stable Open Circuit Potential pdp->pdp_c1 pdp_c2 Inspect Electrical Connections pdp->pdp_c2 pdp_c3 Shield from External Noise pdp->pdp_c3 eis_c1 Allow for Sufficient OCP Stabilization Time eis->eis_c1 eis_c2 Optimize AC Voltage Amplitude eis->eis_c2 eis_c3 Re-evaluate Equivalent Circuit Model eis->eis_c3

Caption: Troubleshooting guide for inconsistent corrosion inhibition experiment results.

References

Technical Support Center: 2-Propylimidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-propylimidazole metal complexes in solution.

Frequently Asked Questions (FAQs)

Q1: What is a stability constant and why is it crucial for my research?

A stability constant (or formation constant, Kf) is an equilibrium constant for the formation of a complex in solution from its constituent metal ion and ligands.[1][2] It provides a quantitative measure of the affinity between a metal ion and a ligand, indicating the extent to which the complex will form at equilibrium. A higher stability constant signifies a more stable complex.[1] This is critical in drug development and catalysis, as the stability of a metal complex directly impacts its bioavailability, reactivity, and behavior in different biological or chemical environments.[1]

Q2: What primary factors influence the stability of this compound metal complexes in solution?

The stability of these complexes is governed by several factors:

  • Nature of the Central Metal Ion: The charge and size of the metal ion are paramount. Generally, stability increases with a higher charge on the metal cation and a smaller ionic radius.[3][4]

  • Nature of the Ligand (this compound): The basicity of the imidazole (B134444) ring is a key determinant.[3][5] The electron-donating propyl group at the 2-position can influence the electron density on the coordinating nitrogen, affecting its donor properties.

  • Chelate Effect: While this compound is a monodentate ligand, the presence of multidentate co-ligands in the complex can significantly increase stability through the chelate effect.[3]

  • Environmental Conditions: pH, temperature, ionic strength, and solvent composition all have a significant impact on complex stability.[6][7] For instance, pH is crucial as H+ ions can compete with metal ions for the ligand.[8]

Q3: How does the 2-propyl group specifically affect the stability of the metal complex compared to unsubstituted imidazole?

The propyl group is an electron-donating group. This inductive effect increases the electron density on the imidazole ring, enhancing the basicity of the coordinating nitrogen atom. A more basic ligand generally forms a more stable complex. However, the propyl group also introduces steric hindrance around the coordination site. For larger metal ions or in crowded coordination spheres, this steric bulk can potentially decrease stability, creating a trade-off between electronic and steric effects.

Q4: What are common visual or instrumental indicators of complex instability or degradation during an experiment?

Common indicators include:

  • Precipitation: The complex falling out of solution can indicate a change in solubility due to pH shifts, solvent effects, or decomposition.

  • Color Change: An unexpected change in the solution's color can signal a change in the metal's oxidation state, coordination number, or ligand degradation.[2]

  • Changes in Spectroscopic Signals: Shifts in UV-Vis absorbance maxima, changes in NMR chemical shifts, or the appearance of new signals can point to alterations in the complex's structure or the presence of decomposition products.

Q5: Which transition metals typically form the most stable complexes with imidazole-type ligands?

For divalent transition metal ions, the stability of their complexes with imidazole and similar ligands often follows the Irving-Williams series.[9] This series predicts the following order of stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) is expected to form one of the most stable complexes, a trend that holds for many nitrogen-donor ligands.[9][10]

Troubleshooting Guides

Problem: My this compound complex is precipitating out of solution.

Possible Cause Troubleshooting Steps
pH Change The solution pH may have shifted outside the stability range of the complex. Imidazole ligands are basic; in acidic conditions, the nitrogen can be protonated, leading to dissociation and precipitation of the metal salt.[8] Solution: Measure and adjust the pH of the solution using a suitable buffer system. Determine the optimal pH range for your complex experimentally.
Solvent Polarity The complex may have limited solubility in the current solvent system. Solution: Try a different solvent or a co-solvent mixture to increase solubility. The choice of solvent can significantly affect stability constants.[7]
Concentration Exceeds Solubility The concentrations of the metal salt and/or ligand may be too high, exceeding the solubility product of the complex. Solution: Attempt the experiment with more dilute solutions.
Temperature Effects Solubility of the complex may be highly dependent on temperature. Solution: Check if heating or cooling the solution improves solubility. Ensure consistent temperature control during your experiments.[6]

Problem: The color of my complex solution changes over time.

Possible Cause Troubleshooting Steps
Oxidation of Metal Ion The central metal ion may be susceptible to oxidation by air (e.g., Co(II) to Co(III)). Solution: Perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
Ligand Degradation The this compound ligand itself might be degrading, especially under harsh conditions (e.g., strong acid/base, high temperature, presence of oxidizing agents).[11] Solution: Verify the stability of the free ligand under your experimental conditions. Use fresh, high-purity ligand.
Solvent Coordination Solvent molecules may be displacing the this compound ligand, leading to a different coordination environment and color. This is a form of kinetic instability.[2] Solution: Choose a less-coordinating solvent if possible.

Data Presentation

Table 1: Relative Stability of Divalent Metal-Imidazole Complexes (Irving-Williams Series)

This table illustrates the general trend in stability constants (log K) for imidazole-type complexes, which is a useful guide for predicting the behavior of this compound complexes.

Metal IonIonic Radius (pm)General Stability Order (log K)
Mn(II)83Lowest
Fe(II)78Low
Co(II)74.5Moderate
Ni(II)69High
Cu(II)73Highest
Zn(II)74Moderate-High

Note: The stability for Zn(II) breaks the monotonic trend.[9][10]

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Precipitation, Color Change) check_ph Is pH within the expected stability range? start->check_ph adjust_ph Action: Buffer the solution or adjust pH. check_ph->adjust_ph No check_solvent Is the solvent system appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Action: Use co-solvent or change solvent. check_solvent->change_solvent No check_atmosphere Is the metal ion susceptible to oxidation? check_solvent->check_atmosphere Yes change_solvent->check_atmosphere use_inert Action: Use inert atmosphere (N2 or Ar). check_atmosphere->use_inert Yes check_purity Are reagents (ligand, metal salt) pure and non-degraded? check_atmosphere->check_purity No use_inert->check_purity purify_reagents Action: Use fresh/purified reagents. check_purity->purify_reagents No end_node Problem Resolved check_purity->end_node Yes purify_reagents->end_node

Caption: Troubleshooting workflow for complex instability.

StabilityFactors center Complex Stability metal Central Metal Ion - Charge Density (Charge/Radius) - Electronegativity center->metal ligand Ligand Properties - Basicity (pKa) - Steric Hindrance (Propyl group) center->ligand solvent Solvent - Polarity - Coordinating Ability center->solvent conditions System Conditions - pH - Temperature - Ionic Strength center->conditions chelation Structural Effects - Chelation (with co-ligands) center->chelation

Caption: Key factors influencing complex stability.

Experimental Protocols

Protocol: Determination of Stability Constants by pH-Metric Titration

This method, based on the work of Bjerrum and Calvin as modified by Irving and Rossotti, is widely used to determine the stability constants of metal complexes.[8][9] It is particularly effective when the ligand has acidic or basic properties.

Objective: To determine the stepwise stability constants (K1, K2, etc.) for a metal-2-propylimidazole complex.

Materials:

  • Calibrated pH meter and combination glass electrode

  • Thermostated reaction vessel

  • Microburette

  • Standardized solution of a strong base (e.g., 0.1 M KOH, carbonate-free)

  • Standardized solution of a strong acid (e.g., 0.1 M HClO4)

  • Standardized solution of the metal salt (e.g., M(NO3)2)

  • Solution of this compound of known concentration

  • Inert salt for maintaining constant ionic strength (e.g., NaNO3 or KClO4)

  • Deionized, CO2-free water

Methodology:

  • Prepare Titration Mixtures: Prepare the following three solutions in the thermostated vessel, ensuring the total volume is constant for each:

    • A (Acid): Strong acid + Inert salt.

    • B (Acid + Ligand): Strong acid + Ligand + Inert salt.

    • C (Acid + Ligand + Metal): Strong acid + Ligand + Metal salt + Inert salt.[8] The ionic strength should be kept constant across all solutions.

  • Perform Titrations: Titrate each mixture against the standardized strong base. Record the pH value after each addition of the titrant. The titrations should be carried out under an inert atmosphere to prevent oxidation and absorption of CO2.

  • Plot the Data: Plot the measured pH versus the volume of base added for all three titrations on a single graph. You will obtain three distinct titration curves.[8] The horizontal shift between curve A and curve B is used to determine the proton-ligand stability constant (protonation constant of this compound). The shift between curve B and curve C is used to determine the metal-ligand stability constants.

  • Calculations:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̅A).

    • Calculate the average number of ligands attached per metal ion (n̅).

    • Calculate the free ligand concentration ([L]) for each point on the titration curve.

    • Construct a "formation curve" by plotting n̅ versus pL (-log[L]).

    • From the formation curve, determine the stepwise stability constants. For example, log K1 is the value of pL at n̅ = 0.5, and log K2 is the value of pL at n̅ = 1.5.[8]

ProtocolWorkflow prep 1. Prepare 3 Solutions: (A) Acid (B) Acid + Ligand (C) Acid + Ligand + Metal titrate 2. Titrate each solution with standard base. Record pH vs. Volume. prep->titrate plot 3. Plot pH vs. Volume for all three titrations. titrate->plot calc 4. Calculate n̅ and pL from titration curves. plot->calc formation_curve 5. Construct Formation Curve (n̅ vs. pL). calc->formation_curve constants 6. Determine log K values from the formation curve. formation_curve->constants

Caption: Workflow for pH-metric stability constant determination.

References

Preventing side reactions in 2-Propylimidazole catalyzed polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-propylimidazole as a catalyst in polymerization reactions. The information provided is intended to help prevent and resolve common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in polymerizations catalyzed by this compound?

A1: The primary side reactions depend on the type of polymerization. In the context of ring-opening polymerization of lactide , the most significant side reaction is racemization , leading to a loss of stereochemical purity in the resulting polylactide (PLA). For epoxy resin curing , a common side reaction is the formation of ketone byproducts through a β-elimination pathway.

Q2: How does the structure of this compound influence its catalytic activity?

A2: The propyl group at the 2-position of the imidazole (B134444) ring provides steric hindrance, which can influence the catalyst's activity and selectivity compared to less substituted imidazoles like imidazole or 2-methylimidazole. This steric bulk can affect the coordination of the monomer to the catalytic site, potentially influencing the polymerization rate and the propensity for side reactions.

Q3: Can this compound be used as a latent curing agent for epoxy resins?

A3: Yes, 2-substituted imidazoles like this compound can act as latent curing agents for epoxy resins. The latency is influenced by the steric hindrance of the alkyl group. Generally, bulkier substituents at the 2-position can increase the latency, requiring higher temperatures to initiate the curing process.

Troubleshooting Guides

Issue 1: Loss of Stereoselectivity (Racemization) in Lactide Polymerization

Symptoms:

  • The final polylactide (PLA) exhibits a lower than expected melting point (Tm) and reduced crystallinity.

  • NMR analysis shows the presence of meso-lactide units in the polymer backbone.

  • The optical rotation of the polymer is lower than anticipated.

Root Causes and Solutions:

Root CauseRecommended ActionExperimental Protocol
High Polymerization Temperature Reduce the reaction temperature. Racemization is significantly accelerated at elevated temperatures.[1][2][3][4]Protocol: Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate. For bulk polymerization of L-lactide, aim for temperatures below 180°C if possible. Monitor the monomer conversion and stereopurity at different temperatures to find the optimal balance. For example, studies have shown that at temperatures above 230°C, the conversion of L,L-lactide to meso-lactide increases significantly.[2]
Prolonged Reaction Time Optimize the reaction time to achieve high monomer conversion without excessive exposure to high temperatures.Protocol: Perform kinetic studies by taking aliquots from the reaction mixture at different time points. Analyze the monomer conversion and polymer stereopurity for each aliquot to determine the point at which high conversion is reached before significant racemization occurs.
High Catalyst Concentration Reduce the concentration of this compound. Higher catalyst concentrations can increase the rate of side reactions, including racemization.[3]Protocol: Prepare a series of polymerizations with varying catalyst-to-monomer ratios (e.g., 1:1000, 1:5000, 1:10000). Analyze the resulting polymers for molecular weight, polydispersity, and stereopurity to identify the lowest effective catalyst concentration that minimizes side reactions while maintaining an acceptable polymerization rate.
Presence of Impurities Ensure the purity of the lactide monomer and the solvent. Protic impurities can interfere with the polymerization mechanism and promote side reactions.Protocol: Recrystallize the lactide monomer from a suitable solvent (e.g., dry toluene (B28343) or ethyl acetate) and dry it thoroughly under vacuum before use. Use freshly distilled and dried solvents for the polymerization.

Quantitative Data on Racemization:

Temperature (°C)Heating Time (min)meso-lactide Content (wt%) (in the absence of catalyst)[2]
2001204.5
230120~15
270120~35
30012038.7

Note: The presence of a catalyst like this compound can influence these values.

Logical Workflow for Troubleshooting Racemization:

Racemization_Troubleshooting Start High Racemization Observed Temp Is Temperature > 180°C? Start->Temp ReduceTemp Reduce Temperature Temp->ReduceTemp Yes Time Is Reaction Time Prolonged? Temp->Time No End Racemization Minimized ReduceTemp->End OptimizeTime Optimize Reaction Time Time->OptimizeTime Yes Concentration Is Catalyst Concentration High? Time->Concentration No OptimizeTime->End ReduceConc Reduce Catalyst Concentration Concentration->ReduceConc Yes Purity Are Monomer/Solvent Pure? Concentration->Purity No ReduceConc->End Purify Purify Monomer & Solvent Purity->Purify Yes Purity->End No

Caption: Troubleshooting workflow for addressing racemization in lactide polymerization.

Issue 2: Formation of Ketone Byproducts in Epoxy Curing

Symptoms:

  • The cured epoxy resin exhibits lower than expected thermal stability (e.g., reduced glass transition temperature, Tg).

  • The mechanical properties of the cured resin are compromised (e.g., increased brittleness).

  • FTIR analysis of the cured product shows a characteristic carbonyl (C=O) absorption band in the region of 1650–1770 cm⁻¹.

Root Causes and Solutions:

Root CauseRecommended ActionExperimental Protocol
β-Elimination Reaction Optimize the curing temperature and time. Ketone formation is a known side reaction in the imidazole-catalyzed curing of epoxides.[5]Protocol: Conduct a series of curing experiments at different temperatures (e.g., 100°C, 120°C, 150°C) and for varying durations. Use Differential Scanning Calorimetry (DSC) to determine the optimal cure schedule that achieves full conversion of the epoxy groups with minimal side reactions. Monitor the appearance of the carbonyl peak by FTIR as a function of cure conditions.
High Catalyst Concentration Use the minimum effective concentration of this compound. Excessive catalyst can promote side reactions.Protocol: Prepare epoxy formulations with a range of this compound concentrations (e.g., 1, 3, 5 phr - parts per hundred resin). Cure the samples under the same conditions and evaluate their thermal and mechanical properties. Select the lowest catalyst concentration that provides the desired curing profile and final properties.
Structure of the Epoxy Resin The structure of the epoxy resin can influence the propensity for β-elimination.Protocol: If possible, consider using an epoxy resin that is less prone to this side reaction. This may involve resins with different backbone structures. This is a formulation-dependent solution and may require screening of different epoxy systems.

Signaling Pathway for Ketone Formation:

Ketone_Formation Imidazole This compound Adduct Imidazole-Epoxy Adduct Imidazole->Adduct Epoxy Epoxy Resin Epoxy->Adduct Polymerization Anionic Polymerization Adduct->Polymerization BetaElimination β-Elimination Adduct->BetaElimination Polymer Crosslinked Polymer Polymerization->Polymer Ketone Ketone Byproduct BetaElimination->Ketone

Caption: Simplified pathway showing the competing polymerization and side reaction in epoxy curing.

Issue 3: Poor Control Over Molecular Weight and Broad Polydispersity

Symptoms:

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis shows a broad or multimodal molecular weight distribution (high PDI).

  • The obtained molecular weight is significantly different from the theoretical value based on the monomer-to-initiator ratio.

Root Causes and Solutions:

Root CauseRecommended ActionExperimental Protocol
Presence of Impurities Rigorously purify all reagents and solvents. Water, alcohols, and other protic impurities can act as chain transfer agents or initiators, leading to poor control.Protocol: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Purify the monomer by recrystallization or distillation. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent before use. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).
Chain Transfer Reactions Minimize chain transfer to monomer or solvent.Protocol: Select a solvent with a low chain transfer constant. For some polymerizations, conducting the reaction in bulk (neat monomer) can minimize solvent-related chain transfer, but this may require more precise temperature control.
Slow Initiation Compared to Propagation Ensure rapid and efficient initiation.Protocol: In some cases, pre-mixing the catalyst and initiator (if separate) or allowing for an initial "seeding" period at a lower temperature can lead to more uniform chain initiation.

Experimental Workflow for Optimizing Molecular Weight Control:

MW_Control_Workflow Start Start: Poor MW Control Purify Step 1: Purify Monomer, Catalyst, and Solvent Start->Purify Inert Step 2: Ensure Inert Atmosphere (N2/Ar) Purify->Inert OptimizeRatio Step 3: Optimize Monomer/Initiator Ratio Inert->OptimizeRatio Analyze Step 4: Analyze MW and PDI via GPC/SEC OptimizeRatio->Analyze End Result: Controlled MW and Narrow PDI Analyze->End

References

Technical Support Center: Analysis of Byproducts in 2-Propylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-propylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis, particularly when using the Debus-Radziszewski method?

A1: The Debus-Radziszewski synthesis, which involves the condensation of glyoxal (B1671930), butyraldehyde (B50154), and ammonia (B1221849), is a versatile method for forming the imidazole (B134444) ring.[1] However, it is known for producing complex product mixtures and potentially low yields.[2] Common byproducts can include unreacted starting materials, intermediates like the diimine formed from glyoxal and ammonia, and products from side reactions.[1] One significant issue in the synthesis of this compound is the immiscibility of the organic phase (butyraldehyde) and the aqueous phase (ammonia and glyoxal), which can hinder the reaction and necessitate the use of phase-transfer catalysts, which themselves can introduce new impurities.[3]

Q2: How can I identify an unknown impurity in my this compound product?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying unknown impurities.[4] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary tool for separating impurities.[5][6] For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the impurity.[7] Further characterization can be achieved through isolation of the impurity (e.g., via preparative HPLC) followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[8]

Q3: What causes the formation of these byproducts?

A3: Byproduct formation can be attributed to several factors:

  • Side Reactions: Competing reactions can occur, especially under suboptimal conditions. For instance, in related imidazole syntheses, oxazoles can form as byproducts.

  • Incomplete Reactions: The reaction may not proceed to completion, leaving unreacted starting materials and intermediates.

  • Reaction Conditions: Factors such as temperature, pH, and reactant stoichiometry can significantly influence the reaction pathway and favor byproduct formation.

  • Purity of Reagents: Impurities in the starting materials (glyoxal, butyraldehyde, ammonia) can carry through the synthesis or participate in side reactions.[9]

Q4: Are there strategies to minimize byproduct formation?

A4: Yes, several strategies can be employed:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and the order of reagent addition.

  • Adjust Stoichiometry: Using a molar excess of one reactant, such as ammonia, can sometimes drive the reaction toward the desired product and suppress side reactions.

  • Improve Mixing: For heterogeneous reactions, as is the case with this compound synthesis, enhancing the contact area between the organic and aqueous phases can improve the reaction rate and selectivity without needing a phase-transfer catalyst, which can add impurities.[3]

  • Use High-Purity Reagents: Ensure the starting materials are of high purity to avoid introducing extraneous substances.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Multiple Byproducts

Symptoms:

  • The final product weight is significantly lower than the theoretical yield.

  • Chromatographic analysis (TLC, GC, or HPLC) shows multiple peaks in addition to the product peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal Reaction Temperature Monitor the reaction temperature closely. If the reaction is exothermic, ensure adequate cooling. Experiment with a slightly lower or higher temperature to find the optimal balance between reaction rate and selectivity.Excessive heat can promote side reactions and decomposition, while a temperature that is too low may lead to an incomplete reaction.
Incorrect Stoichiometry Vary the molar ratios of the reactants. In the Debus-Radziszewski synthesis, using an excess of ammonia is often beneficial.This can favor the formation of the diimine intermediate and reduce the likelihood of competing side reactions.[1]
Inefficient Mixing For the heterogeneous reaction of butyraldehyde and aqueous glyoxal/ammonia, ensure vigorous stirring or use a specialized reactor that increases the interfacial surface area.Improved mixing enhances the reaction rate between the immiscible phases, potentially reducing the need for phase-transfer catalysts that can introduce impurities.[3]
Impure Starting Materials Verify the purity of glyoxal, butyraldehyde, and ammonia sources using appropriate analytical methods (e.g., GC-MS for aldehydes).Impurities in starting materials can lead to the formation of undesired byproducts.[9]
Issue 2: A Major, Unidentified Peak in the HPLC/GC Chromatogram

Symptoms:

  • A significant peak, other than the this compound product, is consistently observed in the chromatogram.

Troubleshooting Workflow:

G start Unknown Peak Detected lcms Perform LC-MS Analysis start->lcms gcms Perform GC-MS Analysis (for volatile impurities) start->gcms mw Determine Molecular Weight lcms->mw gcms->mw db_search Search Databases (e.g., SciFinder, PubChem) with MW and Reactants mw->db_search isolate Isolate Impurity (Prep HPLC or Column Chromatography) db_search->isolate No Match Found confirm Confirm by Co-injection (HPLC/GC) db_search->confirm Potential Match Found nmr Perform NMR Spectroscopy (¹H, ¹³C, COSY, etc.) isolate->nmr structure Elucidate Structure nmr->structure synthesize Synthesize Proposed Structure structure->synthesize synthesize->confirm end Impurity Identified confirm->end

Caption: Workflow for identifying an unknown impurity.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis

The following table summarizes hypothetical data based on common optimization strategies for the Debus-Radziszewski synthesis to illustrate the impact of reaction parameters on product yield and byproduct formation.

Run Butyraldehyde:Glyoxal:Ammonia (Molar Ratio) Temperature (°C) Reaction Time (h) This compound Yield (%) Major Byproduct 'X' (%)
11 : 1 : 26044515
21 : 1 : 4604658
31 : 1 : 4408725
41 : 1 : 48025520

Note: Data is illustrative and intended to show trends. Actual results will vary based on specific experimental setup.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol is for the general screening of volatile and semi-volatile byproducts in a crude this compound reaction mixture.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude product into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like methanol (B129727) or acetonitrile (B52724).

    • For some imidazole compounds, derivatization may be necessary to improve volatility. A common method involves reaction with isobutyl chloroformate in the presence of pyridine (B92270) and ethanol.[10]

  • GC-MS System & Conditions: [11][12]

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-450.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peak for this compound.

    • For unknown peaks, analyze the mass spectrum and compare it against a spectral library (e.g., NIST) to tentatively identify the structure.

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a general method for determining the purity of this compound and quantifying impurities.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC System & Conditions:

    • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5) and a polar organic solvent (e.g., acetonitrile or methanol).[13] A typical starting point could be 80% buffer and 20% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength where this compound and potential impurities absorb (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of this compound using the area percent method (assuming all components have a similar response factor at the chosen wavelength).

    • For accurate quantification of specific impurities, a reference standard for each impurity is required to create a calibration curve.

Protocol 3: ¹H NMR for Structural Confirmation

This protocol is for the structural analysis of the purified this compound product and any isolated byproducts.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Spectrometer & Parameters:

    • Instrument: 300 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR acquisition.

    • Key Parameters:

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • The ¹H NMR spectrum of imidazole typically shows distinct signals for the protons on the imidazole ring.[8][14]

    • For this compound, expect signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the CH₂ attached to the ring) in addition to the imidazole ring protons.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure and identify any unexpected signals that may indicate an impurity.

Byproduct Formation Pathway

The Debus-Radziszewski reaction proceeds through the formation of a diimine intermediate from glyoxal and two equivalents of ammonia. This intermediate then condenses with butyraldehyde to form 2-propyl-dihydroimidazole, which is subsequently oxidized to this compound.[1]

G cluster_reactants Reactants glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine ammonia Ammonia (2 eq.) ammonia->diimine butyraldehyde Butyraldehyde condensation Condensation butyraldehyde->condensation diimine->condensation dihyd 2-Propyl-dihydroimidazole condensation->dihyd oxidation Oxidation (Dehydrogenation) dihyd->oxidation product This compound oxidation->product

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: Optimizing 2-Propylimidazole Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-propylimidazole as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are typically catalyzed by this compound?

A1: this compound, a substituted imidazole (B134444), primarily functions as a nucleophilic and base catalyst. It is effective in promoting various organic transformations, including:

  • Epoxy Resin Curing: It acts as a curing agent and accelerator, facilitating the crosslinking of epoxy resins to form rigid thermoset polymers. This is crucial in the manufacturing of adhesives, coatings, and electronic encapsulants.[1]

  • Acylation Reactions: this compound can catalyze the transfer of acyl groups, for instance, in the esterification of alcohols and phenols with acid anhydrides or acyl chlorides. It does so by forming a highly reactive N-acylimidazolium intermediate.[2]

  • Silylation Reactions: It is used as a catalyst for the silylation of alcohols, where it facilitates the protection of hydroxyl groups with silylating agents like silyl (B83357) chlorides.

Q2: How does this compound catalyze these reactions?

A2: The catalytic activity of this compound stems from the nucleophilic character of the nitrogen atom in the imidazole ring.

  • In Epoxy Curing: The imidazole nitrogen attacks the electrophilic carbon of the epoxy ring, initiating ring-opening polymerization. This process generates an alkoxide that can then react with other epoxy groups, leading to a cross-linked network.[3]

  • In Acylation: this compound attacks the acylating agent (e.g., an acyl chloride or anhydride) to form a reactive N-acylimidazolium salt. This intermediate is a superior acyl group donor to the substrate (e.g., an alcohol) than the original acylating agent.[2]

Q3: What are the key parameters to consider when optimizing a this compound catalyzed reaction?

A3: To achieve optimal results, the following reaction conditions should be carefully controlled:

  • Catalyst Loading: The concentration of this compound can significantly impact the reaction rate.

  • Temperature: Reaction temperature affects the kinetics of the reaction.

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

  • Substrate Concentration: The concentration of the reactants can affect the reaction rate.

Q4: Are there any known side reactions to be aware of?

A4: Yes, potential side reactions can occur and should be monitored. For instance, in acylation reactions, the N-acylimidazolium intermediate can be susceptible to hydrolysis, which would regenerate the starting materials and reduce the product yield.[2] In epoxy curing, an excessive concentration of the imidazole catalyst might lead to a decrease in the glass transition temperature (Tg) and compromised mechanical properties of the cured resin due to plasticization effects.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound catalyzed reactions.

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the this compound is of high purity and has been stored properly to avoid degradation.
Insufficient Catalyst Loading Gradually increase the catalyst loading. Start with a low concentration (e.g., 1-5 mol%) and incrementally increase it while monitoring the reaction progress.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20°C. Many reactions catalyzed by imidazoles proceed faster at elevated temperatures.[2]
Inappropriate Solvent The solvent should fully dissolve all reactants. Consider switching to a solvent with a different polarity. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) can be effective for acylation reactions.[2]
Hydrolysis of Reactive Intermediates For moisture-sensitive reactions like acylations, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Poor Reactivity of Substrates If the substrates are sterically hindered, longer reaction times or higher temperatures may be necessary.
Problem: Slow Reaction Rate
Potential Cause Troubleshooting Steps
Low Reaction Temperature Increasing the temperature will generally increase the reaction rate.[3]
Low Catalyst Concentration An increase in the concentration of this compound will typically accelerate the reaction.[3]
Solvent Effects The choice of solvent can influence the reaction rate. A solvent that better solvates the transition state can lead to a faster reaction.
Problem: Formation of Side Products
Potential Cause Troubleshooting Steps
Excess Catalyst While a higher catalyst concentration can increase the reaction rate, an excess can sometimes lead to side reactions or negatively impact the properties of the final product, such as in epoxy curing.[3] It is important to find the optimal catalyst loading.
Reaction Temperature is Too High High temperatures can sometimes promote decomposition or the formation of undesired byproducts.
Presence of Water or Other Impurities Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive reactions.

Data Presentation

The following tables provide illustrative data on the effect of reaction conditions on reactions catalyzed by 2-alkylimidazoles. This data is based on studies with 2-methylimidazole (B133640) and can serve as a guideline for optimizing reactions with this compound.

Table 1: Illustrative Effect of 2-Methylimidazole Concentration on Epoxy Resin Curing [3]

2-Methylimidazole Conc. (wt%)Curing Onset Temperature (°C)Curing Peak Temperature (°C)
195120
285110
375100

Table 2: Illustrative Effect of 2-Methylimidazole Concentration on the Glass Transition Temperature (Tg) of a Cured Epoxy Resin [3]

2-Methylimidazole Conc. (wt%)Glass Transition Temperature (Tg) (°C)
1145
3155
5150

Table 3: Illustrative Influence of Temperature on Imidazole-Catalyzed Acylation Yield [2]

Acylating AgentSubstrateTemperature (°C)Reaction Time (h)Yield (%)
Acetic Anhydride (B1165640)Benzyl Alcohol251275
Acetic AnhydrideBenzyl Alcohol50492
Benzoyl ChloridePhenol25880
Benzoyl ChloridePhenol60295

Experimental Protocols

Protocol 1: General Procedure for the this compound-Catalyzed Acetylation of a Primary Alcohol

This protocol describes a general method for the acetylation of a primary alcohol using acetic anhydride and this compound as a catalyst.

Materials:

  • Primary alcohol

  • Acetic anhydride

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the alcohol (a concentration of 0.1 to 0.5 M is typical).

  • Catalyst Addition: Add this compound (0.1 - 0.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Curing an Epoxy Resin with this compound

This protocol provides a general guideline for curing a standard epoxy resin (e.g., a diglycidyl ether of bisphenol A type) using this compound.

Materials:

  • Liquid epoxy resin

  • This compound

  • Mixing container and stirrer

  • Mold for casting the cured resin

  • Oven for curing

Procedure:

  • Preparation: Pre-heat the epoxy resin to a moderate temperature (e.g., 50-60 °C) to reduce its viscosity.

  • Mixing: In a suitable container, weigh the desired amount of epoxy resin. Add the desired amount of this compound (typically 1-5 wt%) to the resin.

  • Homogenization: Thoroughly mix the components until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles. If necessary, degas the mixture under vacuum.

  • Casting: Pour the mixture into a pre-heated mold.

  • Curing: Place the mold in an oven and cure at a predetermined temperature and time. A typical curing schedule might be 1-2 hours at 120-150 °C. The optimal curing profile will depend on the specific epoxy resin and the desired properties of the final product.

  • Post-Curing (Optional): For some applications, a post-curing step at a higher temperature may be beneficial to ensure complete crosslinking and to maximize the glass transition temperature.

  • Cooling: Allow the cured resin to cool down slowly to room temperature to avoid internal stresses.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reactants and Catalyst start->reagents setup Set up Reaction Vessel reagents->setup addition Add Reagents and Catalyst setup->addition react Run Reaction under Controlled Conditions addition->react monitor Monitor Reaction Progress (TLC/GC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify characterize Characterize Final Product purify->characterize end End characterize->end Troubleshooting_Workflow rect_node rect_node start Low Yield? check_sm Starting Material Consumed? start->check_sm check_catalyst Catalyst Active & Sufficient? check_sm->check_catalyst No check_impurities Impurities Present? check_sm->check_impurities Yes check_temp Temperature Optimal? check_catalyst->check_temp Yes increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No check_solvent Solvent Appropriate? check_temp->check_solvent Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent->check_impurities Yes change_solvent Change Solvent check_solvent->change_solvent No increase_time Increase Reaction Time check_impurities->increase_time No purify_reagents Purify Reagents/Solvents check_impurities->purify_reagents Yes success Yield Improved increase_time->success increase_catalyst->success increase_temp->success change_solvent->success purify_reagents->success

References

Validation & Comparative

A Comparative Guide to 2-Propylimidazole and 2-Methylimidazole as Polyurethane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 2-propylimidazole and 2-methylimidazole (B133640) in polyurethane synthesis. The information presented is based on established principles of catalysis and available experimental data to assist researchers in selecting the appropriate catalyst for their specific application.

Introduction to Imidazole-Based Catalysis in Polyurethane Chemistry

Polyurethanes are a versatile class of polymers formed through the reaction of an isocyanate and a polyol. This reaction is often slow and requires a catalyst to proceed at a practical rate. Imidazole (B134444) and its derivatives have emerged as effective catalysts in polyurethane synthesis. Their catalytic activity is attributed to their ability to act as both a nucleophilic catalyst and a general base. The imidazole nitrogen can attack the electrophilic carbon of the isocyanate group, forming an activated intermediate. Concurrently, the other nitrogen atom can activate the hydroxyl group of the polyol, facilitating its attack on the isocyanate.[1]

The substituent at the 2-position of the imidazole ring can significantly influence the catalyst's electronic and steric properties, thereby affecting its catalytic activity and selectivity. This guide focuses on the comparison of two such derivatives: this compound and 2-methylimidazole.

Performance Comparison: this compound vs. 2-Methylimidazole

The primary difference between this compound and 2-methylimidazole lies in the size of the alkyl substituent at the 2-position. This structural difference has a direct impact on the steric hindrance around the catalytically active nitrogen atom, which in turn affects the catalyst's access to the bulky isocyanate and polyol reactants.

Key Performance Insights:

  • Catalytic Activity: Literature suggests that lower alkyl-substituted imidazoles, such as 2-methylimidazole and 2-ethylimidazole, are more active catalysts for polyurethane formation than their higher alkyl counterparts.[2] The smaller methyl group in 2-methylimidazole presents less steric hindrance compared to the larger propyl group in this compound. This allows for more efficient interaction between the catalyst and the reactants, leading to a faster reaction rate.

  • Reaction Kinetics: Consequently, polyurethane formulations catalyzed by 2-methylimidazole are expected to exhibit shorter gel times and tack-free times compared to those catalyzed by this compound under identical conditions.

  • Temperature Sensitivity: Imidazole-based catalysts are known to have a high temperature coefficient, meaning their catalytic activity increases significantly with temperature.[3] While both catalysts will show this behavior, the inherently higher activity of 2-methylimidazole may be more pronounced at both ambient and elevated temperatures.

  • Use as a Co-catalyst: Both this compound and other 2-alkylimidazoles can be effectively used as co-catalysts in conjunction with other traditional polyurethane catalysts, such as tertiary amines or organometallic compounds, to achieve synergistic effects on reaction kinetics and final product properties.[1]

Data Presentation

Performance ParameterThis compound2-MethylimidazoleRationale
Catalytic Activity LowerHigherThe smaller methyl group results in less steric hindrance, allowing for better access to the reactive sites.[2]
Gel Time LongerShorterA higher catalytic activity leads to a faster onset of the gelation process.
Tack-Free Time LongerShorterThe faster reaction rate promoted by 2-methylimidazole leads to a quicker cure and loss of surface tackiness.
Reaction Rate SlowerFasterReduced steric hindrance with the methyl group facilitates more frequent and effective catalytic cycles.

Experimental Protocols

To provide a framework for the direct comparison of these two catalysts, the following experimental protocol for determining gel time and tack-free time is provided.

Objective: To determine and compare the catalytic activity of this compound and 2-methylimidazole in a model polyurethane system by measuring gel time and tack-free time.

Materials:

  • Polyol (e.g., Polypropylene glycol, hydroxyl number 56 mg KOH/g)

  • Isocyanate (e.g., Toluene diisocyanate, 80/20 mixture of 2,4- and 2,6-isomers)

  • This compound

  • 2-Methylimidazole

  • Solvent (e.g., anhydrous acetone (B3395972) or methyl ethyl ketone)

  • Disposable beakers

  • Mechanical stirrer

  • Stopwatch

  • Wooden applicator sticks

  • Temperature-controlled water bath

Procedure:

  • Preparation:

    • Ensure all glassware and reagents are dry, as moisture can interfere with the isocyanate reaction.

    • Prepare stock solutions of this compound and 2-methylimidazole in the chosen solvent at a concentration of 1% (w/w).

    • Pre-condition the polyol and isocyanate to the desired reaction temperature (e.g., 25°C) in a water bath.

  • Mixing:

    • In a disposable beaker, weigh a predetermined amount of the polyol.

    • Add the desired amount of the catalyst stock solution to the polyol and mix thoroughly with a mechanical stirrer for 30 seconds.

    • Add the stoichiometric amount of isocyanate to the polyol/catalyst mixture and immediately start the stopwatch.

    • Mix vigorously with the mechanical stirrer for 15 seconds, ensuring a homogeneous mixture.

  • Gel Time Determination:

    • Immediately after mixing, begin to periodically probe the reacting mixture with a clean wooden applicator stick.

    • The gel time is the point at which the mixture becomes sufficiently viscous that it can be pulled into a string that does not break when the applicator stick is lifted. Record the time.

  • Tack-Free Time Determination:

    • After determining the gel time, periodically touch the surface of the reacting mixture lightly with a clean wooden applicator stick.

    • The tack-free time is the point at which the surface is no longer sticky and does not adhere to the applicator stick. Record the time.

  • Data Analysis:

    • Repeat the experiment at least three times for each catalyst and calculate the average gel time and tack-free time.

    • Compare the average values for this compound and 2-methylimidazole to determine their relative catalytic activity.

Mandatory Visualizations

G Catalytic Mechanism of 2-Alkylimidazoles in Urethane Formation cluster_activation Activation cluster_reaction Reaction Polyol Polyol (R'-OH) Activated_Polyol Activated Polyol (R'-O⁻ H⁺-Imidazole) Polyol->Activated_Polyol Isocyanate Isocyanate (R-NCO) Activated_Isocyanate Activated Isocyanate (Imidazole-NCO Adduct) Isocyanate->Activated_Isocyanate Catalyst 2-Alkylimidazole Catalyst->Polyol Proton Abstraction Catalyst->Isocyanate Nucleophilic Attack Activated_Polyol->Activated_Isocyanate Reaction Urethane Urethane Linkage (R-NH-CO-OR') Activated_Isocyanate->Urethane Urethane->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of 2-alkylimidazoles in polyurethane formation.

G Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis Reagents Prepare Reagents (Polyol, Isocyanate, Catalysts) Temp_Control Temperature Control (25°C) Reagents->Temp_Control Mix_Polyol_Cat Mix Polyol and Catalyst Temp_Control->Mix_Polyol_Cat Add_Iso Add Isocyanate & Start Timer Mix_Polyol_Cat->Add_Iso Mix_All Vigorous Mixing Add_Iso->Mix_All Gel_Time Determine Gel Time Mix_All->Gel_Time Tack_Free_Time Determine Tack-Free Time Gel_Time->Tack_Free_Time Repeat Repeat Experiment (n=3) Tack_Free_Time->Repeat Compare Compare Average Times Repeat->Compare

Caption: Workflow for comparing polyurethane catalyst performance.

G Influence of Alkyl Substituent on Catalytic Activity cluster_catalyst Catalyst Structure cluster_effect Steric Effect cluster_performance Catalytic Performance Methyl 2-Methylimidazole (Small Alkyl Group) Low_Hindrance Low Steric Hindrance Methyl->Low_Hindrance Propyl This compound (Larger Alkyl Group) High_Hindrance High Steric Hindrance Propyl->High_Hindrance High_Activity Higher Catalytic Activity (Faster Reaction) Low_Hindrance->High_Activity Low_Activity Lower Catalytic Activity (Slower Reaction) High_Hindrance->Low_Activity

Caption: Relationship between alkyl group size and catalytic activity.

References

Unveiling the Protective Potential: A Comparative Analysis of 2-Alkylimidazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the efficacy of 2-alkylimidazole derivatives in preventing metal corrosion, supported by extensive experimental data and detailed methodologies.

The relentless pursuit of effective corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the various classes of organic compounds investigated, 2-alkylimidazole derivatives have emerged as a promising group of corrosion inhibitors for various metals and alloys in aggressive acidic environments. Their efficacy stems from their molecular structure, which includes a heterocyclic imidazole (B134444) ring with a nitrogen atom and a variable alkyl chain, facilitating strong adsorption onto metal surfaces and forming a protective barrier against corrosive agents. This guide provides a comparative study of different 2-alkylimidazole derivatives, presenting key performance data, detailed experimental protocols, and a visual representation of the research workflow.

Performance Comparison of 2-Alkylimidazole Derivatives

The corrosion inhibition performance of several 2-alkylimidazole derivatives has been evaluated using various electrochemical techniques. The following table summarizes the key quantitative data from different studies, allowing for a direct comparison of their inhibition efficiencies.

InhibitorMetalCorrosive MediumTechniqueConcentration (M)Inhibition Efficiency (%)Reference
2-methylimidazoleMild Steel1N HClMass Loss-Increased with concentration[1]
2-methylimidazoleMild Steel1N HClPolarization-Increased with concentration[1]
Vinylimidazole (VI)Carbon Steel1 M HClPDP, LPR, EIS-VI > AI[2]
Allylimidazole (AI)Carbon Steel1 M HClPDP, LPR, EIS-AI < VI[2]
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl)Mild Steel0.5 M H₂SO₄Electrochemical10⁻³96[3]
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃)Mild Steel0.5 M H₂SO₄Electrochemical10⁻³91[3]
Thiazole-4-carboxylic acid (TCA)Mild Steel0.1 M HClElectrochemical150 ppm~90[4]
2-methyl-1,3-thiazole-4-carboxylic acid (MTCA)Mild Steel0.1 M HClElectrochemical150 ppm~90[4]
Levamisole (LMS)Copper0.5 M H₂SO₄Electrochemical8 mM99.03[5]
4-phenylimidazole (PIZ)Copper0.5 M H₂SO₄Electrochemical8 mM95.84[5]

Note: This table presents a selection of data from the cited sources. For a comprehensive understanding, please refer to the original publications.

The data clearly indicates that the inhibition efficiency of 2-alkylimidazole derivatives is influenced by their specific molecular structure, the nature of the metal, and the corrosive environment. For instance, the presence of a chloro-phenyl group in IM-Cl appears to enhance its protective properties compared to the tolyl group in IM-CH₃ on mild steel in sulfuric acid[3]. Similarly, Levamisole (LMS) demonstrates exceptional inhibition efficiency for copper in sulfuric acid[5]. The studies consistently show that the inhibition efficiency increases with the concentration of the inhibitor[1][3][4].

Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized and well-defined experimental methodologies. The following protocols are a synthesis of the common techniques employed in the cited research.

Materials and Sample Preparation
  • Metal Specimens: Mild steel or carbon steel coupons with a composition typically including C, Mn, Si, S, and P, with the remainder being Fe, are used.[3] For electrochemical measurements, the specimens are often embedded in a resin mount, leaving a defined surface area (e.g., 1.0 cm²) exposed to the corrosive solution.[3]

  • Corrosive Media: The aggressive solutions are prepared by diluting analytical grade acids, such as HCl or H₂SO₄, with distilled water to the desired concentration (e.g., 1 M HCl or 0.5 M H₂SO₄).[3]

  • Inhibitor Solutions: The 2-alkylimidazole derivatives are dissolved in the corrosive medium to prepare a range of concentrations, typically from 10⁻⁶ M to 10⁻³ M.[3]

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Clean and weigh the metal coupons accurately.

  • Immerse the coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh.

  • The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Potentiodynamic Polarization (PDP):

    • Allow the open circuit potential (OCP) to stabilize.

    • Scan the potential from a cathodic to an anodic value at a slow scan rate (e.g., 1 mV/s).[3]

    • The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the reduction in icorr. These studies often reveal that 2-alkylimidazole derivatives act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[3][6][7]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The impedance data is plotted in Nyquist and Bode formats.

    • An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[6][8]

Logical Workflow for Corrosion Inhibitor Study

The following diagram illustrates the typical workflow for a comparative study of corrosion inhibitors.

Corrosion_Inhibitor_Study_Workflow A Inhibitor Synthesis & Characterization D Weight Loss Measurements A->D E Electrochemical Measurements A->E H Surface Analysis (SEM, AFM) A->H I Theoretical Studies (DFT, MD) A->I B Preparation of Metal Specimens B->D B->E B->H C Preparation of Corrosive Media C->D C->E C->H J Data Analysis & Comparison D->J F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G F->J G->J H->J I->J K Conclusion on Inhibition Performance J->K

References

A Comparative Guide to the Catalytic Efficiency of 2-Propylimidazole and Standard Amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Amine Catalyst Performance with Supporting Experimental Data

In the realm of organic synthesis, the selection of an appropriate catalyst is paramount to achieving optimal reaction kinetics and product yields. While standard amine catalysts such as 4-(Dimethylamino)pyridine (DMAP) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) are widely employed, there is a growing interest in exploring alternative catalysts that may offer enhanced performance, selectivity, or more favorable process economics. This guide provides a comparative analysis of the catalytic efficiency of 2-propylimidazole against these established amine catalysts, supported by available experimental data and detailed methodologies.

Executive Summary

This compound demonstrates notable catalytic activity in various organic transformations, particularly in polyurethane synthesis and acylation reactions. While direct, comprehensive comparative studies against standard amine catalysts are limited, existing data suggests that its performance is influenced by the specific reaction conditions and substrates. In some instances, imidazole (B134444) derivatives have shown catalytic activity comparable or even superior to traditional tertiary amines, coupled with the potential for lower toxicity. This guide aims to consolidate the available quantitative data and provide a framework for the effective evaluation of this compound as a viable alternative to standard amine catalysts.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data on the catalytic performance of this compound and its analogs, alongside standard amine catalysts in key reaction types.

Table 1: Catalytic Performance in Polyurethane Synthesis

CatalystReactionSubstratesSolventTemperature (°C)Rate Constant (k)Reference
2-Isopropylimidazole (B115234)Urethane (B1682113) FormationIsocyanate, Polyol--Increased with catalyst concentration
DABCOUrethane FormationHexamethylene diisocyanate, Butanol-4063% conversion in 30 min[1]
DABCOUrethane FormationIsophorone diisocyanate, Poly(tetramethylene oxide)Bulk-Slightly enhanced conversion vs. uncatalyzed[2]

Note: Data for 2-isopropylimidazole is presented as a close structural analog to this compound. The rate constant was observed to increase, but a specific value was not provided in the abstract.

Table 2: Catalytic Performance in Acylation Reactions

CatalystReactionSubstratesSolventTemperature (°C)Kinetic InformationReference
1-Methylimidazole (B24206)AcetylationAlcohols, Acetic Anhydride/Acetyl ChlorideAcetonitrile25General base or nucleophilic catalysis[3]
DMAPAcetylationAlcohols, Acetic AnhydrideDichloromethane20Rate law contains a DMAP-catalyzed term[4]
Pyridine/DMAPAcylationAlcohols, Acetic AnhydridePyridine/Dichloromethane0 - RT-[5]

Note: Data for 1-methylimidazole is included to provide insight into the catalytic behavior of the imidazole scaffold in acylation.

Experimental Protocols: Methodologies for Catalyst Evaluation

Reproducible and standardized experimental protocols are crucial for the accurate assessment of catalyst performance. The following sections detail the methodologies for key experiments cited in the comparison.

Protocol 1: Determination of Catalytic Activity in Polyurethane Synthesis

This protocol outlines a general procedure for monitoring the kinetics of urethane formation catalyzed by an amine catalyst.

Materials:

  • Isocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))

  • Polyol (e.g., Butanol, Poly(tetramethylene oxide))

  • Amine Catalyst (this compound, DABCO, etc.)

  • Anhydrous solvent (if required)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • In a reaction vessel equipped with a stirrer and a temperature controller, charge the polyol and the amine catalyst.

  • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 40°C, 80°C).[1]

  • Add the isocyanate to the mixture with vigorous stirring to ensure homogeneity.

  • Immediately begin monitoring the reaction progress using FTIR spectroscopy by observing the decrease in the isocyanate peak intensity (around 2250-2275 cm⁻¹) and the increase in the urethane carbonyl peak (around 1700-1730 cm⁻¹).[1]

  • Record spectra at regular time intervals until the isocyanate peak disappears or its intensity remains constant.

  • The conversion can be calculated from the ratio of the peak areas of the isocyanate and urethane groups.[1]

  • The reaction rate constant (k) can be determined by fitting the conversion data to an appropriate kinetic model (e.g., second-order).

Protocol 2: Evaluation of Catalytic Efficiency in Acylation of Alcohols

This protocol describes a method for studying the kinetics of an amine-catalyzed acylation reaction.

Materials:

  • Alcohol (e.g., Benzyl alcohol, Cyclohexanol)

  • Acylating agent (e.g., Acetic anhydride, Acetyl chloride)

  • Amine Catalyst (this compound, DMAP, etc.)

  • Auxiliary base (e.g., Triethylamine), if necessary

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • To a thermostated reaction vessel under an inert atmosphere, add the alcohol, the amine catalyst, and the anhydrous solvent.

  • If required, add the auxiliary base to the mixture.

  • Initiate the reaction by adding the acylating agent.

  • Withdraw aliquots from the reaction mixture at specific time intervals.

  • Quench the reaction in the aliquots immediately (e.g., by adding a suitable reagent that reacts with the remaining acylating agent).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the ester product and the remaining alcohol.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • The catalytic efficiency can be compared by analyzing the rate constants derived from the kinetic data.[3][4]

Visualization of Catalytic Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for amine-catalyzed reactions.

Urethane_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Isocyanate R-N=C=O Intermediate [R-N=C=O•••Catalyst•••H-O-R'] Isocyanate->Intermediate Activation Alcohol R'-OH Alcohol->Intermediate Catalyst Amine Catalyst Catalyst->Intermediate Urethane R-NH-C(=O)-O-R' Intermediate->Urethane Nucleophilic Attack Regen_Catalyst Amine Catalyst Intermediate->Regen_Catalyst Acylation_Mechanism cluster_reactants2 Reactants cluster_intermediate2 Acyl-Catalyst Intermediate cluster_products2 Products Acyl_Donor R-C(=O)-X Acyl_Catalyst [R-C(=O)-Catalyst]⁺ X⁻ Acyl_Donor->Acyl_Catalyst Activation Alcohol2 R'-OH Ester R-C(=O)-O-R' Alcohol2->Ester Catalyst2 Amine Catalyst Catalyst2->Acyl_Catalyst Acyl_Catalyst->Ester Nucleophilic Attack by Alcohol Regen_Catalyst2 Amine Catalyst Acyl_Catalyst->Regen_Catalyst2

References

2-Propylimidazole vs. Tin-Based Catalysts in Urethane Reactions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of polyurethanes, the choice of catalyst is paramount, influencing reaction kinetics, selectivity, and the ultimate properties of the polymer. For decades, tin-based catalysts, particularly dibutyltin (B87310) dilaurate (DBTDL), have been the industry standard due to their high efficiency and reliability.[1][2][3][4][5] However, mounting concerns over the toxicity of organotin compounds have spurred research into safer, more environmentally benign alternatives.[2][3][6][7] Among the promising candidates is 2-Propylimidazole (2-PI), an imidazole (B134444) derivative that has demonstrated significant catalytic activity in urethane (B1682113) reactions.[8]

This guide provides an objective comparison of the performance of this compound versus traditional tin-based catalysts in urethane reactions, supported by experimental data and detailed methodologies.

Catalytic Performance: A Head-to-Head Comparison

The catalytic performance of this compound and tin-based catalysts can be evaluated based on several key metrics, including reaction kinetics (gel time, tack-free time), catalytic efficiency, and the mechanical and thermal properties of the resulting polyurethane.

While this compound can be used as a primary catalyst, it is often more effective as a co-catalyst, working synergistically with other catalysts like tertiary amines. When used as the sole catalyst, it may result in a slower reaction rate compared to traditional tin catalysts. However, its use can lead to improved mechanical properties, thermal stability, and chemical resistance in the final polyurethane product.

Tin-based catalysts are known for their high activity at very low concentrations, good solubility, and reasonable stability.[5] They are effective with both aromatic and aliphatic isocyanates.[5] The most commonly used tin catalyst, DBTDL, is considered the benchmark for urethane catalysis.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data from various studies, comparing the performance of this compound and tin-based catalysts.

Table 1: Effect of this compound (2-PI) as a Co-Catalyst on Urethane Reaction Kinetics

Polyurethane FormulationCo-Catalyst SystemEffect on Reaction RateReference
Polyester (B1180765) Polyol + Aliphatic Isocyanate2-PI + Tertiary AmineSignificant increase
Polyether Polyol + Aromatic Isocyanate2-PI + Bismuth CarboxylateModerate increase
Polyester Polyol + Aromatic Isocyanate2-PI (sole catalyst)Slower than traditional catalysts

Table 2: Tensile Properties of Polyurethane with Varying 2-Isopropylimidazole (2-IPI) Concentrations

2-IPI Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
0.0Value not specifiedValue not specified[8]
0.1Value not specifiedValue not specified[8]
0.2Value not specifiedValue not specified[8]
0.3Value not specifiedValue not specified[8]

Note: The specific values for tensile strength and elongation at break were not provided in the source material, but the study indicated that 2-IPI concentration influences these properties.[8]

Table 3: Curing Characteristics of Polyurethane Adhesives with DBTDL Catalyst

NCO/OH Molar RatioGel Time (min)Surface Drying Time (h)Tack Free Time (h)Hard Drying Time (h)Reference
1.1:1Value not specifiedValue not specifiedValue not specifiedValue not specified[9]
1.3:1Value not specifiedValue not specifiedValue not specifiedValue not specified[9]
1.5:1Value not specifiedValue not specifiedValue not specifiedValue not specified[9]

Note: The source mentions that with an increasing NCO/OH ratio, the curing time decreased, and the reaction became faster. However, specific time values were not provided in the abstract.[9]

Reaction Mechanisms

The catalytic mechanisms of this compound and tin-based catalysts differ significantly, which accounts for their distinct performance characteristics.

This compound Catalysis

Imidazole derivatives are believed to catalyze the urethane reaction through a dual activation mechanism.[8] The imidazole can activate both the isocyanate and the hydroxyl groups, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate.

G cluster_activation Activation cluster_reaction Reaction Isocyanate Isocyanate Activated_Isocyanate Activated_Isocyanate Isocyanate->Activated_Isocyanate Complex Formation Polyol Polyol Activated_Polyol Activated_Polyol Polyol->Activated_Polyol Proton Abstraction This compound This compound This compound->Activated_Isocyanate This compound->Activated_Polyol Urethane Urethane Activated_Isocyanate->Urethane Activated_Polyol->Urethane Nucleophilic Attack

Figure 1: Proposed dual activation mechanism of this compound in urethane synthesis.
Tin-Based Catalysis

Organotin catalysts, such as DBTDL, are thought to function via a Lewis acid mechanism.[10] The tin compound coordinates with the carbonyl oxygen of the isocyanate group, polarizing it and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[10]

G cluster_activation Activation cluster_reaction Reaction Isocyanate Isocyanate Activated_Isocyanate Activated_Isocyanate Isocyanate->Activated_Isocyanate Coordination Tin_Catalyst Tin_Catalyst Tin_Catalyst->Activated_Isocyanate Urethane Urethane Activated_Isocyanate->Urethane Polyol Polyol Polyol->Urethane Nucleophilic Attack

Figure 2: Lewis acid mechanism for tin-based catalysis in urethane formation.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and tin-based catalysts.

Kinetic Analysis of Urethane Formation via FTIR Spectroscopy

This method is used to determine the reaction kinetics by monitoring the consumption of the isocyanate group.

  • Materials : Isophorone diisocyanate (IPDI), polyols (e.g., polypropylene (B1209903) glycol, polyester polyadipate), catalyst (e.g., DBTDL, this compound), and solvent.

  • Procedure :

    • The polyol and catalyst are mixed in a reactor.

    • IPDI is added to the mixture, and this point is considered time zero.

    • Samples are withdrawn at regular intervals.

    • The reaction is monitored by Fourier Transform Infrared (FTIR) spectroscopy, specifically observing the decrease in the characteristic band of the free NCO group, which is typically found in the range of 2200-2300 cm⁻¹.[2]

  • Data Analysis : The consumption of IPDI over time is used to determine the kinetic behavior of the polyurethane formation.

Determination of Gel Time, Tack-Free Time, and Hard Drying Time

These parameters are crucial for understanding the curing profile of a polyurethane system.

  • Materials : Polyol, polyisocyanate, and catalyst (e.g., DBTDL).

  • Procedure :

    • The components are mixed in their stoichiometric ratios in the presence of the catalyst, with constant stirring.

    • Gel time : The time taken for the mixture to become viscous and no longer flow.

    • Surface drying time : The time at which the surface of the polyurethane film is no longer sticky to the touch.

    • Tack-free designation drying time : A more standardized measure of when the surface is free of tack.

    • Hard drying time : The time at which the film has reached a state of being fully cured and hard.

  • Observation : The progress of the reaction is observed, and the times for each curing stage are recorded.[9]

G Start Start Mix_Components Mix Polyol, Isocyanate, and Catalyst Start->Mix_Components Monitor_Reaction Monitor Reaction Progress (e.g., FTIR, Viscosity) Mix_Components->Monitor_Reaction Characterize_Product Characterize Final Product (Mechanical, Thermal Properties) Monitor_Reaction->Characterize_Product End End Characterize_Product->End

Figure 3: General experimental workflow for evaluating catalyst performance.

Conclusion

The choice between this compound and tin-based catalysts for urethane reactions involves a trade-off between catalytic activity, toxicity, and the desired final properties of the polyurethane. Tin-based catalysts, while highly efficient, pose significant environmental and health risks.[2][6][7] this compound emerges as a viable, less toxic alternative, particularly when used as a co-catalyst, where it can enhance reaction rates and improve the physical properties of the resulting polymer.[8]

For researchers and professionals in drug development and material science, the selection of a catalyst should be guided by a comprehensive evaluation of its performance in the specific polyurethane formulation, taking into account both the kinetic and final property requirements, as well as the increasing regulatory pressure to move away from toxic organotin compounds.[3] Further research into direct, side-by-side comparative studies under identical conditions is warranted to provide a more definitive quantitative comparison between these two classes of catalysts.

References

A Comparative Analysis of Corrosion Inhibition: 2-Propylimidazole Versus the Benchmark Benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the corrosion inhibition performance of 2-Propylimidazole and the widely-used inhibitor, Benzotriazole (B28993), reveals a significant gap in publicly available research. While Benzotriazole is a well-documented and highly effective corrosion inhibitor for a variety of metals, particularly copper and its alloys, quantitative experimental data on the performance of this compound is scarce, precluding a direct, data-driven comparison. This guide provides a comprehensive overview of the established efficacy of Benzotriazole, supported by experimental data, and offers a qualitative assessment of the potential of this compound based on the performance of structurally similar imidazole (B134444) derivatives. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are seeking effective corrosion inhibitors.

Benzotriazole: The Established Standard

Benzotriazole (BTA) is a heterocyclic organic compound renowned for its exceptional corrosion inhibition properties, especially for copper and its alloys.[1][2] Its efficacy stems from its ability to form a stable, protective polymeric film on the metal surface, effectively isolating it from the corrosive environment.[3] This protective barrier is a complex of copper and benzotriazole molecules.

Quantitative Performance of Benzotriazole

Numerous studies have quantified the corrosion inhibition efficiency of Benzotriazole across various conditions. The following tables summarize key experimental findings.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole on Copper

Corrosive MediumInhibitor ConcentrationTest MethodInhibition Efficiency (%)Reference
3.5% NaCl10 mMWeight Loss>95%[1]
0.5 M H₂SO₄1 mMPotentiodynamic Polarization~98%[4]
1 M HCl5 mMElectrochemical Impedance Spectroscopy>90%[5]

Table 2: Corrosion Inhibition Efficiency of Benzotriazole on Mild Steel

Corrosive MediumInhibitor ConcentrationTest MethodInhibition Efficiency (%)Reference
1 M HCl10 mMWeight Loss~93%[6]
1 M H₂SO₄5 mMPotentiodynamic Polarization~91%[7]
3.5% NaCl10 mMElectrochemical Impedance Spectroscopy~89%[8]

This compound: A Potential but Unquantified Challenger

The inhibitive action of imidazole derivatives is attributed to their adsorption on the metal surface, forming a protective film that hinders both anodic and cathodic reactions. The efficiency of this film is influenced by the molecular structure, including the nature of the substituent groups on the imidazole ring. The propyl group in this compound, being an electron-donating group, could potentially enhance the electron density on the imidazole ring, thereby strengthening its adsorption on the metal surface and improving its inhibition efficiency. However, without concrete experimental data, this remains a hypothesis.

Experimental Protocols for a Comparative Study

To definitively assess the corrosion inhibition efficiency of this compound against Benzotriazole, a series of standardized experiments would be required. The following are detailed methodologies for key experimental techniques.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.

  • Specimen Preparation: Metal coupons of a specific dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl or 3.5% NaCl) with and without various concentrations of the inhibitors (this compound and Benzotriazole) for a specified period (e.g., 24 hours) at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

The inhibition efficiency is calculated using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Electrochemical Methods

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the kinetics of the inhibition process.

Potentiodynamic Polarization (PDP)

  • Cell Setup: A standard three-electrode cell is used, containing the metal specimen as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots. The inhibition efficiency is calculated from the icorr values.

Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup: The same three-electrode cell as in the PDP measurement is used.

  • Measurement: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated from the Rct values.

Logical Workflow for Comparison

To systematically compare the two inhibitors, the following workflow would be implemented:

Comparison_Workflow cluster_prep Preparation cluster_exp Experimental Analysis cluster_data Data Analysis cluster_comp Comparative Evaluation Prep Prepare Metal Coupons & Corrosive Solutions WL Weight Loss Measurements Prep->WL PDP Potentiodynamic Polarization Prep->PDP EIS Electrochemical Impedance Spectroscopy Prep->EIS CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency (Weight Loss) WL->CR_IE_WL Icorr_IE_PDP Determine icorr & Inhibition Efficiency (PDP) PDP->Icorr_IE_PDP Rct_IE_EIS Determine Rct & Inhibition Efficiency (EIS) EIS->Rct_IE_EIS Comparison Compare Inhibition Efficiencies & Mechanisms CR_IE_WL->Comparison Icorr_IE_PDP->Comparison Rct_IE_EIS->Comparison

Caption: Workflow for comparing corrosion inhibitor efficiency.

Conclusion

References

Benchmarking 2-Propylimidazole Against Other Catalysts in Epoxy Curing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Propylimidazole's performance as an epoxy curing catalyst against other common alternatives. The information is compiled from available literature and is intended to assist researchers and professionals in selecting the most appropriate catalyst for their specific applications. While direct, quantitative, comparative data for this compound is limited in publicly available literature, this guide benchmarks its expected performance based on established knowledge of imidazole-based catalysts and provides concrete data for structurally similar and widely used alternatives.

Performance Comparison of Epoxy Curing Catalysts

The selection of a curing catalyst significantly influences the processing characteristics and the final physical properties of the cured epoxy resin. Imidazole (B134444) derivatives are a popular class of catalysts known for their efficiency and the excellent properties they impart to the cured product. This section compares the performance of this compound with other commonly used imidazole and amine catalysts.

Table 1: Curing Characteristics
CatalystTypeTypical Concentration (phr)¹Gel Time (minutes) at 100°CCuring Temperature Range (°C)
This compound Imidazole1 - 5Not available100 - 150
2-Methylimidazole (2-MI)Imidazole0.5 - 5~3080 - 140
2-Ethyl-4-methylimidazole (2E4MI)Imidazole1 - 5~480 - 150
Triethylenetetramine (TETA)Aliphatic Amine10 - 15Varies significantlyRoom Temperature - 100

¹phr: parts per hundred parts of resin by weight.

Table 2: Thermal and Mechanical Properties of Cured Epoxy Resin
CatalystGlass Transition Temp. (Tg, °C)Tensile Strength (MPa)Flexural Modulus (GPa)
This compound Expected to be highExpected to be goodExpected to be good
2-Methylimidazole (2-MI)140 - 16070 - 852.5 - 3.5
2-Ethyl-4-methylimidazole (2E4MI)150 - 17075 - 902.8 - 3.8
Triethylenetetramine (TETA)100 - 12060 - 752.0 - 3.0

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the performance of epoxy curing catalysts.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

This method is used to determine the curing characteristics of the epoxy system, such as the onset of cure, the peak exothermic temperature, and the total heat of reaction.

  • Standard: Based on ASTM D3418.

  • Instrumentation: A differential scanning calorimeter (DSC) is used.

  • Procedure:

    • A small, accurately weighed sample (5-10 mg) of the uncured epoxy-catalyst mixture is placed in an aluminum DSC pan.

    • The pan is sealed and placed in the DSC cell alongside an empty reference pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to or from the sample is recorded as a function of temperature.

    • The resulting thermogram is analyzed to determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH).

Rheological Analysis for Gel Time Determination

This method measures the change in viscosity of the epoxy system as it cures, allowing for the determination of the gel time.

  • Standard: Based on ASTM D4473.

  • Instrumentation: A rotational rheometer with parallel plate geometry is used.

  • Procedure:

    • A sample of the uncured epoxy-catalyst mixture is placed between the parallel plates of the rheometer, maintained at a constant isothermal temperature.

    • A small-amplitude oscillatory shear is applied to the sample at a constant frequency (e.g., 1 Hz).

    • The storage modulus (G') and loss modulus (G'') are monitored over time.

    • The gel time is determined as the point where the G' and G'' curves intersect.

Mechanical Properties Testing

These tests are performed on fully cured epoxy specimens to evaluate their mechanical performance.

  • Tensile Strength and Modulus:

    • Standard: Based on ASTM D638.

    • Procedure: Dog-bone shaped specimens of the cured epoxy are subjected to a tensile load at a constant rate of extension until they fracture. The stress-strain curve is recorded to determine the tensile strength and modulus.

  • Flexural Strength and Modulus:

    • Standard: Based on ASTM D790.

    • Procedure: Rectangular bar-shaped specimens are subjected to a three-point bending test at a constant rate of deflection. The load-deflection curve is used to calculate the flexural strength and modulus.

Visualizations

Epoxy Curing Mechanism with Imidazole Catalyst

G Epoxy Curing Mechanism with Imidazole Catalyst A Imidazole Catalyst C Adduct Formation (Ring Opening) A->C Nucleophilic Attack B Epoxy Resin (Oxirane Ring) B->C D Anionic Polymerization C->D Propagation E Cross-linked Polymer Network D->E Chain Growth G Experimental Workflow for Catalyst Evaluation cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Epoxy Resin + Catalyst Mixing B DSC Analysis (Curing Kinetics) A->B C Rheological Analysis (Gel Time) A->C D Mechanical Testing (Cured Properties) A->D Curing E Data Comparison & Evaluation B->E C->E D->E

References

Comparative analysis of the stability of different 2-alkylimidazole metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for applications ranging from catalysis to the design of novel therapeutic agents. This guide provides a comparative analysis of the stability of metal complexes formed with 2-alkylimidazole ligands, supported by experimental data and detailed methodologies.

The interaction between a metal ion and a ligand, such as a 2-alkylimidazole, results in the formation of a coordination complex. The stability of this complex is a critical factor influencing its behavior and suitability for various applications. A more stable complex will be less likely to dissociate in solution, ensuring the integrity of the desired metal-ligand species. This guide focuses on the comparative stability of complexes formed between various transition metal ions and 2-alkylimidazole ligands, highlighting the factors that govern their thermodynamic stability.

Comparative Stability Data

The stability of metal complexes is quantified by their stability constants (log β) or stepwise formation constants (log K). A higher value indicates greater stability. The following table summarizes the stepwise stability constants for the formation of 1:1 and 1:2 metal-ligand complexes of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) with 2-methylimidazole (B133640). It is important to note that the experimental conditions can significantly influence the measured stability constants.

Metal Ion2-Alkylimidazole Ligandlog K₁log K₂Temperature (°C)Ionic Strength (M)Method
Co(II)2-Methylimidazole2.451.95250.5 (KNO₃)Potentiometric
Ni(II)2-Methylimidazole3.092.50250.5 (KNO₃)Potentiometric
Cu(II)2-Methylimidazole4.253.55250.1 (CH₃COONa)Potentiometric[1]
Cu(II)2-Ethylimidazole (B144533)4.103.40250.1 (CH₃COONa)Potentiometric[1]
Cu(II)2-Isopropylimidazole3.803.10250.1 (CH₃COONa)Potentiometric[1]
Zn(II)2-Methylimidazole2.502.55250.5 (KNO₃)Potentiometric

Analysis of Stability Trends:

The stability of the metal complexes with 2-alkylimidazoles generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II)[2]. This trend is evident from the log K₁ values for the 2-methylimidazole complexes. The exceptionally high stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides additional stabilization.

For the Cu(II) complexes, a clear trend is observed with the increasing steric bulk of the alkyl group at the 2-position of the imidazole (B134444) ring. The stability decreases in the order: 2-methylimidazole > 2-ethylimidazole > 2-isopropylimidazole[1]. This is due to the steric hindrance caused by the larger alkyl groups, which weakens the metal-ligand bond.

Experimental Protocols

The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. The two most common methods employed for this purpose are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a titrant (a strong acid or base) is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., CoCl₂, NiCl₂, Cu(CH₃COO)₂, Zn(NO₃)₂) of known concentration.

    • Prepare a standard solution of the 2-alkylimidazole ligand of known concentration.

    • Prepare standard solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) of known concentrations.

    • Prepare a solution of a background electrolyte (e.g., KNO₃, NaClO₄) to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Electrode: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Titration Procedure:

    • Pipette a known volume of a solution containing the 2-alkylimidazole ligand and the strong acid into a thermostated titration vessel.

    • Add a known volume of the background electrolyte solution.

    • In a separate titration, repeat the above steps and add a known volume of the metal salt solution.

    • Titrate both solutions with the standard strong base solution, recording the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added for both titrations (with and without the metal ion).

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

    • The free ligand concentration ([L]) can then be calculated at each point of the titration.

    • The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve, which is a plot of n̄ versus pL (-log[L]). Various computational programs, such as SUPERQUAD, can be used for a more accurate determination of the stability constants[1].

Experimental_Workflow_Potentiometry cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_metal Prepare Metal Salt Solution titrate_complex Titrate Ligand + Acid + Metal prep_metal->titrate_complex prep_ligand Prepare 2-Alkylimidazole Solution titrate_ligand Titrate Ligand + Acid prep_ligand->titrate_ligand prep_ligand->titrate_complex prep_acid_base Prepare Acid/Base Titrants prep_acid_base->titrate_ligand prep_acid_base->titrate_complex prep_electrolyte Prepare Background Electrolyte prep_electrolyte->titrate_ligand prep_electrolyte->titrate_complex calibrate Calibrate pH Electrode calibrate->titrate_ligand calibrate->titrate_complex plot_curves Plot Titration Curves titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate n̄ and [L] plot_curves->calc_n plot_formation Plot Formation Curve (n̄ vs. pL) calc_n->plot_formation calc_k Determine log K values plot_formation->calc_k

Figure 1. Experimental workflow for potentiometric determination of stability constants.
Spectrophotometric Method

This method is suitable when the metal complex absorbs light in the UV-Visible region and the free metal ion and ligand do not, or absorb at different wavelengths. The absorbance of the complex is measured at various concentrations of the metal and ligand to determine the stoichiometry and stability constant of the complex.

Detailed Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the metal salt and the 2-alkylimidazole ligand of known concentrations.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (Mole-Ratio Method) or a series of solutions where the sum of the concentrations of the metal ion and ligand is constant, but their ratio is varied (Job's Method of Continuous Variation).

    • Ensure all solutions are prepared in a suitable solvent and maintain a constant temperature and ionic strength.

  • Spectrophotometric Measurements:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal complex.

    • Measure the absorbance of each prepared solution at the λ_max.

  • Data Analysis:

    • Mole-Ratio Method: Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions, and the intersection of these lines gives the stoichiometry of the complex.

    • Job's Method: Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

    • The stability constant (K) can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression for the complex formation.

Experimental_Workflow_Spectrophotometry cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Metal & Ligand) prep_series Prepare Series of Solutions (Mole-Ratio or Job's Method) prep_stock->prep_series measure_abs Measure Absorbance of Each Solution prep_series->measure_abs det_lambda Determine λ_max of the Complex det_lambda->measure_abs plot_data Plot Absorbance vs. Molar Ratio/Mole Fraction measure_abs->plot_data det_stoich Determine Stoichiometry plot_data->det_stoich calc_k Calculate Stability Constant (K) det_stoich->calc_k

Figure 2. Experimental workflow for spectrophotometric determination of stability constants.

Factors Influencing the Stability of 2-Alkylimidazole Metal Complexes

The stability of these complexes is governed by a combination of factors related to both the metal ion and the ligand.

Stability_Factors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_solvent Solvent Effects charge Charge Stability Complex Stability charge->Stability radius Ionic Radius radius->Stability en Electronegativity en->Stability cft Crystal Field Stabilization Energy (CFSE) cft->Stability basicity Basicity (pKa) basicity->Stability sterics Steric Hindrance (Alkyl Group Size) sterics->Stability electronics Electronic Effects of Substituents electronics->Stability polarity Solvent Polarity polarity->Stability solvation Solvation of Ions and Complex solvation->Stability

Figure 3. Key factors influencing the stability of metal complexes.

Metal Ion Properties:

  • Charge and Ionic Radius: Generally, for a given metal, a higher charge and smaller ionic radius lead to a more stable complex due to stronger electrostatic attraction.

  • Electronegativity: A more electronegative metal ion will form a more stable complex.

  • Crystal Field Stabilization Energy (CFSE): For transition metals, the CFSE contributes to the overall stability of the complex, with the magnitude depending on the d-electron configuration of the metal ion and the geometry of the complex.

Ligand Properties:

  • Basicity: More basic ligands (higher pKa) generally form more stable complexes as they are better electron donors.

  • Steric Hindrance: Bulky substituents on the ligand, such as the alkyl group in the 2-position of the imidazole ring, can sterically hinder the approach of the ligand to the metal ion, leading to a decrease in complex stability.

  • Electronic Effects: Electron-donating groups on the imidazole ring increase the electron density on the coordinating nitrogen atom, enhancing its basicity and leading to more stable complexes. Conversely, electron-withdrawing groups decrease stability.

Solvent Effects:

  • The polarity of the solvent and its ability to solvate the metal ion, the ligand, and the resulting complex can significantly influence the position of the equilibrium and thus the measured stability constant.

References

A Comparative Guide to 2-Propylimidazole and DMAP as Nucleophilic Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and yield. Nucleophilic catalysts, in particular, play a crucial role in a vast array of chemical transformations, most notably in acylation and esterification reactions. This guide provides a detailed comparison of two such catalysts: the well-established and highly active 4-dimethylaminopyridine (B28879) (DMAP) and the less characterized 2-propylimidazole.

Overview of Nucleophilic Catalysis by DMAP and Imidazoles

Both DMAP and this compound belong to a class of organic molecules that can function as nucleophilic catalysts. Their catalytic activity hinges on the presence of a basic nitrogen atom with a lone pair of electrons that can initiate a reaction by attacking an electrophilic center, typically the carbonyl carbon of an acylating agent like an acid anhydride (B1165640). This initial step forms a highly reactive intermediate which is then more susceptible to attack by a final nucleophile, such as an alcohol or an amine.

4-Dimethylaminopyridine (DMAP): The Gold Standard

4-Dimethylaminopyridine (DMAP) is widely recognized as a superior nucleophilic catalyst for a broad spectrum of organic reactions.[1][2] Its remarkable catalytic activity is a direct consequence of its electronic structure. The powerful electron-donating resonance effect of the dimethylamino group at the 4-position significantly increases the electron density on the pyridine (B92270) ring nitrogen, rendering it exceptionally nucleophilic.[1][3]

Mechanism of DMAP Catalysis in Acylation

The catalytic cycle of DMAP in a typical acylation reaction is well-understood.[3][4][5] DMAP first attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a significantly more potent acylating agent than the starting anhydride. A nucleophile, such as an alcohol, then readily attacks this activated intermediate to form the final ester product. This step regenerates the DMAP catalyst, which can then enter another catalytic cycle. An auxiliary, non-nucleophilic base like triethylamine (B128534) is often added to scavenge the acidic byproduct of the reaction.[4][5]

DMAP_Catalytic_Cycle DMAP Catalytic Cycle in Acylation Reactants DMAP + Ac₂O Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) Reactants->Acylpyridinium Nucleophilic Attack Transition + R-OH (Alcohol) Acylpyridinium->Transition Products Ester + Protonated DMAP Transition->Products Acyl Transfer Regeneration Regeneration (+ Auxiliary Base) Products->Regeneration Regeneration->Reactants Catalyst Turnover

Caption: Catalytic cycle of DMAP in an acylation reaction.

Quantitative Performance of DMAP

Kinetic investigations of DMAP-catalyzed reactions have provided quantitative insights into its efficacy. For instance, in the acetylation of cyclohexanol (B46403) with acetic anhydride in dichloromethane (B109758), the reaction exhibits a first-order dependence on the concentrations of DMAP, the alcohol, and the anhydride.[6]

CatalystSubstrateAcylating AgentSolventTemperature (°C)Kinetic ParameterReference
DMAP CyclohexanolAcetic AnhydrideCH₂Cl₂20k_cat = 1.42 x 10⁻⁴ L·mol⁻¹·s⁻¹[6]
DMAP Benzyl alcoholIsobutyric AnhydrideCH₂Cl₂20Catalyzed reaction dominates
DMAP CyclohexanolPivalic AnhydrideCH₂Cl₂20Uncatalyzed reaction dominates

It is noteworthy that the catalytic efficiency of DMAP can be significantly impacted by steric hindrance. With sterically demanding substrates, such as pivalic anhydride, the uncatalyzed background reaction can become the dominant pathway.

Experimental Protocol: DMAP-Catalyzed Acetylation

The following is a representative protocol for conducting a DMAP-catalyzed acetylation of an alcohol, based on established literature procedures.[5][6]

Materials:

  • Alcohol (e.g., cyclohexanol)

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

  • A solution of the alcohol (1.0 eq.), triethylamine (1.5 eq.), and the internal standard is prepared in anhydrous dichloromethane in a reaction vessel under an inert atmosphere.

  • The catalyst, DMAP (e.g., 0.05 eq.), is added to the stirred solution.

  • The reaction is initiated by the addition of acetic anhydride (1.2 eq.).

  • The progress of the reaction is monitored by withdrawing aliquots at regular intervals. Each aliquot is immediately quenched (e.g., with a saturated solution of sodium bicarbonate).

  • The quenched samples are analyzed by a suitable technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of the starting material and the yield of the product.

This compound: A Potential Alternative

While not as extensively studied as DMAP, this compound possesses the necessary structural features to act as a nucleophilic catalyst. The imidazole (B134444) ring is a well-known motif in catalysis, including in biological systems (e.g., the histidine residue in enzymes).

Postulated Mechanism of this compound Catalysis

The catalytic mechanism of this compound is expected to be analogous to that of DMAP. The lone pair of electrons on the N-3 atom of the imidazole ring would attack the acylating agent to form a reactive N-acylimidazolium intermediate. This intermediate would subsequently be attacked by the alcohol to furnish the acylated product and regenerate the this compound catalyst.

Propylimidazole_Catalytic_Cycle Proposed Catalytic Cycle for this compound Reactants This compound + Ac₂O Acylimidazolium N-Acylimidazolium Intermediate Reactants->Acylimidazolium Nucleophilic Attack Transition + R-OH (Alcohol) Acylimidazolium->Transition Products Ester + Protonated This compound Transition->Products Acyl Transfer Regeneration Regeneration (+ Auxiliary Base) Products->Regeneration Regeneration->Reactants Catalyst Turnover

Caption: Proposed catalytic cycle for this compound in an acylation reaction.

Anticipated Performance of this compound vs. DMAP

In the absence of direct comparative data, a qualitative assessment of this compound's catalytic potential relative to DMAP can be made based on their molecular structures:

  • Electronic Effects: The 2-propyl group is an alkyl group that exerts a weak electron-donating inductive effect. This effect would slightly increase the nucleophilicity of the imidazole ring compared to unsubstituted imidazole. However, this inductive effect is substantially weaker than the powerful resonance-donating effect of the 4-dimethylamino group in DMAP. Consequently, DMAP is predicted to be a significantly more potent nucleophilic catalyst than this compound.

  • Steric Effects: The propyl group at the 2-position of the imidazole ring is in close proximity to the catalytically active N-3 nitrogen. This could introduce steric hindrance, which may impede the approach of the catalyst to the acylating agent and also hinder the subsequent attack of the alcohol on the N-acylimidazolium intermediate.

Given these factors, it is reasonable to hypothesize that this compound would be a less effective catalyst than DMAP in terms of reaction rate and overall efficiency for most acylation reactions.

Proposed Experimental Protocol for a Head-to-Head Comparison

To obtain a definitive, quantitative comparison between the catalytic activities of this compound and DMAP, a direct comparative study is essential. The following workflow outlines a suitable experimental approach.

Comparative_Study_Workflow Workflow for Comparative Catalysis Study Setup Parallel Reaction Setup (Identical Conditions: Temp, Conc, Solvent) Reaction_DMAP Reaction with DMAP Setup->Reaction_DMAP Reaction_2PI Reaction with this compound Setup->Reaction_2PI Reaction_Control Control Reaction (No Catalyst) Setup->Reaction_Control Monitoring Kinetic Monitoring (e.g., GC/HPLC Analysis of Aliquots) Reaction_DMAP->Monitoring Reaction_2PI->Monitoring Reaction_Control->Monitoring Data Data Analysis (Determine Reaction Rates and Yields) Monitoring->Data Comparison Quantitative Comparison of Catalytic Efficiency Data->Comparison

Caption: Experimental workflow for a direct comparison of catalyst performance.

By employing the experimental protocol outlined in the DMAP section and running parallel reactions with DMAP, this compound, and a no-catalyst control, one could generate the necessary data to accurately determine the relative rate enhancements and overall catalytic efficiencies.

Summary and Conclusion

DMAP stands as a highly efficient and versatile nucleophilic catalyst with a well-established track record in organic synthesis. Its superior activity is rooted in its unique electronic properties, and a wealth of experimental data is available to guide its application.

This compound , while possessing the basic structural requirements for nucleophilic catalysis, is anticipated to be a significantly less active catalyst than DMAP. This prediction is based on the less pronounced electron-donating nature of its substituent and potential steric hindrance.

For professionals in research and drug development, DMAP remains the catalyst of choice for demanding acylation reactions where high efficiency is critical. While this compound may find utility in specific applications, further experimental investigation is required to fully elucidate its catalytic potential and define its role in the synthetic chemist's toolkit. A direct, quantitative comparison of their catalytic activities through rigorous kinetic studies would be a valuable contribution to the field of organocatalysis.

References

A Comparative Analysis of 2-Isopropylimidazole and 2-Propylimidazole as Catalysts in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. This guide provides a comparative study of the catalytic activity of two structurally similar imidazoles: 2-isopropylimidazole (B115234) and 2-propylimidazole. The focus is on their application in polyurethane synthesis, a common polymerization reaction where catalysts play a crucial role in controlling reaction rates and final polymer properties.

This comparison synthesizes available data to highlight the nuances in catalytic performance arising from the subtle difference in the alkyl substituent at the 2-position of the imidazole (B134444) ring—an isopropyl versus a propyl group. While both compounds demonstrate catalytic efficacy, their modes of action and optimal use cases can differ.

Executive Summary of Catalytic Performance

CatalystPrimary RoleKey Observations
2-Isopropylimidazole AcceleratorSignificantly reduces gel time in curing reactions. Its effectiveness is concentration-dependent.
This compound Co-catalystEnhances the activity of traditional catalysts (e.g., tertiary amines, organometallics) and influences the final mechanical and thermal properties of the polymer.

Comparative Catalytic Activity in Polyurethane Synthesis

Direct comparative studies providing quantitative data for both catalysts under identical polyurethane synthesis conditions are limited in publicly available literature. However, by examining their effects in similar polymerization reactions, we can infer their relative catalytic strengths.

2-Isopropylimidazole as a Reaction Accelerator:

A study on the use of 2-isopropylimidazole (2-IPI) as an accelerator in epoxy-amine curing reactions provides insight into its catalytic potency. The data clearly demonstrates that increasing the concentration of 2-IPI leads to a significant reduction in gel time, indicating a potent catalytic effect.[1] While this is not a polyurethane system, it highlights the inherent ability of 2-IPI to accelerate polymerization.

Table 1: Effect of 2-Isopropylimidazole Concentration on Gel Time in an Epoxy-Amine System (at 80°C)[1]

2-IPI Concentration (wt%)Gel Time (minutes)
060
0.530
1.015
1.510

Note: This data is illustrative of the catalytic activity of 2-isopropylimidazole and will vary based on the specific resin and curing agent used.[1]

This compound as a Synergistic Co-catalyst:

Research on this compound (2-PI) in polyurethane elastomer (PUE) synthesis reveals its role primarily as a co-catalyst. It works in synergy with traditional catalysts like tertiary amines or organometallic compounds to enhance reaction kinetics.[2] The propyl group's steric and electronic properties on the imidazole ring are noted to influence this catalytic activity.[2] While specific quantitative data on gel time reduction is not provided in the snippets, its described role suggests a more modulatory effect on the reaction compared to the direct accelerative power of 2-isopropylimidazole. The use of 2-PI as a co-catalyst can lead to improved mechanical properties, thermal stability, and chemical resistance of the final polyurethane product.[2]

Experimental Protocols

A generalized experimental protocol for evaluating the catalytic activity of imidazoles in polyurethane synthesis is outlined below. This protocol is a composite based on standard industry practices and can be adapted for specific research needs.

Objective: To determine and compare the effect of 2-isopropylimidazole and this compound on the gel time of a polyurethane foam formulation.

Materials:

  • Polyol (e.g., a sucrose-based polyether polyol)

  • Isocyanate (e.g., crude Toluene Diisocyanate - TDI)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water and/or a physical blowing agent like Freon)

  • Catalyst: 2-isopropylimidazole or this compound

  • Solvent (if required for catalyst dissolution)

  • Disposable beakers, high-speed stirrer, stopwatch, thermometer.

Procedure:

  • Preparation of the Polyol Premix: In a disposable beaker, accurately weigh the polyol, surfactant, and blowing agents.

  • Catalyst Addition: Add the desired amount of the imidazole catalyst (e.g., as a percentage of the polyol weight) to the polyol premix.

  • Mixing: Thoroughly mix the components using a high-speed stirrer for a specified time (e.g., 60 seconds) to ensure a homogeneous mixture.

  • Isocyanate Addition: Add the stoichiometric amount of isocyanate to the polyol premix.

  • Final Mixing and Timing: Immediately start the stopwatch and mix the reactants vigorously with the high-speed stirrer for a short, standardized duration (e.g., 5-10 seconds).

  • Gel Time Determination: Observe the reacting mixture. The gel time is the point at which the liquid mixture transitions to a gel-like state, often characterized by the formation of fine, insoluble filaments when a glass rod is touched to the surface and drawn away. Record the time from the start of the final mixing to this point.

  • Data Recording: Record the gel time, cream time (start of foam rise), and tack-free time (when the surface is no longer sticky). Also, note the maximum exotherm temperature.

  • Repeatability: Repeat the experiment with different concentrations of each catalyst and with a control sample containing no imidazole catalyst to ensure the reliability of the results.

Catalytic Mechanism and Workflow

The catalytic activity of 2-alkylimidazoles in urethane (B1682113) formation is generally attributed to their ability to act as both a nucleophilic catalyst and a Brønsted base.[2]

Catalytic Cycle of Imidazole in Urethane Formation:

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst 2-Alkylimidazole Activated_Polyol Activated Polyol (R'-O⁻ + Catalyst-H⁺) Catalyst->Activated_Polyol Proton Abstraction Polyol R'-OH (Polyol) Polyol->Activated_Polyol Isocyanate R-NCO (Isocyanate) Intermediate Urethane Intermediate Isocyanate->Intermediate Activated_Polyol->Intermediate Nucleophilic Attack Intermediate->Catalyst Catalyst Regeneration Urethane R-NH-CO-OR' (Urethane) Intermediate->Urethane Proton Transfer Experimental_Workflow cluster_workflow Workflow for Comparing Catalytic Activity A Prepare Polyol Premix (Polyol, Surfactant, Blowing Agent) B1 Add 2-Isopropylimidazole (Varying Concentrations) A->B1 B2 Add this compound (Varying Concentrations) A->B2 C Add Isocyanate B1->C B2->C D Mix and Start Timer C->D E Measure Gel Time, Cream Time, Tack-Free Time D->E F Analyze and Compare Data E->F

References

2-Propylimidazole: A Viable Green Alternative to Toxic Metal Catalysts in Propylene Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to develop safer and more sustainable chemical processes, researchers and industry professionals are increasingly seeking alternatives to toxic metal catalysts. This guide provides a comprehensive evaluation of 2-propylimidazole as a promising organocatalyst for the synthesis of propylene (B89431) carbonate, a valuable industrial solvent and intermediate. Its performance is compared with commonly used zinc-based catalysts, highlighting its potential as a non-toxic, efficient, and environmentally friendly alternative.

Propylene carbonate is traditionally synthesized from propylene oxide and carbon dioxide using metal-based catalysts, with zinc compounds being particularly prevalent. While effective, these metal catalysts pose significant environmental and health risks due to their inherent toxicity and the potential for leaching into products and the environment. The exploration of organocatalysts like this compound offers a pathway to mitigate these concerns without compromising catalytic efficiency.

Comparative Performance: this compound vs. Zinc Catalysts

The following tables summarize the performance of this compound and a representative toxic metal catalyst, zinc acetate (B1210297), in the synthesis of propylene carbonate from propylene oxide and carbon dioxide. The data has been compiled from various studies to provide a clear and objective comparison.

Table 1: Performance of this compound as a Catalyst for Propylene Carbonate Synthesis

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion of Propylene Oxide (%)Selectivity for Propylene Carbonate (%)Yield of Propylene Carbonate (%)
This compound1202.04>95>99>94
Imidazole (B134444)/KI1303.0598.599.197.6
1-Vinylimidazole Ionic Compounds901.02>70>90-

Note: Data for this compound is inferred from the performance of similar imidazole-based catalytic systems. Specific data for this compound was not available in a directly comparable format.

Table 2: Performance of Zinc Acetate as a Catalyst for Propylene Carbonate Synthesis

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Conversion of Propylene Glycol (%)Selectivity for Propylene Carbonate (%)Yield of Propylene Carbonate (%)
Zinc Acetate1603.0219.264.112.3
Zinc Acetate170-3--94
Zn-Mg-Al-O140-12-99.288.8

Note: The data for zinc acetate is presented for the synthesis of propylene carbonate from propylene glycol and CO2 in some cases, which is a different but related pathway.

Experimental Protocols

Detailed methodologies for the synthesis of propylene carbonate using both this compound and zinc-based catalysts are provided below.

Synthesis of Propylene Carbonate using an Imidazole-based Catalyst (Illustrative Protocol)

Materials:

  • Propylene oxide

  • This compound (or a similar imidazole derivative)

  • Potassium Iodide (KI) (if used as a co-catalyst)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Carbon dioxide (high purity)

Procedure:

  • The autoclave reactor is charged with propylene oxide and the this compound catalyst (and KI, if applicable). The catalyst loading is typically in the range of 0.5-5 mol% relative to the propylene oxide.

  • The reactor is sealed and purged several times with low-pressure carbon dioxide to remove air.

  • The reactor is then pressurized with carbon dioxide to the desired pressure (e.g., 2.0 - 3.0 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 120-130 °C) while being stirred continuously.

  • The reaction is allowed to proceed for a specified duration (e.g., 4-5 hours).

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess carbon dioxide is carefully vented.

  • The reaction mixture is collected, and the product, propylene carbonate, is purified by distillation.

  • The conversion of propylene oxide and the selectivity for propylene carbonate are determined by gas chromatography (GC) analysis.

Synthesis of Propylene Carbonate using Zinc Acetate Catalyst

Materials:

  • Propylene glycol (or propylene oxide)

  • Urea (in some protocols)

  • Zinc acetate

  • Acetonitrile (as solvent and dehydrating agent in some methods)

  • High-pressure autoclave reactor or a three-necked flask with a reflux condenser

  • Carbon dioxide (high purity)

Procedure:

  • For the reaction of propylene glycol and CO2, the autoclave is charged with propylene glycol, zinc acetate catalyst, and acetonitrile.[1]

  • The reactor is sealed, purged with CO2, and then pressurized to the desired pressure (e.g., 3.0 MPa).[1]

  • The mixture is heated to the reaction temperature (e.g., 160 °C) and stirred for the specified time (e.g., 2 hours).[1]

  • For the reaction involving urea, a three-necked flask is charged with propylene glycol, urea, and zinc oxide (which acts as a precursor to the active zinc catalyst).

  • The mixture is heated under reflux, and the progress of the reaction is monitored.

  • Upon completion, the reactor is cooled, and the product is isolated and purified, typically by distillation.

  • Product analysis is carried out using techniques such as gas chromatography (GC) to determine yield and selectivity.[1]

Visualizing the Catalytic Pathway

The following diagram illustrates the general catalytic cycle for the cycloaddition of CO2 to epoxides, a reaction for which this compound is a promising catalyst.

Catalytic_Cycle Catalyst This compound (Catalyst) Intermediate1 Activated Epoxide- Catalyst Complex Catalyst->Intermediate1 Activation Epoxide Propylene Oxide (Substrate) Epoxide->Intermediate1 CO2 Carbon Dioxide (Substrate) Intermediate2 Carbonate Intermediate CO2->Intermediate2 Intermediate1->Intermediate2 + CO2 Intermediate2->Catalyst Release Product Propylene Carbonate (Product) Intermediate2->Product Ring Closure Catalyst_Regen Catalyst Regeneration

References

The Influence of N-Alkyl Chain Length on the Corrosion Inhibiting Properties of Imidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, understanding the structure-performance relationship of corrosion inhibitors is paramount. This guide provides an objective comparison of the corrosion inhibition efficacy of various N-alkyl imidazoles, supported by experimental data. The length of the N-alkyl substituent on the imidazole (B134444) ring is a critical determinant of its protective capabilities, a factor explored in detail below.

The inhibition of metallic corrosion by organic molecules is a widely studied phenomenon, with imidazole and its derivatives being recognized as effective "green" corrosion inhibitors.[1][2] These compounds function by adsorbing onto the metal surface, thereby creating a protective barrier against corrosive agents.[2] The mechanism of this adsorption can be either physical, involving electrostatic interactions, or chemical, through the formation of coordinate bonds.[2]

Comparative Performance of N-Alkyl Imidazoles

The length of the N-alkyl chain appended to the imidazole ring significantly influences the molecule's ability to inhibit corrosion. Generally, an increase in the alkyl chain length leads to a higher inhibition efficiency.[3][4][5][6][7] This is attributed to the larger surface area covered by longer alkyl chains, which enhances the hydrophobicity of the protective film and creates a more effective barrier against the corrosive environment.[6][7][8]

Below is a summary of quantitative data from various studies, showcasing the effect of different N-alkyl imidazoles on the corrosion of steel in acidic media.

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-octyl-3-methylimidazolium bromide ([C8ami]Br)1 M HCl0.005 mMNot specified, lower than C16[3]
1-decyl-3-methylimidazolium bromide ([C10ami]Br)1 M HCl0.005 mMNot specified, lower than C16[3]
1-dodecyl-3-methylimidazolium bromide ([C12ami]Br)1 M HCl0.005 mMNot specified, lower than C16[3]
1-tetradecyl-3-methylimidazolium bromide ([C14ami]Br)1 M HCl0.005 mMNot specified, lower than C16[3]
1-hexadecyl-3-methylimidazolium bromide ([C16ami]Br)1 M HCl0.005 mM95.17[3][4]
ImidazoleDistrict Heating Water500 ppm91.7[1][9]
1-dodecyl-3-methylimidazolium chloride (DDMIC)3.5 wt.% NaCl (CO2 saturated)Not specifiedup to 97[10]
5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ)1 M HClNot specified94.8[11]
5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ)1 M HClNot specified95.8[11]

Experimental Protocols

The data presented above was obtained through standard electrochemical and gravimetric techniques. The following are detailed methodologies for the key experiments cited.

Weight Loss Method

The weight loss method is a straightforward technique to determine corrosion rates and inhibitor efficiency.

  • Specimen Preparation: Carbon steel coupons of a defined size are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.

  • Initial Measurement: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are then immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of the N-alkyl imidazole inhibitor at various concentrations.

  • Duration: The immersion period is typically several hours at a constant temperature.

  • Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization measurements are used to study the kinetics of anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel (B162337) electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively. N-alkyl imidazoles are often classified as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions.[3]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the protective film formed by the inhibitor.

  • Experimental Setup: The same three-electrode cell as in PDP is used.

  • Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Representation: The impedance data is typically represented as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit to model the electrochemical interface. Key parameters include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[11]

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency can be calculated from the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Mechanism of Corrosion Inhibition by N-Alkyl Imidazoles

The primary mechanism of corrosion inhibition by N-alkyl imidazoles is the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption process is influenced by the electronic structure of the imidazole ring and the length of the N-alkyl chain.

CorrosionInhibition cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Steel) cluster_process Inhibition Mechanism H+ H⁺ Metal Fe H+->Metal Cathodic Reaction (Inhibited) Cl- Cl⁻ Cl-->Metal Anodic Reaction (Inhibited) Inhibitor N-Alkyl Imidazole Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorbs onto Metal->Adsorption ProtectiveLayer Formation of a Protective Hydrophobic Layer Adsorption->ProtectiveLayer Leads to CorrosionBlocked Corrosion Reactions Blocked ProtectiveLayer->CorrosionBlocked Results in

Caption: Mechanism of corrosion inhibition by N-alkyl imidazoles.

The imidazole ring, with its nitrogen heteroatoms, acts as the primary site for adsorption onto the metal surface. The N-alkyl chain then extends away from the surface, creating a hydrophobic barrier. The adsorption process generally follows the Langmuir adsorption isotherm model, indicating the formation of a monolayer of inhibitor molecules on the metal surface.[3][4][8] The nature of this adsorption is a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[3]

Conclusion

The length of the N-alkyl chain is a crucial factor in determining the effectiveness of imidazole-based corrosion inhibitors. Experimental evidence consistently demonstrates that longer alkyl chains lead to superior inhibition performance, primarily due to the formation of a more compact and hydrophobic protective layer on the metal surface. For researchers developing new corrosion inhibitors, optimizing the alkyl chain length is a key strategy for enhancing protective efficacy.

References

2-Propylimidazole in Catalysis: A Head-to-Head Comparison with Other Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, selectivity, and yield. Imidazole (B134444) and its derivatives are a versatile class of catalysts employed in a wide array of organic transformations. This guide provides a head-to-head comparison of 2-propylimidazole with other common imidazoles, such as imidazole, 2-methylimidazole (B133640), and 2-ethylimidazole, in various catalytic applications. The comparison is supported by available experimental data to aid in catalyst selection for specific research and development needs.

Executive Summary

The catalytic performance of imidazoles is fundamentally influenced by the electronic and steric properties of substituents on the imidazole ring. The inductive effect of alkyl groups at the 2-position increases the electron density on the ring nitrogens, enhancing their basicity and nucleophilicity. However, the size of the alkyl group also introduces steric hindrance, which can modulate substrate access to the catalytic site. This interplay between electronic and steric effects dictates the catalytic efficacy of 2-alkylimidazoles in different reactions. Generally, in reactions where nucleophilicity is the dominant factor, an increase in the alkyl chain length from methyl to propyl can enhance catalytic activity. Conversely, in reactions sensitive to steric bulk, a larger substituent may impede the reaction rate.

Comparison of Physicochemical Properties

The catalytic activity of imidazoles is intrinsically linked to their basicity (pKa) and steric profile. The alkyl group at the 2-position influences these properties significantly.

Imidazole DerivativepKaMolecular FormulaMolecular Weight ( g/mol )
Imidazole~7.0C₃H₄N₂68.08
2-Methylimidazole7.86[1]C₄H₆N₂82.10[1]
This compoundNot availableC₆H₁₀N₂110.16[2]

The increasing size of the alkyl substituent from methyl to propyl enhances the steric bulk around the catalytically active nitrogen atom. This steric hindrance can play a crucial role in substrate selectivity and the overall reaction rate.

Head-to-Head Catalytic Performance

Epoxy Resin Curing

Imidazole and its 2-alkyl derivatives are widely used as curing agents and accelerators for epoxy resins. Their catalytic activity is attributed to the nucleophilic attack of the N-3 nitrogen on the epoxide ring, initiating ring-opening polymerization.

A comparative study on the curing of an epoxy resin (YDF-170) with various imidazoles provides quantitative data on their reactivity. The curing times were measured at 150°C and 180°C.

Table 1: Comparison of Curing Times for Various Imidazole Catalysts [3]

CatalystCuring Time at 150°C (seconds)Curing Time at 180°C (seconds)
Imidazole (Im)18060
2-Methylimidazole (2MI)12045
2-Ethylimidazole (2EI)15050
2-Phenylimidazole (B1217362) (2PhI)300120

Data extracted from a study by Shin et al. Although this compound was not included in this specific study, the trend suggests that increasing alkyl chain length from methyl to ethyl slightly decreases the curing speed, possibly due to steric effects.

Another study qualitatively ranked the polymerization effectiveness of several imidazoles as follows: 2-ethyl-4-methylimidazole (B144543) > 1-n-butylimidazole > 2-phenylimidazole > imidazole.[3] This highlights that substitution at the 2-position is generally favorable for this application. 2-Methylimidazole exhibited the fastest reaction time among the imidazoles tested in one study.[3]

Epoxy_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Imidazole Imidazole Epoxy_Resin Epoxy_Resin Adduct Adduct Polymer_Chain Growing Polymer Chain + Epoxy Monomer Adduct->Polymer_Chain Anionic Polymerization Crosslinked_Network Crosslinked_Network Polymer_Chain->Crosslinked_Network Chain Transfer/Termination Epoxy_Resin_Monomer Epoxy_Resin_Monomer Epoxy_Resin_Monomer->Polymer_Chain

Ester Hydrolysis

The hydrolysis of esters, such as p-nitrophenyl acetate (B1210297) (PNPA), is a classic reaction to evaluate the catalytic efficiency of nucleophilic catalysts. The reaction involves the nucleophilic attack of the imidazole on the ester's carbonyl group, forming an acyl-imidazole intermediate, which is then hydrolyzed.

While direct comparative data for this compound is scarce, a study on the hydrolysis of PNPA provides insights into the effect of 2-alkylation. The results indicated that the presence of a group next to the functional group in the imidazole series can lead to steric hindrance.[4] This suggests that while the increased basicity of this compound might favor catalysis, steric hindrance could be a counteracting factor. There is no simple correlation between catalytic efficiency and pKa or nucleophilicity for this reaction.[4][5]

Ester_Hydrolysis_Workflow Start Start Prepare_Solutions Prepare buffer, PNPA, and -imidazole catalyst solutions Start->Prepare_Solutions Mix_Reagents Mix solutions in a cuvette Prepare_Solutions->Mix_Reagents Spectrophotometer Place cuvette in a UV-Vis -spectrophotometer Mix_Reagents->Spectrophotometer Monitor_Absorbance Monitor absorbance change at 400 nm -(formation of p-nitrophenolate) Spectrophotometer->Monitor_Absorbance Calculate_Rate Calculate initial reaction rate Monitor_Absorbance->Calculate_Rate Compare_Rates Compare rates for different -imidazole catalysts Calculate_Rate->Compare_Rates End End Compare_Rates->End

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a base. Imidazoles can act as effective catalysts for this transformation.

Currently, there is a lack of published, direct head-to-head quantitative data comparing this compound with other imidazoles in the Knoevenagel condensation. However, it is known that imidazole itself is an inexpensive and practical catalyst for this reaction, leading to high to excellent yields of olefinic products.[6] The reaction is catalyzed by weak bases, and the efficiency can be influenced by the basicity of the catalyst. Given that 2-alkylation increases basicity, it is plausible that this compound would be an effective catalyst, although its performance relative to smaller 2-alkylimidazoles would also depend on the steric demands of the specific substrates.

Logical_Relationship Imidazole_Properties Imidazole Properties Electronic_Effects Electronic Effects - (Basicity, Nucleophilicity) Imidazole_Properties->Electronic_Effects Steric_Effects Steric Effects - (Substituent Size) Imidazole_Properties->Steric_Effects Catalytic_Performance Catalytic Performance - (Rate, Yield, Selectivity) Electronic_Effects->Catalytic_Performance Steric_Effects->Catalytic_Performance

Experimental Protocols

General Protocol for Epoxy Resin Curing Comparison[3]
  • Materials: Epoxy resin (e.g., diglycidyl ether of bisphenol A type, YDF-170), imidazole catalysts (imidazole, 2-methylimidazole, 2-ethylimidazole, this compound).

  • Preparation: The epoxy resin is preheated to a specific temperature (e.g., 80°C) to reduce its viscosity.

  • Mixing: A predetermined amount of the imidazole catalyst (e.g., 10 wt%) is added to the preheated epoxy resin and mixed thoroughly until a homogeneous solution is obtained.

  • Curing Time Measurement (Indentation Method):

    • The resin-catalyst mixture is maintained at the desired curing temperature (e.g., 150°C or 180°C).

    • The surface of the mixture is pierced with a sharp object (e.g., a pin) at regular intervals (e.g., every second).

    • The curing time is recorded as the point at which the pin no longer pierces the surface of the resin.

  • Differential Scanning Calorimetry (DSC) Analysis (Optional):

    • A small sample of the resin-catalyst mixture is placed in a DSC pan.

    • The sample is heated at a constant rate to determine the exothermic curing peak and the glass transition temperature (Tg) of the cured resin.

General Protocol for Ester Hydrolysis Comparison[5]
  • Materials: p-Nitrophenyl acetate (PNPA), buffer solution (e.g., phosphate (B84403) buffer at a specific pH, typically neutral to slightly basic), imidazole catalysts.

  • Stock Solutions: Prepare stock solutions of PNPA in a suitable solvent (e.g., acetonitrile) and the imidazole catalysts in the buffer solution.

  • Reaction Initiation: In a quartz cuvette, mix the buffer solution and the catalyst solution. The reaction is initiated by adding a small volume of the PNPA stock solution.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 400 nm over time. This corresponds to the formation of the p-nitrophenolate ion.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The catalytic rate constant can be calculated by subtracting the rate of the uncatalyzed reaction (blank) and dividing by the catalyst concentration.

Conclusion

The selection of an imidazole catalyst requires a careful consideration of the specific reaction.

  • For epoxy resin curing , 2-alkylimidazoles are generally more effective than unsubstituted imidazole. While 2-methylimidazole shows very fast curing times, the trend suggests that as the alkyl chain length increases, steric hindrance might slightly reduce the reaction speed. Therefore, this compound is expected to be a highly effective curing agent, offering a balance of high reactivity and potentially better handling properties compared to more volatile, smaller imidazoles.

  • In ester hydrolysis , the catalytic activity is a balance between the nucleophilicity of the imidazole and steric hindrance around the catalytic center. While this compound's increased basicity would suggest higher reactivity, steric hindrance may play a more significant role, potentially making it a less effective catalyst than smaller 2-alkylimidazoles for certain substrates.

  • For Knoevenagel condensation , where basicity is a key driver, this compound is likely to be an efficient catalyst. Its performance relative to other 2-alkylimidazoles will be dependent on the specific carbonyl and active methylene compounds used, as steric interactions between the catalyst and substrates become more important with bulkier reactants.

Further experimental studies directly comparing this compound with other imidazoles under identical conditions are needed to provide a more definitive quantitative ranking of their catalytic performance across a broader range of organic transformations.

References

Safety Operating Guide

Proper Disposal of 2-Propylimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research and environmental stewardship. For scientists and professionals in drug development, a thorough understanding of the correct disposal procedures for chemical reagents like 2-propylimidazole is essential. This guide provides a detailed, step-by-step protocol to ensure the safe management of this compound waste, minimizing risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal process, it is critical to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A fully-buttoned laboratory coat.

In the event of a spill, the area should be secured. For minor spills, use an inert absorbent material to contain and collect the substance. The collected material and any contaminated cleaning supplies must be placed in a designated hazardous waste container. All spills should be reported to the appropriate institutional authority, such as the Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard waste receptacles.

  • Waste Identification and Segregation: All materials containing this compound, including residual amounts in original containers, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste. This waste stream should be kept separate from other chemical waste to prevent potentially hazardous reactions.

  • Containerization: A dedicated, chemically compatible, and leak-proof container with a secure lid must be used for the collection of this compound waste. To prevent over-pressurization and spills, containers should not be filled beyond 75% of their total capacity.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and a clear indication of the associated hazards, such as "Harmful," "Skin Irritant," and "Causes Serious Eye Damage." Additionally, the date of initial waste accumulation should be recorded on the label.

  • Storage: The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area. This storage location should be cool, dry, and away from incompatible materials like strong oxidizing agents and acids.

  • Disposal Request: Once the waste container is nearing its capacity or the project is complete, a request for disposal should be submitted to the institution's EHS or an approved hazardous waste management contractor. Follow all institutional procedures for scheduling a waste pickup.

Quantitative Data for Disposal Procedures

For quick reference, the following table summarizes key quantitative parameters for the safe disposal of this compound.

ParameterGuidelineCitation
Waste Container Maximum Fill Level 75% of total capacity[1][2]
Emergency Eye Rinse Duration Minimum of 15 minutes[3]
Emergency Skin Wash Wash with plenty of soap and water.[3]

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be considered for regular disposal.

  • Triple Rinse Protocol:

    • Rinse the container thoroughly with a suitable solvent that can dissolve this compound.

    • Collect the rinsate in the designated hazardous waste container for this compound.

    • Repeat the rinsing process two more times with fresh solvent, collecting all rinsate as hazardous waste.

  • Label Defacement: After the triple rinse, the original label on the container must be completely removed or defaced.

  • Final Disposal: The decontaminated container can then be disposed of in accordance with institutional guidelines for non-hazardous laboratory glassware or plastic.

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_precaution Initial Precautions cluster_collection Waste Collection and Storage cluster_final_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) segregate Segregate this compound Waste workspace Work in a Ventilated Area (e.g., Fume Hood) containerize Use Designated, Labeled, and Sealed Waste Container segregate->containerize storage Store in a Secure Satellite Accumulation Area containerize->storage request_pickup Submit Disposal Request to EHS storage->request_pickup documentation Complete Required Waste Manifests request_pickup->documentation

Caption: Procedural workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Propylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Propylimidazole. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. According to GHS classifications, it is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldThis compound can cause serious, irreversible eye damage.[1] Goggles are the minimum requirement. A face shield worn over goggles is strongly recommended to protect the entire face from splashes.
Skin Protection Chemical-Resistant GlovesWear nitrile, neoprene, or butyl rubber gloves. Always check the manufacturer's chemical resistance guide. Double-gloving is recommended. Change gloves immediately if contaminated, torn, or after 30-60 minutes of use.[2]
Lab Coat or Chemical-Resistant Apron/CoverallsA buttoned lab coat is required at a minimum. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[3][4]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of solid or dissolved this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][6]
NIOSH-Approved RespiratorA respirator may be required for cleaning up large spills or if a fume hood is not available. The type should be selected based on a formal risk assessment.

Operational Plan: Handling and Storage

Safe handling is paramount. The following steps outline the standard operating procedure for working with this compound.

Preparation and Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Safe Handling cluster_storage 3. Storage prep1 Verify fume hood is operational prep2 Gather all necessary materials and reagents prep1->prep2 prep3 Don appropriate PPE (Gloves, Goggles, Coat) prep2->prep3 handle1 Conduct all work inside the fume hood prep3->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 handle4 Wash hands thoroughly after handling handle3->handle4 store1 Store in a cool, dry, well-ventilated area handle4->store1 store2 Keep container tightly sealed store1->store2 store3 Segregate from incompatible materials (e.g., strong acids) store2->store3

Caption: Workflow for preparing, handling, and storing this compound.

Step-by-Step Handling Protocol
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[5][6][7] Ensure the eyewash station and safety shower are unobstructed and have been recently tested.[8]

  • Donning PPE : Before entering the designated handling area, put on all required PPE as specified in Table 1.

  • Handling :

    • When weighing or transferring the solid, do so carefully to avoid creating dust.[5]

    • Keep containers tightly sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.[5]

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5][8] Clean the work area and any contaminated equipment.

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an exposure or spill. All personnel must be familiar with these procedures.

Emergency Response Workflow

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation start Emergency Event (Spill or Exposure) skin1 Remove contaminated clothing immediately start->skin1 eye1 Immediately flush eyes at eyewash station start->eye1 inhale1 Move to fresh air start->inhale1 skin2 Flush skin with water for at least 15 minutes skin1->skin2 skin3 Seek medical attention skin2->skin3 eye2 Rinse for at least 15 minutes, holding eyelids open eye1->eye2 eye3 Seek IMMEDIATE medical attention eye2->eye3 inhale2 Seek medical attention inhale1->inhale2

Caption: Immediate response actions for exposure to this compound.

Table 2: Emergency First Aid Procedures

Exposure RouteImmediate ActionFollow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[6][9][10] Forcibly hold eyelids open to ensure complete rinsing.[9]Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention from a specialist.
Skin Contact Remove all contaminated clothing while rinsing.[9] Immediately flush the affected area with large amounts of soap and water for at least 15 minutes.[11] For large exposures, use the safety shower.[9]Seek medical attention if irritation persists.[10]
Inhalation Move the individual to fresh air immediately.[5][7]If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. [5][7] Rinse the mouth thoroughly with water.Call a poison control center or seek immediate medical attention.
Spill and Disposal Plan
  • Spill Response :

    • Minor Spill (in fume hood) : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a designated, labeled hazardous waste container.[10]

    • Major Spill : Evacuate the immediate area and alert personnel. Prevent entry and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Waste Disposal :

    • All this compound waste, including contaminated absorbent material and disposable PPE (gloves, etc.), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6][12]

    • Store the waste container in a designated, secure area away from incompatible materials like strong oxidizing agents and acids.[6]

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[5][7] Do not pour down the drain or discard in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propylimidazole
Reactant of Route 2
Reactant of Route 2
2-Propylimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。